molecular formula C22H28O6S2 B15621121 trans-Cyclohexane-p-bis(C-OTs) CAS No. 134424-54-7

trans-Cyclohexane-p-bis(C-OTs)

Katalognummer: B15621121
CAS-Nummer: 134424-54-7
Molekulargewicht: 452.6 g/mol
InChI-Schlüssel: UEDLGMJYAZLEHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-Cyclohexane-p-bis(C-OTs) is a useful research compound. Its molecular formula is C22H28O6S2 and its molecular weight is 452.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-Cyclohexane-p-bis(C-OTs) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Cyclohexane-p-bis(C-OTs) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

134424-54-7

Molekularformel

C22H28O6S2

Molekulargewicht

452.6 g/mol

IUPAC-Name

[4-[(4-methylphenyl)sulfonyloxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C22H28O6S2/c1-17-3-11-21(12-4-17)29(23,24)27-15-19-7-9-20(10-8-19)16-28-30(25,26)22-13-5-18(2)6-14-22/h3-6,11-14,19-20H,7-10,15-16H2,1-2H3

InChI-Schlüssel

UEDLGMJYAZLEHS-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: Properties of trans-1,4-bis(tosyloxymethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,4-bis(tosyloxymethyl)cyclohexane, also referred to as trans-Cyclohexane-p-bis(C-OTs), is a key bifunctional linker molecule increasingly utilized in the field of targeted protein degradation. Its rigid trans-cyclohexyl core imparts conformational stability to Proteolysis Targeting Chimeras (PROTACs), influencing their binding affinity and the formation of the ternary complex between the target protein and an E3 ubiquitin ligase. This guide provides a comprehensive overview of the known properties, synthesis, and relevant applications of this important chemical entity.

Chemical and Physical Properties

The immediate precursor to trans-1,4-bis(tosyloxymethyl)cyclohexane is trans-1,4-cyclohexanedimethanol. The properties of this precursor are well-documented and essential for the synthesis of the target molecule.

Precursor: trans-1,4-Cyclohexanedimethanol
PropertyValueReference
CAS Number 3236-48-4[1][2]
Molecular Formula C₈H₁₆O₂[2]
Molecular Weight 144.21 g/mol [2]
Appearance White crystalline powder[2]
Melting Point 61-66 °C[2]
Boiling Point 283 °C[3]
Density 1.0200 g/mL[2]
Solubility Soluble in water[2]

While specific experimental data for the final product, trans-1,4-bis(tosyloxymethyl)cyclohexane, is not widely published in comprehensive databases, its properties can be inferred from its structure and the tosylation reaction. It is expected to be a stable, crystalline solid with significantly reduced polarity compared to its diol precursor.

Experimental Protocols

The synthesis of trans-1,4-bis(tosyloxymethyl)cyclohexane involves the tosylation of trans-1,4-cyclohexanedimethanol. The following is a generalized experimental protocol based on standard tosylation procedures.

Synthesis of trans-1,4-bis(tosyloxymethyl)cyclohexane

Materials:

  • trans-1,4-cyclohexanedimethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-1,4-cyclohexanedimethanol in anhydrous pyridine or a mixture of an aprotic solvent like DCM and a base such as triethylamine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (at least 2 molar equivalents) to the cooled solution with stirring. The reaction is exothermic, and the temperature should be maintained at or below 0 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for a few hours and then let it warm to room temperature, stirring overnight to ensure complete reaction.

  • Work-up:

    • Quench the reaction by the slow addition of cold water or ice.

    • If DCM was used as a solvent, separate the organic layer. If pyridine was the solvent, extract the product into a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield pure trans-1,4-bis(tosyloxymethyl)cyclohexane as a white solid.

Role in PROTACs and Signaling Pathways

trans-1,4-bis(tosyloxymethyl)cyclohexane serves as a rigid linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it.[3][4] The general mechanism of action for a PROTAC is a key signaling pathway in targeted protein degradation.

The rigid nature of the trans-cyclohexyl linker is crucial for pre-organizing the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[5] This can lead to enhanced degradation efficiency of the target protein.

The signaling pathway initiated by a PROTAC containing this linker can be visualized as follows:

PROTAC_Pathway PROTAC PROTAC (with trans-cyclohexyl linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Degradation Target Protein Degradation Target->Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

The synthesis of a PROTAC using trans-1,4-bis(tosyloxymethyl)cyclohexane typically involves sequential nucleophilic substitution reactions where the tosylate groups act as excellent leaving groups.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Linker cluster_protac_synthesis PROTAC Assembly Diol trans-1,4-cyclohexanedimethanol Tosyl_Linker trans-1,4-bis(tosyloxymethyl)cyclohexane Diol->Tosyl_Linker TsCl p-Toluenesulfonyl chloride TsCl->Tosyl_Linker PROTAC Final PROTAC Tosyl_Linker->PROTAC Warhead Target Protein Ligand (Warhead) Warhead->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC

PROTAC synthesis workflow.

References

An In-Depth Technical Guide on (trans-1,4-Cyclohexanediyl)bis(methylene) bis(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(trans-1,4-Cyclohexanediyl)bis(methylene) bis(4-methylbenzenesulfonate), commonly referred to by the trivial name trans-Cyclohexane-p-bis(C-OTs), is a bifunctional electrophilic linker molecule. Its rigid trans-cyclohexane core provides a defined spatial orientation for the two reactive tosylate groups. This structural feature makes it a valuable building block in synthetic chemistry, particularly in the construction of complex molecules where precise control of distance and geometry is crucial. A significant application of this linker is in the field of drug discovery, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins, and the linker component plays a critical role in their efficacy. This guide provides a comprehensive overview of the chemical structure, IUPAC name, synthesis, and properties of this compound, with a focus on its application in the development of the PROTAC degrader, dBAZ2.

Chemical Structure and IUPAC Name

The chemical structure of the molecule consists of a central trans-1,4-disubstituted cyclohexane (B81311) ring, with each of the two methylene (B1212753) groups attached to a p-toluenesulfonate (tosylate) group.

Chemical Structure:

Chemical Structure of (trans-1,4-Cyclohexanediyl)bis(methylene) bis(4-methylbenzenesulfonate)

IUPAC Name: (trans-1,4-Cyclohexanediyl)bis(methylene) bis(4-methylbenzenesulfonate)

Physicochemical and Characterization Data

Below is a summary of the key physicochemical and characterization data for (trans-1,4-Cyclohexanediyl)bis(methylene) bis(4-methylbenzenesulfonate).

PropertyValueReference
Molecular Formula C₂₂H₂₈O₆S₂DC Chemicals
Molecular Weight 452.58 g/mol DC Chemicals
CAS Number 134424-54-7MedchemExpress[1]
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 7.78 (d, J = 8.3 Hz, 4H), 7.35 (d, J = 8.0 Hz, 4H), 3.82 (d, J = 6.6 Hz, 4H), 2.45 (s, 6H), 1.78 – 1.67 (m, 4H), 1.57 – 1.43 (m, 2H), 1.01 – 0.88 (m, 4H)
¹³C NMR (101 MHz, CDCl₃) δ 144.9, 133.0, 129.9, 128.0, 74.3, 37.4, 28.5, 21.7

Experimental Protocols

The synthesis of (trans-1,4-Cyclohexanediyl)bis(methylene) bis(4-methylbenzenesulfonate) is typically achieved through the tosylation of the corresponding diol, trans-1,4-bis(hydroxymethyl)cyclohexane.

Synthesis of (trans-1,4-Cyclohexanediyl)bis(methylene) bis(4-methylbenzenesulfonate)

Reaction Scheme:

trans-1,4-bis(hydroxymethyl)cyclohexane + 2 TsCl ⟶ (trans-1,4-Cyclohexanediyl)bis(methylene) bis(4-methylbenzenesulfonate)

Detailed Methodology:

To a solution of trans-1,4-bis(hydroxymethyl)cyclohexane (1.0 eq.) in a suitable solvent such as pyridine (B92270) or dichloromethane (B109758) at 0 °C, p-toluenesulfonyl chloride (TsCl) (2.2 eq.) is added portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired (trans-1,4-Cyclohexanediyl)bis(methylene) bis(4-methylbenzenesulfonate) as a solid.

Application in PROTAC Synthesis: The Case of dBAZ2

(trans-1,4-Cyclohexanediyl)bis(methylene) bis(4-methylbenzenesulfonate) serves as a crucial linker in the synthesis of dBAZ2, a first-in-class PROTAC degrader of the BAZ2A and BAZ2B proteins. BAZ2A and BAZ2B are bromodomain-containing proteins that are implicated in the regulation of gene transcription and have been identified as potential therapeutic targets in cancer. The dBAZ2 PROTAC consists of a ligand for the BAZ2A/B bromodomains, a ligand for an E3 ubiquitin ligase, and the linker that connects them.

Experimental Workflow: Synthesis of dBAZ2 Precursor

The synthesis of a dBAZ2 precursor involves the reaction of the ditosylate linker with a molecule containing a nucleophilic group, which will then be further elaborated to the final PROTAC.

experimental_workflow start Start reagents trans-1,4-bis(hydroxymethyl)cyclohexane + p-Toluenesulfonyl chloride start->reagents reaction1 Tosyation Reaction (Pyridine, 0°C to RT) reagents->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 linker (trans-1,4-Cyclohexanediyl)bis(methylene) bis(4-methylbenzenesulfonate) purification1->linker reaction2 Nucleophilic Substitution (e.g., with amine or thiol) linker->reaction2 nucleophile BAZ2A/B Ligand Precursor (with nucleophilic handle) nucleophile->reaction2 workup2 Workup & Purification reaction2->workup2 precursor dBAZ2 Precursor workup2->precursor end Further Elaboration to dBAZ2 precursor->end

Synthesis of a dBAZ2 Precursor Workflow

Mechanism of Action of dBAZ2 PROTAC

The dBAZ2 PROTAC functions by inducing the proximity of the BAZ2A/B proteins to an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of BAZ2A/B, marking them for degradation by the proteasome. The degradation of these proteins can then modulate downstream cellular processes that are dependent on their function.

signaling_pathway dBAZ2 dBAZ2 PROTAC Ternary Ternary Complex (BAZ2 - dBAZ2 - E3) dBAZ2->Ternary binds BAZ2 BAZ2A/B Protein BAZ2->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_BAZ2 Ubiquitinated BAZ2A/B Ternary->Ub_BAZ2 facilitates ubiquitination Ub Ubiquitin Ub->Ub_BAZ2 Proteasome Proteasome Ub_BAZ2->Proteasome targeted to Degradation Degradation of BAZ2A/B Proteasome->Degradation mediates Downstream Modulation of Downstream Cellular Processes Degradation->Downstream

Mechanism of dBAZ2-induced Protein Degradation

Conclusion

(trans-1,4-Cyclohexanediyl)bis(methylene) bis(4-methylbenzenesulfonate) is a well-defined and synthetically accessible linker that holds significant value for the construction of complex molecules, particularly in the realm of drug discovery. Its application in the synthesis of the PROTAC dBAZ2 highlights its utility in creating targeted protein degraders, a promising therapeutic modality. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and scientists working in synthetic chemistry and drug development.

References

The Advent of Cyclohexane-Based Linkers: A Technical Deep Dive into a Cornerstone of Bioconjugate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is a critical determinant of success. Among the diverse chemical architectures employed, cyclohexane-based linkers have emerged as a foundational element, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Their discovery and subsequent evolution have been driven by the need for enhanced stability, improved pharmacokinetic profiles, and precise control over payload delivery. This in-depth technical guide explores the discovery, synthesis, and application of these pivotal molecular bridges.

The Genesis of Stable Bioconjugation: The Introduction of Heterobifunctional Reagents

The journey towards stable and efficient bioconjugation took a significant leap forward with the introduction of heterobifunctional crosslinking reagents. A seminal 1978 paper by Carlsson, Drevin, and Axén described the synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a novel reagent featuring two different reactive groups.[1] This groundbreaking work laid the conceptual framework for selectively linking biomolecules, moving away from less specific homobifunctional crosslinkers. While this initial work did not feature a cyclohexane (B81311) ring, it set the stage for the development of more sophisticated linkers with tailored properties.

The subsequent development of linkers like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) incorporated a cyclohexane ring into the linker backbone. This was a pivotal innovation aimed at enhancing the stability of the maleimide (B117702) group, which is prone to hydrolysis.[2] The rigid, non-polar nature of the cyclohexane ring provides steric hindrance, protecting the reactive maleimide from degradation in aqueous environments and contributing to the overall stability of the resulting conjugate in circulation.[3][4]

Cyclohexane-Based Linkers in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the stability of the linker is paramount to ensure that the cytotoxic payload is delivered specifically to the target cancer cells, minimizing off-target toxicity.[5] Non-cleavable linkers, such as SMCC, have become a mainstay in ADC design due to their high plasma stability.[3] The linkage formed between the maleimide group of SMCC and a thiol on the payload, and the NHS ester with an amine on the antibody, creates a stable thioether and amide bond, respectively.[6]

The now-classic example of an ADC utilizing a cyclohexane-based linker is Trastuzumab emtansine (T-DM1, Kadcyla®), where the potent microtubule inhibitor DM1 is conjugated to the HER2-targeted antibody Trastuzumab via the SMCC linker.[6] The success of T-DM1 has validated the utility of cyclohexane-based linkers in creating effective and safe targeted cancer therapies.

Quantitative Comparison of Linker Stability

The inclusion of the cyclohexane ring has a quantifiable impact on the stability of the maleimide group and the overall ADC. The following table summarizes comparative stability data for different linker types.

Linker TypeConjugateIn Vitro/In Vivo Condition% Drug Loss / Half-lifeReference
SMCC (Cyclohexane) MMAE-ADCMouse Serum (in vitro)38% loss after 120 hours[3]
N-aryl maleimideMMAE-ADCMouse Serum (in vitro)3% loss after 120 hours[3]
Valine-Citrulline (vc)MMAE-ADCRat Plasma (in vitro)~20% loss after 7 days[3]
SMCC (Cyclohexane) DM1-ADCRat Plasma (ex vivo)Slower loss than cysteine-linked maleimides[7]
Maleimide-PEG4MMAF-ADCHuman Plasma (in vitro)~50% loss after 7 days[8]

Cyclohexane Derivatives in PROTAC Linkers

The principles of linker stability and conformational control are equally critical in the design of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length, rigidity, and chemical composition are crucial for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[9][10]

Cycloalkanes, including piperidine (B6355638) and piperazine (B1678402) (which are heterocyclic cyclohexane derivatives), are frequently incorporated into PROTAC linkers.[11] These rigid structures can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[12][13] Furthermore, the inclusion of these rings can improve the physicochemical properties of the PROTAC, such as solubility and cell permeability, by modulating the molecule's polarity.[12][14]

PROTAC Linker Optimization Workflow

The optimization of a PROTAC linker is an iterative process involving design, synthesis, and biological evaluation. The following diagram illustrates a typical workflow for this process.

PROTAC_Optimization_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_analysis Analysis & Refinement a Initial PROTAC Design (Target & E3 Ligands) b Synthesize Library (Vary Cyclohexane-based Linker) a->b c Biophysical Assays (SPR, ITC for Ternary Complex) b->c d Cellular Assays (Western Blot for Degradation) c->d e Data Analysis (DC50, Dmax) d->e f Lead Optimization (Refine Linker) e->f f->b Iterate

A typical workflow for the design and optimization of PROTACs, focusing on linker modification.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates utilizing cyclohexane-based linkers.

Synthesis of SMCC-DM1 Drug-Linker

This protocol describes the synthesis of the SMCC-DM1 drug-linker, a key component for creating T-DM1-like ADCs.[15][16]

  • Dissolution: Dissolve SMCC (20 mM) and DM1 (10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Reaction: Mix a 2-fold molar excess of the SMCC solution with the DM1 solution.

  • Incubation: Incubate the reaction mixture at 20°C for 4 hours to allow for the formation of the SMCC-DM1 conjugate.

Conjugation of SMCC-DM1 to an Antibody

This protocol outlines the conjugation of the pre-formed SMCC-DM1 to an antibody.[16][17]

  • Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) at a concentration of 1 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Conjugation: Slowly add the SMCC-DM1 solution to the antibody solution. A typical molar ratio is a 10- to 20-fold excess of SMCC-DM1 to the antibody.

  • Incubation: Gently mix the reaction mixture and incubate at 20°C for 20 hours.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (e.g., Sephadex G-25) to remove unconjugated drug-linker and other small molecules.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average number of drugs conjugated to an antibody (DAR).[18][19][20]

  • Instrumentation: Use a liquid chromatography system equipped with a HIC column (e.g., TSKgel Butyl-NPR) and a UV detector.

  • Mobile Phases:

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Detection: Monitor the elution profile at 280 nm.

  • Calculation: The different drug-loaded species will elute as separate peaks. The DAR is calculated as the weighted average of the peak areas, where each peak is weighted by its corresponding drug load (0, 2, 4, 6, 8).

Mandatory Visualizations

ADC Internalization and Payload Release Pathway

The following diagram illustrates the process of ADC internalization and the subsequent release of the payload in the lysosome for a non-cleavable, cyclohexane-based linker like SMCC.

ADC_Internalization cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-SMCC-Payload) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (Lys-SMCC-Payload) Lysosome->Payload Antibody Degradation Target Microtubules Payload->Target Binds to Target

Internalization and lysosomal degradation of an ADC with a non-cleavable cyclohexane-based linker.
PROTAC-Mediated Ternary Complex Formation

This diagram depicts the formation of the ternary complex involving a PROTAC with a cyclohexane-derivative linker, the target protein, and an E3 ligase, leading to ubiquitination of the target.

PROTAC_Ternary_Complex cluster_complex Ternary Complex POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC (with Cyclohexane Linker) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Degradation PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_bound

References

Stereochemistry of 1,4-Disubstituted Cyclohexane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemical principles governing 1,4-disubstituted cyclohexane (B81311) derivatives. Understanding the spatial arrangement of substituents and the conformational dynamics of the cyclohexane ring is paramount in medicinal chemistry and drug development, as these factors critically influence molecular recognition, binding affinity, and pharmacokinetic properties.

Core Concepts in Cyclohexane Stereochemistry

The non-planar nature of the cyclohexane ring gives rise to a rich stereochemical landscape. The most stable conformation is the chair conformation , which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and a staggered arrangement of substituents on adjacent carbons.[1][2][3]

In a chair conformation, substituents can occupy two distinct types of positions:

  • Axial (a): These bonds are parallel to the principal axis of the ring.

  • Equatorial (e): These bonds extend from the "equator" of the ring.

A crucial dynamic process in cyclohexane stereochemistry is the ring flip or chair interconversion , a rapid process at room temperature where one chair conformation converts to another.[1] During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.

Isomerism in 1,4-Disubstituted Cyclohexanes

1,4-disubstituted cyclohexanes can exist as two different geometric isomers: cis and trans. These are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[4][5]

  • cis-isomer: Both substituents are on the same side of the ring (both "up" or both "down").

  • trans-isomer: The substituents are on opposite sides of the ring (one "up" and one "down").

Due to the presence of a plane of symmetry passing through carbons 1 and 4, both cis- and trans-1,4-disubstituted cyclohexanes are achiral, irrespective of whether the two substituents are identical or different.[4]

Conformational Analysis

The stability of a particular conformer is primarily determined by the steric interactions of its substituents. The preference of a substituent to occupy the equatorial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the conformer with the substituent in the equatorial position.[6][7] A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position, primarily from 1,3-diaxial interactions.[6][8]

Conformational Analysis of cis-1,4-Disubstituted Cyclohexanes

In the cis-isomer, one substituent is always in an axial position, and the other is in an equatorial position (axial-equatorial or a,e). A ring flip interconverts these two positions, resulting in an equatorial-axial (e,a) conformation.[4][9]

  • Identical Substituents (R¹ = R²): The two chair conformers are energetically equivalent and exist in a 1:1 ratio at equilibrium.

  • Different Substituents (R¹ ≠ R²): The two chair conformers are not energetically equivalent. The conformer in which the bulkier substituent (the one with the larger A-value) occupies the equatorial position is more stable and will be present in a higher population at equilibrium.[10]

Conformational Equilibrium in cis-1,4-Disubstituted Cyclohexanes.

Conformational Analysis of trans-1,4-Disubstituted Cyclohexanes

In the trans-isomer, the substituents are either both axial (diaxial or a,a) or both equatorial (diequatorial or e,e).[5][9] The diequatorial conformer is almost always significantly more stable than the diaxial conformer due to the absence of unfavorable 1,3-diaxial interactions in the diequatorial arrangement.[5] The steric strain in the diaxial conformer is approximately the sum of the A-values of the two substituents.

Conformational Equilibrium in trans-1,4-Disubstituted Cyclohexanes.

Data Presentation: A-Values of Common Substituents

The following table summarizes the conformational free energy differences (A-values) for a variety of common substituents. These values are essential for predicting the more stable conformer of a substituted cyclohexane.

SubstituentA-value (kcal/mol)
-F0.24[11]
-Cl0.4[11]
-Br0.2-0.7[11]
-I0.4[11]
-OH0.6 (0.9 in H-bonding solvents)[11]
-OCH₃0.7[11]
-OC₂H₅0.9[11]
-OAc0.7[11]
-SH1.2[11]
-SCH₃1.0[11]
-NH₂1.2 (1.8 in H-bonding solvents)[11]
-NHCH₃1.0[11]
-N(CH₃)₂2.1[11]
-CN0.2[11]
-NO₂1.0[11]
-COOH1.2[11]
-COO⁻2.2[11]
-COOCH₃1.1[11]
-CH₃1.8[11]
-CH₂CH₃2.0[11]
-CH(CH₃)₂2.2[11]
-C(CH₃)₃> 4.5[11]
-C₆H₅3.0[11]
-C≡CH0.2[11]
-c-C₆H₁₁2.2[11]

Experimental Protocols for Conformational Analysis

A variety of experimental and computational techniques are employed to study the stereochemistry and conformational equilibria of 1,4-disubstituted cyclohexanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation and dynamics of cyclohexane derivatives.[12] Variable-temperature (VT) NMR experiments are particularly informative.[13][14]

Objective: To determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the chair-chair interconversion of a 1,4-disubstituted cyclohexane.

Materials:

  • High-resolution NMR spectrometer with variable-temperature capabilities.

  • Appropriate deuterated solvent that remains liquid over the desired temperature range.

  • High-quality NMR tube (e.g., Wilmad 507 or equivalent).[13]

  • Sample of the 1,4-disubstituted cyclohexane derivative.

Procedure:

  • Sample Preparation: Prepare a solution of the cyclohexane derivative in the chosen deuterated solvent at a suitable concentration for the NMR experiment.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.[13]

  • Coalescence Temperature: Continue to lower the temperature until the signals for the axial and equatorial protons of the two conformers are resolved. The temperature at which these signals merge into a single broad peak is the coalescence temperature (Tc).

  • Spectra at Multiple Temperatures: Acquire spectra at a series of temperatures both above and below the coalescence temperature.

  • Data Analysis:

    • At temperatures below coalescence, determine the equilibrium constant (K) at each temperature by integrating the signals corresponding to the two conformers.

    • Calculate the Gibbs free energy difference (ΔG) at each temperature using the equation: ΔG = -RTln(K).

    • Construct a van't Hoff plot (ln(K) vs. 1/T) to determine the enthalpy (ΔH) and entropy (ΔS) of the equilibrium from the slope (-ΔH/R) and intercept (ΔS/R), respectively.

    • At the coalescence temperature, the rate constant for the interconversion (k) can be calculated, which can then be used to determine the activation energy (ΔG‡) for the ring flip.

G cluster_workflow VT-NMR Experimental Workflow prep Sample Preparation rt_nmr Acquire ¹H NMR at Room Temperature prep->rt_nmr cool Lower Temperature Incrementally rt_nmr->cool acquire_vt Acquire Spectra at Various Temperatures cool->acquire_vt acquire_vt->cool Repeat analyze Data Analysis (Integration, ΔG, van't Hoff Plot) acquire_vt->analyze

Workflow for Variable-Temperature NMR Analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, revealing the preferred conformation.

Objective: To determine the solid-state conformation of a 1,4-disubstituted cyclohexane derivative.

Materials:

  • The purified cyclohexane derivative.

  • A selection of suitable solvents for crystallization.

  • Crystallization vials or tubes.

  • Single-crystal X-ray diffractometer.

Procedure:

  • Crystal Growth: This is often the most challenging step. The goal is to grow single crystals of sufficient size and quality. Common techniques include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, inducing crystallization.[15][16][17][18]

    • Solvent Layering: Carefully layer a solvent in which the compound is insoluble on top of a solution of the compound. Diffusion at the interface can lead to crystal growth.[16][17]

  • Crystal Mounting: Carefully select a suitable single crystal and mount it on the goniometer of the diffractometer.

  • Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

G cluster_xray X-ray Crystallography Workflow purify Purify Compound crystallize Grow Single Crystals (e.g., Vapor Diffusion) purify->crystallize mount Mount Crystal on Diffractometer crystallize->mount collect Collect Diffraction Data mount->collect solve Solve and Refine Structure collect->solve analyze_structure Analyze Conformation solve->analyze_structure

Workflow for X-ray Crystallography.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative energies of different conformers and for complementing experimental data.

Objective: To calculate the relative energies of the chair conformers of a 1,4-disubstituted cyclohexane.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

  • Structure Building: Build the 3D structures of the different possible chair conformers (e.g., axial-equatorial and equatorial-axial for a cis-isomer; diaxial and diequatorial for a trans-isomer).

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). This will find the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.

  • Energy Comparison: Compare the calculated Gibbs free energies of the different conformers. The conformer with the lower energy is predicted to be the more stable. The energy difference can be compared with experimental values obtained from NMR.

G cluster_dft DFT Conformational Analysis Workflow build Build 3D Structures of Conformers optimize Geometry Optimization (e.g., B3LYP/6-31G(d)) build->optimize frequency Frequency Calculation optimize->frequency compare Compare Gibbs Free Energies frequency->compare

Workflow for DFT Conformational Analysis.

Conclusion

The stereochemistry of 1,4-disubstituted cyclohexane derivatives is a fundamental aspect of their chemical behavior and biological activity. A thorough understanding of cis/trans isomerism, chair conformations, and the energetic factors that govern conformational preferences is essential for the rational design and development of new therapeutic agents. The integration of experimental techniques such as NMR spectroscopy and X-ray crystallography with computational methods provides a powerful approach to elucidating the complex stereochemical features of these important molecules.

References

Core Concepts: What Makes Tosylate an Excellent Leaving Group?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Tosylate as a Leaving Group in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the p-toluenesulfonate (tosylate) group, a pivotal leaving group in organic synthesis. Its exceptional ability to depart from a molecule makes it an invaluable tool in a wide array of nucleophilic substitution and elimination reactions, which are fundamental to the construction of complex organic molecules, including active pharmaceutical ingredients.

The efficacy of a leaving group is intrinsically linked to its stability as an independent species after bond cleavage. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid. The tosylate anion (TsO⁻) excels in this regard due to the extensive resonance stabilization of its negative charge across the three oxygen atoms of the sulfonate group.[1] This delocalization significantly lowers the energy of the anion, making its formation more favorable.

The conjugate acid of the tosylate anion is p-toluenesulfonic acid (TsOH), a strong acid with a pKa of approximately -2.8 to -6.5.[2][3][4][5] This low pKa value is a direct indicator of the stability of the tosylate anion and, consequently, its excellence as a leaving group.

Quantitative Comparison of Sulfonate Leaving Groups

Tosylate is part of a broader class of sulfonate esters that are widely used as leaving groups. A quantitative comparison with other common sulfonates, such as mesylate (MsO⁻) and triflate (TfO⁻), is crucial for selecting the appropriate group for a specific synthetic transformation. The leaving group ability generally follows the order: Triflate > Tosylate > Mesylate.[2] This hierarchy is directly correlated with the stability of the corresponding anions, which is influenced by the electron-withdrawing nature of their substituents.

Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate AcidRelative Rate (SN2)
Triflate-OTfCF₃SO₃⁻Triflic Acid (CF₃SO₃H)~ -12 to -13[2]56,000[2]
Tosylate -OTs CH₃C₆H₄SO₃⁻ p-Toluenesulfonic Acid ~ -6.5[2] 0.70[2]
Mesylate-OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.2 to -2[2]1.00 (Reference)

Table 1: Comparison of common sulfonate leaving groups. The relative rates are for the SN2 reaction of the corresponding ethyl sulfonates with a common nucleophile.

The powerful electron-withdrawing inductive effect of the three fluorine atoms in the triflate group makes it an exceptionally stable anion and thus a superior leaving group, often used for unreactive substrates.[2][6] Tosylate and mesylate are also excellent leaving groups suitable for a wide range of applications.[2][7]

Synthesis of Tosylates from Alcohols

Alcohols are generally poor substrates for nucleophilic substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base and therefore a poor leaving group.[7] Conversion of the alcohol to a tosylate transforms the hydroxyl group into an excellent leaving group. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which neutralizes the HCl byproduct.[3][8]

An important feature of this conversion is the retention of configuration at the stereocenter of the alcohol, as the C-O bond is not broken during the tosylation process.[9][10]

G cluster_workflow Experimental Workflow: Synthesis of an Alkyl Tosylate start Start: Alcohol and Solvent step1 Cool to 0°C start->step1 1. step2 Add Base (e.g., Pyridine) step1->step2 2. step3 Add p-Toluenesulfonyl Chloride (TsCl) step2->step3 3. step4 Reaction Stirring step3->step4 4. step5 Work-up and Purification step4->step5 5. end Product: Alkyl Tosylate step5->end 6.

Workflow for the synthesis of an alkyl tosylate from an alcohol.

Reactions Involving Tosylates

Once formed, alkyl tosylates are versatile electrophiles that can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

Nucleophilic Substitution Reactions

Alkyl tosylates are excellent substrates for SN2 reactions, reacting with a wide range of nucleophiles.[3] The reaction proceeds with an inversion of stereochemistry at the carbon center.

SN2_Mechanism reactant Nu⁻ + R-OTs transition_state [Nu---R---OTs]⁻ reactant->transition_state Backside Attack product Nu-R + ⁻OTs transition_state->product Leaving Group Departure

Generalized SN2 reaction mechanism with a tosylate leaving group.

For tertiary substrates or under conditions favoring carbocation formation (e.g., with a weak nucleophile), tosylates can undergo SN1 reactions.[8]

Elimination Reactions

In the presence of a strong, non-nucleophilic base, alkyl tosylates can undergo elimination reactions to form alkenes. The tosylate group's excellent leaving ability facilitates these reactions as well.

Experimental Protocols

General Procedure for the Tosylation of an Alcohol

This protocol outlines a general method for the conversion of a primary or secondary alcohol to its corresponding tosylate.

  • Preparation : A flame-dried round-bottomed flask is charged with the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or pyridine) under an inert atmosphere (e.g., nitrogen).

  • Cooling : The solution is cooled to 0 °C in an ice bath.

  • Addition of Base : A base such as pyridine (which can also serve as the solvent) or triethylamine (1.1 eq.) is added to the solution.

  • Addition of TsCl : p-Toluenesulfonyl chloride (1.1 eq.) is added portion-wise, maintaining the temperature at 0 °C.

  • Reaction : The reaction mixture is stirred at 0 °C for a specified time (e.g., 2-4 hours) or allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up : Upon completion, the reaction is quenched with cold water or dilute acid (e.g., 1M HCl) to neutralize the excess base. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification : The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure alkyl tosylate.

General Procedure for Nucleophilic Substitution of an Alkyl Tosylate

This protocol describes a typical SN2 reaction using an alkyl tosylate and a nucleophile.

  • Preparation : The alkyl tosylate (1.0 eq.) and the nucleophile (1.0-1.5 eq.) are dissolved in a suitable polar aprotic solvent (e.g., acetone, DMF, or DMSO) in a round-bottomed flask under an inert atmosphere.

  • Reaction : The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) for a time determined by the reactivity of the substrates. The reaction progress is monitored by TLC or GC-MS.

  • Work-up : After the reaction is complete, the solvent may be removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water or an appropriate aqueous solution to remove any remaining salts or water-soluble impurities.

  • Purification : The organic layer is dried, concentrated, and the product is purified using standard techniques such as column chromatography, distillation, or recrystallization.

Conclusion

The tosylate group is an indispensable tool in modern organic synthesis, enabling the conversion of poorly reactive alcohols into versatile electrophiles. Its excellent leaving group ability, stemming from the high stability of the tosylate anion, facilitates a broad spectrum of nucleophilic substitution and elimination reactions. A thorough understanding of its properties, comparative reactivity, and the experimental protocols for its formation and use is fundamental for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to Bifunctional Electrophiles in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional electrophiles are organic molecules possessing two electrophilic centers. Their unique reactivity allows for the formation of multiple covalent bonds in a single or sequential manner, making them powerful building blocks in modern organic synthesis. The strategic application of these reagents enables the rapid construction of complex molecular architectures, particularly heterocyclic scaffolds, which are prevalent in pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of the core concepts, applications, and experimental methodologies associated with bifunctional electrophiles in synthesis.

Core Concepts: Classification and Reactivity

Bifunctional electrophiles can be broadly classified based on the relative positions of their electrophilic sites. The most common classifications are 1,2-, 1,3-, 1,4-, and 1,5-dielectrophiles. The distance and nature of the linking atoms between the electrophilic centers dictate the types of cyclic structures that can be formed when reacted with appropriate dinucleophiles.

A prominent and widely utilized class of bifunctional electrophiles are α,β-unsaturated carbonyl compounds. In these systems, the carbonyl carbon acts as a hard electrophilic center (1,2-addition), while the β-carbon exhibits soft electrophilicity (1,4-conjugate addition or Michael addition). This dual reactivity allows for sequential bond formations and is a cornerstone of many tandem reaction strategies.

Applications in Heterocyclic Synthesis

The reaction of bifunctional electrophiles with dinucleophiles is a robust strategy for the synthesis of a wide array of heterocyclic compounds. The choice of the dielectrophile and the nucleophilic partner determines the resulting ring system. For instance, 1,4-dicarbonyl compounds serve as precursors for the synthesis of five-membered heterocycles like pyrroles, furans, and thiophenes through condensation reactions with amines, water (under acidic conditions), and sulfurizing agents, respectively. Similarly, 1,3- and 1,5-dielectrophiles are instrumental in the construction of six-membered rings such as pyrimidines and piperidines.

Key Experiments and Data Presentation

The following tables summarize quantitative data from key synthetic methodologies that employ bifunctional electrophiles or their in-situ generated equivalents for the synthesis of important heterocyclic frameworks.

Table 1: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole

Reactant 1 (1,4-Dielectrophile)Reactant 2 (Dinucleophile)Catalyst/SolventTemperature (°C)Time (min)Yield (%)
2,5-Hexanedione (B30556)Aniline (B41778)HCl (catalytic) / Methanol (B129727)Reflux15Not specified, product isolated

Table 2: Gewald Synthesis of 2-Aminothiophenes (Conventional Heating)

Reactant 1 (Carbonyl)Reactant 2 (Active Methylene (B1212753) Nitrile)SulfurBase/SolventTemperature (°C)Time (h)Yield (%)
Ketone/AldehydeMalononitrile (B47326)/Ethyl cyanoacetate (B8463686)Elemental SulfurMorpholine (B109124) / Ethanol (B145695)50-702-12Varies

Table 3: Biginelli Synthesis of Dihydropyrimidinones

Reactant 1 (Aldehyde)Reactant 2 (β-Ketoester)Reactant 3 (Urea/Thiourea)Catalyst/SolventConditionTime (h)Yield (%)
Benzaldehyde (B42025) derivativesEthyl cyanoacetateUrea (B33335)/Thiourea (B124793)TMSCl / Acetonitrile (B52724)RefluxVariesHigh

Table 4: Hantzsch Synthesis of 1,4-Dihydropyridines

Reactant 1 (Aldehyde)Reactant 2 (β-Ketoester)Reactant 3 (Nitrogen Source)Catalyst/SolventConditionTime (h)Yield (%)
BenzaldehydeEthyl acetoacetate (B1235776) (2 equiv.)Ammonium acetatep-Toluenesulfonic acid / Aqueous micellesUltrasonic irradiationVariesup to 96

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole[1]

This protocol details the synthesis of a substituted pyrrole (B145914) from a 1,4-dicarbonyl compound and a primary amine.

Materials:

  • Aniline (186 mg)

  • 2,5-Hexanedione (228 mg)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/Water (9:1) mixture for recrystallization

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

Protocol 2: Gewald Synthesis of 2-Aminothiophenes (Conventional Heating)[2]

This protocol describes a general procedure for the one-pot synthesis of 2-aminothiophenes.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Amine base (e.g., morpholine) (1.0 equiv)

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.

  • Add morpholine (1.0 equiv) to the mixture.

  • Heat the reaction mixture with stirring at a temperature of 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

Protocol 3: Biginelli Synthesis of Dihydropyrimidinones[3]

This protocol provides a typical procedure for the three-component Biginelli condensation.

Materials:

  • Benzaldehyde derivative (2 mmol)

  • Urea or thiourea (3 mmol)

  • Ethyl cyanoacetate (2 mmol)

  • Trimethylsilyl chloride (TMSCl) (0.2 mmol)

  • Acetonitrile (10 mL)

  • Cold water

Procedure:

  • In a suitable flask, dissolve the benzaldehyde derivative (2 mmol), urea or thiourea (3 mmol), ethyl cyanoacetate (2 mmol), and TMSCl (0.2 mmol) in acetonitrile (10 mL).

  • Boil the solution under reflux until TLC analysis shows the complete disappearance of the benzaldehyde derivative.

  • Pour the reaction mixture into cold water (20 mL) and stir for 15 minutes.

  • Filter the resulting precipitate and wash with cold water (2 x 10 mL) and then with 90% ethanol (15 mL) to yield the pure product.

Visualizations

Signaling Pathways and Experimental Workflows

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal Protonation & Nucleophilic Attack Primary_Amine Primary_Amine Primary_Amine->Hemiaminal Cyclized_Intermediate Cyclized_Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclized_Intermediate->Pyrrole Dehydration

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.[1][2]

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation & Mixing Start->Reagent_Prep Reaction Reaction Under Controlled Conditions (Temperature, Time) Reagent_Prep->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Quenching & Product Precipitation Monitoring->Workup Complete Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for heterocyclic synthesis.

References

CAS number and molecular weight of trans-Cyclohexane-p-bis(C-OTs).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trans-1,4-bis(tosyloxymethyl)cyclohexane, a bifunctional linker molecule increasingly utilized in the development of targeted protein degraders. This document outlines its chemical properties, a detailed synthesis protocol, and its application in the formation of Proteolysis Targeting Chimeras (PROTACs).

Core Data Presentation

The quantitative data for trans-1,4-bis(tosyloxymethyl)cyclohexane and its precursor, trans-1,4-cyclohexanedimethanol, are summarized below for easy reference and comparison.

PropertyValueReference
Chemical Name trans-1,4-bis(tosyloxymethyl)cyclohexane-
Synonym trans-Cyclohexane-p-bis(C-OTs)-
CAS Number Not explicitly found in searches; may not be individually assigned-
Molecular Formula C₂₂H₂₈O₆S₂Calculated
Molecular Weight 452.59 g/mol Calculated
Precursor Name trans-1,4-Cyclohexanedimethanol--INVALID-LINK--
Precursor CAS Number 3236-48-4--INVALID-LINK--
Precursor Mol. Wt. 144.21 g/mol --INVALID-LINK--

Experimental Protocols

The following section details a general experimental protocol for the synthesis of trans-1,4-bis(tosyloxymethyl)cyclohexane from its diol precursor. This procedure is based on standard organic synthesis methodologies for tosylation of alcohols.

Synthesis of trans-1,4-bis(tosyloxymethyl)cyclohexane

Materials:

  • trans-1,4-Cyclohexanedimethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-1,4-cyclohexanedimethanol (1 equivalent) in anhydrous dichloromethane.

  • Addition of Pyridine: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (2.5-3 equivalents).

  • Addition of Tosyl Chloride: To the stirred solution, add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl solution.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure trans-1,4-bis(tosyloxymethyl)cyclohexane.

Application in PROTAC Synthesis

trans-1,4-bis(tosyloxymethyl)cyclohexane serves as a rigid linker in the synthesis of PROTACs. One notable application is in the creation of the BAZ2A/B degrader, dBAZ2.[1] The tosyl groups act as good leaving groups, facilitating the attachment of the two different ligands required for the PROTAC's function: one that binds to the target protein and another that recruits an E3 ubiquitin ligase.

Logical Workflow for PROTAC Synthesis using trans-1,4-bis(tosyloxymethyl)cyclohexane

The following diagram illustrates the logical workflow for the synthesis of a PROTAC, such as dBAZ2, utilizing the trans-1,4-bis(tosyloxymethyl)cyclohexane linker.

PROTAC_Synthesis_Workflow Workflow for PROTAC Synthesis cluster_synthesis Synthesis of Bifunctional Linker cluster_protac PROTAC Assembly cluster_function Biological Function A trans-1,4-Cyclohexanedimethanol (Precursor Diol) B Tosylation Reaction (with p-Toluenesulfonyl Chloride) A->B Step 1 C trans-1,4-bis(tosyloxymethyl)cyclohexane (Activated Linker) B->C Step 2 F Sequential Nucleophilic Substitution C->F D Target Protein Ligand D->F E E3 Ligase Ligand E->F G Final PROTAC Molecule (e.g., dBAZ2) F->G H Ternary Complex Formation (PROTAC + Target + E3 Ligase) G->H I Ubiquitination of Target Protein H->I J Proteasomal Degradation I->J

Caption: Logical workflow for the synthesis and function of a PROTAC using the cyclohexane-based linker.

References

Methodological & Application

Application Notes: Utilizing trans-Cyclohexane-p-bis(C-OTs) for Rigid PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties. While flexible linkers like PEG chains have been widely used, rigid linkers are gaining prominence for their ability to enforce specific conformations, potentially leading to improved ternary complex formation and enhanced degradation potency.

This document provides detailed application notes and protocols on the use of trans-Cyclohexane-p-bis(C-OTs), a bifunctional building block for introducing a rigid trans-1,4-dimethylcyclohexane moiety into PROTAC linkers. We will use the synthesis and evaluation of dBAZ2 , a first-in-class degrader of the bromodomain-containing proteins BAZ2A and BAZ2B, as a case study.

The Role of the trans-Cyclohexane Linker

The trans-1,4-disubstituted cyclohexane (B81311) ring is a conformationally restricted and rigid scaffold. Its incorporation into a PROTAC linker offers several advantages:

  • Pre-organization of Ligands: The rigid nature of the cyclohexane ring can pre-organize the POI and E3 ligase ligands into a conformation favorable for the formation of a stable and productive ternary complex.

  • Improved Selectivity: By restricting the conformational freedom, a rigid linker can enhance selectivity for the target protein over other structurally related proteins.

  • Enhanced Metabolic Stability: The saturated carbocyclic ring is generally more resistant to metabolic degradation compared to linear alkyl or PEG linkers.

  • Fine-tuning of Physicochemical Properties: The cyclohexane moiety can influence the solubility and lipophilicity of the PROTAC molecule.

trans-Cyclohexane-p-bis(C-OTs) (trans-1,4-bis(tosyloxymethyl)cyclohexane) is an excellent starting material for incorporating this rigid linker. The tosylate groups serve as good leaving groups for nucleophilic substitution reactions, allowing for the straightforward attachment of the POI and E3 ligase ligands or their respective linker arms.

Case Study: dBAZ2 - A BAZ2A/B PROTAC Degrader

dBAZ2 is a potent PROTAC that induces the degradation of BAZ2A and BAZ2B, two homologous proteins that are regulatory subunits of different chromatin-remodeling complexes.[1][2] It utilizes a trans-cyclohexane-based linker to connect a BAZ2A/B ligand to a von Hippel-Lindau (VHL) E3 ligase ligand (VH101).

Quantitative Data for dBAZ2

The degradation efficiency of dBAZ2 has been quantified in cellular assays, demonstrating its potent activity against both BAZ2A and BAZ2B.

PROTACTarget ProteinDC50 (nM)Dmax (%)Cell LineReference
dBAZ2 BAZ2A180≥ 97PC3[1][2]
dBAZ2 BAZ2B250≥ 97PC3[1][2]
  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Synthesis of dBAZ2

The synthesis of dBAZ2 involves a convergent approach where the BAZ2A/B ligand and the VHL ligand are separately functionalized with appropriate linker components, which are then coupled to the central trans-cyclohexane linker. The following is a representative synthetic scheme based on the structure of dBAZ2.

Diagram of the Experimental Workflow for dBAZ2 Synthesis

G cluster_0 VHL Ligand Arm Synthesis cluster_1 BAZ2A/B Ligand Arm Synthesis cluster_2 Core Linker Preparation cluster_3 Final PROTAC Assembly vh101 VH101 (VHL Ligand) vh101_linker VH101 with Linker Arm vh101->vh101_linker Linker Attachment intermediate Monosubstituted Linker vh101_linker->intermediate Nucleophilic Substitution baz2_ligand BAZ2A/B Ligand baz2_linker BAZ2A/B Ligand with Nucleophile baz2_ligand->baz2_linker Functionalization dBAZ2 dBAZ2 PROTAC baz2_linker->dBAZ2 Nucleophilic Substitution linker_start trans-Cyclohexane-p-bis(C-OTs) linker_start->intermediate intermediate->dBAZ2

Caption: Synthetic workflow for dBAZ2 PROTAC.

Step 1: Synthesis of the BAZ2A/B Ligand with a Nucleophilic Handle

The BAZ2A/B inhibitor is functionalized with a nucleophilic group, such as a primary amine or thiol, to facilitate its attachment to the linker. This often requires a multi-step synthesis to introduce the desired functionality at a solvent-exposed position that does not disrupt binding to the target bromodomain.

Step 2: Synthesis of the VHL Ligand with a Linker Arm

The VHL ligand, VH101, is typically prepared with a linker arm containing a reactive group that can be coupled to the central cyclohexane moiety.

Step 3: Coupling to trans-Cyclohexane-p-bis(C-OTs)

  • Monosubstitution: React the functionalized BAZ2A/B ligand with trans-Cyclohexane-p-bis(C-OTs) in a suitable solvent (e.g., DMF, acetonitrile) in the presence of a base (e.g., K2CO3, Cs2CO3) at an elevated temperature (e.g., 60-80 °C). The reaction stoichiometry should be carefully controlled to favor monosubstitution. The progress of the reaction should be monitored by LC-MS. The resulting monosubstituted intermediate is then purified by column chromatography.

  • Second Substitution: The purified monosubstituted intermediate is then reacted with the functionalized VHL ligand under similar reaction conditions (nucleophilic substitution) to yield the final dBAZ2 PROTAC. The final product is purified by preparative HPLC to ensure high purity.

Cellular Degradation Assay Protocol (Western Blot)

This protocol describes how to assess the degradation of BAZ2A and BAZ2B in a relevant cell line (e.g., PC3 prostate cancer cells) after treatment with dBAZ2.

Materials:

  • PC3 cells

  • Cell culture medium (e.g., F-12K Medium) with 10% FBS

  • dBAZ2 PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BAZ2A, anti-BAZ2B, and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed PC3 cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

    • Treat the cells with a serial dilution of dBAZ2 (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BAZ2A, BAZ2B, and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BAZ2A and BAZ2B band intensities to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of protein remaining against the log of the dBAZ2 concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Signaling Pathway of BAZ2A and BAZ2B

BAZ2A and BAZ2B are key components of distinct chromatin-remodeling complexes that play crucial roles in regulating gene expression.

  • BAZ2A (TIP5): BAZ2A is a core subunit of the Nucleolar Remodeling Complex (NoRC) , which also contains the ATPase SNF2H.[3][4][5] NoRC is primarily involved in the epigenetic silencing of ribosomal RNA (rRNA) genes by recruiting histone-modifying enzymes and DNA methyltransferases, leading to heterochromatin formation.[5][6] BAZ2A has also been implicated in the repression of genes associated with aggressive prostate cancer.[7]

  • BAZ2B: BAZ2B is a regulatory subunit of the BRF-1 and BRF-5 ISWI chromatin remodeling complexes .[2][8] These complexes are involved in organizing nucleosome arrays and facilitating access to DNA for processes like transcription and DNA repair.[8] BAZ2B has been linked to the repression of mitochondrial function-related genes.[8]

Diagram of BAZ2A and BAZ2B Signaling Pathways

G cluster_0 BAZ2A Pathway cluster_1 BAZ2B Pathway cluster_2 dBAZ2 PROTAC Action BAZ2A BAZ2A NoRC NoRC Complex BAZ2A->NoRC Proteasome Proteasome BAZ2A->Proteasome Targeted to SNF2H SNF2H SNF2H->NoRC rDNA rRNA Genes NoRC->rDNA Binds to Histone_Mod Histone Modification (e.g., H3K9me3) rDNA->Histone_Mod DNA_Meth DNA Methylation rDNA->DNA_Meth Silencing Transcriptional Silencing Histone_Mod->Silencing DNA_Meth->Silencing BAZ2B BAZ2B BRF_Complex BRF-1/5 Complex BAZ2B->BRF_Complex BAZ2B->Proteasome Targeted to SMARCA1_5 SMARCA1/5 SMARCA1_5->BRF_Complex Nucleosomes Nucleosomes BRF_Complex->Nucleosomes Modulates Spacing DNA_Access DNA Accessibility Nucleosomes->DNA_Access Transcription Transcription Regulation DNA_Access->Transcription dBAZ2 dBAZ2 dBAZ2->BAZ2A dBAZ2->BAZ2B VHL VHL E3 Ligase dBAZ2->VHL Recruits VHL->BAZ2A Ubiquitinates VHL->BAZ2B Ubiquitinates Ub Ubiquitin Degradation Degradation Proteasome->Degradation

Caption: Role of BAZ2A/B and their degradation by dBAZ2.

Conclusion

trans-Cyclohexane-p-bis(C-OTs) is a valuable building block for the synthesis of PROTACs with rigid linkers. The case study of dBAZ2 demonstrates that the resulting trans-1,4-dimethylcyclohexane linker can effectively facilitate the degradation of target proteins BAZ2A and BAZ2B. The provided protocols offer a framework for the synthesis and evaluation of similar PROTACs, enabling researchers to explore the impact of rigid linkers on targeted protein degradation and to develop novel therapeutics. The insights into the signaling pathways of BAZ2A and BAZ2B further highlight the potential of their degradation as a therapeutic strategy in oncology and other diseases.

References

Application Notes: Nucleophilic Substitution on trans-Cyclohexane-p-bis(C-OTs) for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-Cyclohexane-p-bis(C-OTs), systematically named trans-1,4-bis(tosyloxymethyl)cyclohexane, is a versatile bifunctional electrophile. The presence of two primary tosylate groups on a rigid trans-cyclohexane scaffold makes it an ideal substrate for a variety of nucleophilic substitution reactions. The tosylate anion (TsO⁻) is an excellent leaving group, facilitating bimolecular nucleophilic substitution (SN2) reactions. This allows for the symmetrical introduction of a wide range of functional groups, leading to the synthesis of diverse molecular architectures.

Key Features and Applications

The rigid trans-cyclohexane core imparts a well-defined spatial orientation to the introduced functional groups. This stereochemical control is highly valuable in the synthesis of molecules where specific geometric arrangements are crucial for their function.

Applications of the resulting products include:

  • Drug Development: The synthesized 1,4-disubstituted cyclohexane (B81311) derivatives can serve as scaffolds for new therapeutic agents. The defined stereochemistry can be critical for receptor binding and biological activity.

  • Materials Science: Bifunctional molecules derived from this substrate are used as monomers for the synthesis of specialty polymers, such as polyesters and polyamides, with tailored thermal and mechanical properties.

  • Ligand Synthesis: The introduction of coordinating groups via nucleophilic substitution can yield novel ligands for catalysis and coordination chemistry.

These application notes provide a detailed experimental protocol for the preparation of the title compound and its subsequent nucleophilic substitution, offering a foundational methodology for researchers in organic synthesis, medicinal chemistry, and materials science.

Experimental Protocols

Part A: Synthesis of trans-1,4-bis(tosyloxymethyl)cyclohexane (trans-Cyclohexane-p-bis(C-OTs))

This protocol details the preparation of the ditosylate starting material from the commercially available trans-1,4-bis(hydroxymethyl)cyclohexane.

Materials

  • trans-1,4-bis(hydroxymethyl)cyclohexane

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve trans-1,4-bis(hydroxymethyl)cyclohexane (1.0 eq) in anhydrous pyridine (sufficient to dissolve the diol).

  • Cool the solution in an ice bath to 0 °C with stirring.

  • To the cold solution, add p-toluenesulfonyl chloride (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from ethanol (B145695) or methanol) to yield pure trans-1,4-bis(tosyloxymethyl)cyclohexane as a white solid.

Part B: Nucleophilic Substitution on trans-1,4-bis(tosyloxymethyl)cyclohexane

This protocol provides a general procedure for the SN2 reaction on the ditosylate substrate. A specific example using sodium azide (B81097) as the nucleophile is detailed.

Materials

  • trans-1,4-bis(tosyloxymethyl)cyclohexane

  • Nucleophile (e.g., sodium azide, NaN₃) (2.5 eq)

  • Solvent (e.g., Dimethylformamide (DMF) or Acetone)

  • Round-bottom flask

  • Magnetic stirrer and heat source (heating mantle or oil bath)

  • Condenser

  • Diatomaceous earth (Celite®)

  • Diethyl ether or Ethyl acetate

  • Deionized water

Procedure (Example with Sodium Azide)

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add trans-1,4-bis(tosyloxymethyl)cyclohexane (1.0 eq) and the chosen solvent (e.g., DMF).

  • Add sodium azide (2.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude trans-1,4-bis(azidomethyl)cyclohexane can be purified by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

The following table summarizes the reaction conditions for nucleophilic substitution on trans-1,4-bis(tosyloxymethyl)cyclohexane with various nucleophiles.

Nucleophile (Reagent)SolventTypical ConditionsProduct
Azide (NaN₃)DMF, DMSO80-100 °C, 4-12 htrans-1,4-bis(azidomethyl)cyclohexane
Iodide (NaI)[1]MEK, AcetoneReflux, 0.5-2 h[1]trans-1,4-bis(iodomethyl)cyclohexane[1]
Cyanide (NaCN)DMSO, DMF60-90 °C, 6-18 htrans-1,4-bis(cyanomethyl)cyclohexane
Hydroxide (NaOH)aq. THF, DioxaneReflux, 2-6 htrans-1,4-bis(hydroxymethyl)cyclohexane
Alkoxide (NaOR)Corresponding AlcoholReflux, 3-10 htrans-1,4-bis((alkoxy)methyl)cyclohexane
Thiolate (NaSR)DMF, Ethanol50-70 °C, 2-8 htrans-1,4-bis((alkylthio)methyl)cyclohexane

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Part A: Synthesis of Starting Material cluster_reaction Part B: Nucleophilic Substitution start trans-1,4-bis(hydroxymethyl)cyclohexane step1 Dissolve in Pyridine start->step1 step2 Add p-TsCl at 0 °C step1->step2 step3 Stir 12-16h at RT step2->step3 step4 Workup and Purification step3->step4 product1 trans-1,4-bis(tosyloxymethyl)cyclohexane step4->product1 product1_ref trans-1,4-bis(tosyloxymethyl)cyclohexane step5 Add Nucleophile (e.g., NaN₃) in DMF product1_ref->step5 step6 Heat (e.g., 80-100 °C) step5->step6 step7 Workup and Purification step6->step7 final_product trans-1,4-bis(nucleophile-methyl)cyclohexane step7->final_product

Caption: Overall experimental workflow from the starting diol to the final disubstituted product.

SN2 Reaction Mechanism Diagram

Caption: Conceptual diagram of the SN2 reaction on the ditosylate substrate.

References

Applications of trans-Cyclohexane-p-bis(C-OTs) in macrocycle synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocycles, cyclic molecules with rings typically containing 12 or more atoms, are of significant interest in medicinal chemistry and drug development. Their unique structural features, such as the ability to pre-organize functional groups for target binding and to span large, often challenging, protein surfaces, make them attractive scaffolds for developing novel therapeutics. The synthesis of these complex structures often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. A key strategy involves the use of rigid bifunctional linkers to connect two ends of a linear precursor.

This document provides detailed application notes and protocols for the synthesis of macrocycles. While the initial topic of interest was the application of trans-Cyclohexane-p-bis(C-OTs) (trans-1,4-bis(tosyloxymethyl)cyclohexane), a thorough review of the scientific literature did not yield specific, well-documented examples of its use in macrocyclization. Therefore, to provide a comprehensive and practical guide, we present a detailed protocol for a closely related and well-established macrocyclization reaction: the synthesis of a dithiacyclophane using the structurally analogous rigid linker, α,α'-dibromo-p-xylene. This example effectively demonstrates the principles and techniques applicable to the synthesis of macrocycles using bifunctional electrophilic linkers.

Application: Synthesis of a Dithiacyclophane

This protocol details the synthesis of a [2.2]paracyclophane derivative through the reaction of α,α'-dibromo-p-xylene with a dithiol under high-dilution conditions. This method is a classic example of a [1+1] macrocyclization, forming a single macrocycle from one molecule of each precursor. The rigid p-xylene (B151628) unit and the flexible dithioether linkages are common motifs in macrocyclic chemistry.

Experimental Workflow

The synthesis involves the slow, simultaneous addition of solutions of the two reactants to a large volume of solvent containing a base. This high-dilution technique is crucial for minimizing the formation of linear polymers and maximizing the yield of the desired macrocyclic product.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction High-Dilution Cyclization cluster_workup Work-up & Purification cluster_analysis Product Analysis A Solution of α,α'-dibromo-p-xylene C Reaction Vessel (Large volume of solvent + base) A->C Slow Addition (Syringe Pump) B Solution of 1,4-butanedithiol (B72698) B->C Slow Addition (Syringe Pump) D Solvent Removal C->D Reaction Completion E Extraction D->E F Column Chromatography E->F G Dithiacyclophane (Final Product) F->G H Spectroscopic Characterization (NMR, MS) G->H

Fig. 1: General workflow for the synthesis of a dithiacyclophane.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of dithiacyclophanes.

Materials:

Equipment:

  • Three-neck round-bottom flask (e.g., 3 L)

  • Two syringe pumps

  • Two gas-tight syringes

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Setup: Assemble the three-neck flask with a magnetic stir bar, a reflux condenser, and two septa for the addition needles. The setup should be under an inert atmosphere.

  • Reaction Mixture Preparation: To the flask, add anhydrous DMF (1 L) and cesium carbonate (e.g., 10 mmol, 2.5 eq). Begin vigorous stirring.

  • Reactant Solution Preparation:

    • Prepare a solution of α,α'-dibromo-p-xylene (e.g., 4 mmol in 50 mL of DMF).

    • Prepare a solution of 1,4-butanedithiol (e.g., 4 mmol in 50 mL of DMF).

  • High-Dilution Addition: Using two separate syringe pumps, add the two reactant solutions simultaneously to the stirred reaction mixture over a period of 8-12 hours.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-24 hours.

  • Work-up:

    • Remove the DMF under reduced pressure using a rotary evaporator.

    • To the residue, add dichloromethane (200 mL) and water (200 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

    • Combine the organic layers, wash with brine (150 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure dithiacyclophane.

Quantitative Data Summary

The following table summarizes typical results for the synthesis of dithiacyclophanes using this method. Yields can vary depending on the specific dithiol and dihalide used, as well as the reaction conditions.

DihalideDithiolBaseSolventTime (h)Yield (%)
α,α'-Dibromo-p-xylene1,4-ButanedithiolCs₂CO₃DMF1260-75
α,α'-Dibromo-m-xylene1,3-PropanedithiolK₂CO₃Acetone2455-70
α,α'-Dibromo-o-xylene1,2-EthanedithiolNaOHEthanol1040-55

Logical Relationship Diagram

The success of the macrocyclization is dependent on several key factors that influence the competition between intramolecular and intermolecular reactions.

logical_relationship A High Dilution G Low Concentration of Reactants A->G B Slow Addition Rate B->G C Pseudo-Dilution Effect D Intramolecular Cyclization (Favored) C->D Promotes E Intermolecular Polymerization (Disfavored) C->E Suppresses F High Yield of Macrocycle D->F Results in E->F Reduces G->C Leads to

Fig. 2: Factors influencing the yield of macrocyclization.

Conclusion

The synthesis of macrocycles is a critical aspect of modern drug discovery and materials science. While direct experimental data for the use of trans-Cyclohexane-p-bis(C-OTs) in this context is limited, the principles of macrocyclization are well-illustrated by the synthesis of dithiacyclophanes from analogous bifunctional linkers like α,α'-dibromo-p-xylene. The provided protocol and data serve as a valuable guide for researchers embarking on the synthesis of novel macrocyclic structures. The key to success lies in the careful control of reaction conditions, particularly the maintenance of high dilution to favor the desired intramolecular ring-closing reaction.

Application Notes and Protocols for the Synthesis of Polymers Using Cyclohexane Dimethanol (CHDM) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters and polyurethanes utilizing cyclohexane (B81311) dimethanol (CHDM) and its derivatives. The inclusion of CHDM in polymer backbones is a well-established strategy to enhance thermal stability, mechanical strength, and chemical resistance. These protocols are intended to serve as a comprehensive guide for researchers in materials science and drug development.

Synthesis of Polyesters using CHDM Derivatives

CHDM is a crucial co-monomer in the production of various polyesters, most notably in modifying polyethylene (B3416737) terephthalate (B1205515) (PET) to produce PETG (polyethylene terephthalate glycol-modified) and in the synthesis of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). The bulky, non-planar cycloaliphatic ring of CHDM disrupts the regular chain packing of aromatic polyesters, leading to polymers with improved properties.[1][2][3]

Melt Polymerization of PETG Copolyester

This protocol describes the synthesis of PETG, a copolyester of terephthalic acid, ethylene (B1197577) glycol (EG), and 1,4-cyclohexanedimethanol (B133615) (CHDM), via a two-step melt polycondensation process.[1][4]

Experimental Protocol:

Materials:

  • Dimethyl terephthalate (DMT) or Terephthalic acid (TPA)

  • Ethylene glycol (EG)

  • 1,4-Cyclohexanedimethanol (CHDM) (commercial grade is typically a 30:70 cis:trans isomer ratio)[5]

  • Catalyst system: e.g., Antimony acetate (B1210297) and Cobalt acetate[4]

  • Thermal stabilizer: e.g., Irganox 1010[6]

  • Nitrogen gas (high purity)

  • Methanol (for purification)

Equipment:

  • Laboratory-scale polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Water bath for quenching.

  • Vacuum oven for drying.

Procedure:

Step 1: Transesterification (or Esterification if using TPA)

  • Charge the reactor with DMT (or TPA), EG, and CHDM. The molar ratio of diols (EG + CHDM) to diacid (DMT or TPA) should be in excess, typically ranging from 1.2:1 to 2.2:1.[1] The ratio of EG to CHDM can be varied to achieve different properties; for example, a feed ratio of 80/20 EG/CHDM.[1]

  • Add the transesterification catalyst (e.g., organic tin for TPA, or antimony and cobalt acetates for DMT) and thermal stabilizer.[4]

  • Purge the reactor with high-purity nitrogen to create an inert atmosphere.

  • Begin stirring and gradually heat the reactor to a temperature range of 170°C to 230°C.[1][4]

  • Methanol (if using DMT) or water (if using TPA) will be produced as a byproduct and should be collected through the distillation column. The reaction progress can be monitored by the amount of byproduct collected.

  • Continue this stage for approximately 2-4 hours, or until the distillation of the byproduct ceases.[6]

Step 2: Polycondensation

  • Gradually increase the temperature of the reactor to 260°C to 300°C.[1]

  • Slowly apply a vacuum to the system, gradually reducing the pressure to less than 25 Pa.[6]

  • The excess diols will be removed under vacuum, and the viscosity of the melt will increase as the polymer chains grow. The stirring torque can be monitored to estimate the change in melt viscosity.[6]

  • Maintain these conditions for 2-3.5 hours.[6]

  • Once the desired viscosity is achieved, stop the reaction and extrude the molten polymer into a water bath to quench and solidify it.

  • Dry the resulting polymer in a vacuum oven at room temperature for 48 hours.[4]

  • The polymer can be further purified by dissolving it in a suitable solvent and precipitating it in methanol.[4]

Data Presentation: PETG Synthesis and Properties

Monomer Feed Ratio (EG:CHDM)Transesterification Temp. (°C)Polycondensation Temp. (°C)Resulting Polymer Composition (ET:CT)Glass Transition Temp. (Tg) (°C)Crystallinity
100:0 (PET)~230~280100:0~75-80Semicrystalline
85:15~230~280--Semicrystalline
80:20170-210260-30070:30Increases with CHDMAmorphous
75:25170-210260-30048:52contentAmorphous
70:30~230~280--Amorphous
50:50~230~280--Amorphous
30:70~230~280--Semicrystalline

Note: The resulting polymer composition may differ from the feed ratio due to the different reactivity and volatility of the diols.[1] The properties are influenced by the final composition.

Mandatory Visualization:

PETG_Synthesis_Workflow cluster_monomers Monomers & Catalysts cluster_reactor Polymerization Reactor cluster_processing Post-Processing DMT DMT/TPA Transesterification Transesterification 170-230°C, N2 atmosphere Byproduct: Methanol/Water DMT->Transesterification EG Ethylene Glycol (EG) EG->Transesterification CHDM CHDM CHDM->Transesterification Catalyst Catalyst & Stabilizer Catalyst->Transesterification Polycondensation Polycondensation 260-300°C, High Vacuum Byproduct: Excess Diols Transesterification->Polycondensation Prepolymer Quenching Quenching in Water Polycondensation->Quenching Molten PETG Drying Vacuum Drying Quenching->Drying Purification Purification (Optional) Drying->Purification

Caption: Workflow for the two-step melt polymerization of PETG.

Synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)

This protocol outlines the synthesis of PCT, a high-performance polyester (B1180765) with a high melting point and good dimensional stability.[7][8]

Experimental Protocol:

Materials:

  • Terephthalic acid (TPA)

  • 1,4-Cyclohexanedimethanol (CHDM) (e.g., 70% trans isomer)[7]

  • Catalyst system: e.g., Titanium oxide-based catalyst (e.g., Hombifast PC) and/or Germanium dioxide[7]

  • Stabilizer: e.g., Triethyl phosphate[7]

  • Nitrogen gas (high purity)

Equipment:

  • Polymerization reactor with mechanical stirrer, nitrogen inlet, and distillation/vacuum line.

  • Heating system capable of reaching >300°C.

  • Vacuum pump.

Procedure:

Step 1: Esterification

  • Charge the reactor with TPA, CHDM, the catalyst(s), and the stabilizer. For example, a charge of 55 kg CHDM, 48 kg TPA, 10 g titanium oxide catalyst, 23 g germanium dioxide, and 7 g triethyl phosphate (B84403) can be used.[7]

  • Purge the reactor with nitrogen.

  • While stirring, heat the mixture to 280°C under atmospheric pressure.

  • Water will be evolved and should be removed.

  • Hold at this temperature for approximately 3 hours.[7]

Step 2: Polycondensation

  • Increase the temperature to 300°C.

  • Apply a high vacuum (0.5 to 1 torr).[7]

  • Continue the reaction for about 150 minutes, during which excess CHDM is removed and the polymer molecular weight increases.[7]

  • Extrude the resulting PCT polymer.

Data Presentation: PCT Synthesis and Properties

ParameterValueReference
Esterification Temperature280 °C[7]
Esterification Time3 hours[7]
Polycondensation Temperature300 °C[7]
Polycondensation Time150 minutes[7]
Polycondensation Pressure0.5 - 1 torr[7]
Melting Point (Tm)~285 °C[8]
Glass Transition Temp. (Tg)73 - 92 °C (depends on cis/trans ratio)[9]

Mandatory Visualization:

PCT_Synthesis_Pathway TPA Terephthalic Acid (TPA) Esterification Esterification ~280°C, 3h, N2 - H2O TPA->Esterification CHDM 1,4-CHDM CHDM->Esterification Catalyst Ti/Ge Catalyst Catalyst->Esterification Stabilizer Phosphate Stabilizer Stabilizer->Esterification Polycondensation Polycondensation ~300°C, 150 min, Vacuum - Excess CHDM Esterification->Polycondensation Prepolymer PCT Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) Polycondensation->PCT

Caption: Reaction pathway for the synthesis of PCT polyester.

Synthesis of Polyurethanes using CHDM Derivatives

CHDM can be incorporated as a chain extender or as part of a polyester polyol in polyurethane synthesis to enhance the rigidity, hardness, and thermal stability of the resulting material.

Two-Step Polyurethane Synthesis (Prepolymer Method)

This protocol provides a general framework for synthesizing a polyurethane elastomer using a CHDM-based polyester polyol.

Experimental Protocol:

Materials:

  • Polyester polyol (can be synthesized from CHDM and a diacid like adipic acid)

  • Diisocyanate: e.g., 4,4'-Methylenebis(phenyl isocyanate) (MDI) or an aliphatic diisocyanate like 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI)[6]

  • Chain extender: 1,4-Butanediol (BDO) or CHDM itself

  • Catalyst: e.g., Dibutyltin dilaurate (DBTDL)

  • Solvent (if solution polymerization): e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[10]

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel.

  • Heating mantle with temperature controller.

  • Vacuum oven.

Procedure:

Step 1: Prepolymer Synthesis

  • Dry the polyester polyol and chain extender under vacuum at an elevated temperature (e.g., 80-90°C) for several hours to remove any moisture.

  • Charge the reactor with the dried polyester polyol.

  • Heat the polyol to the reaction temperature, typically 70-80°C, under a nitrogen atmosphere with stirring.

  • Add the diisocyanate to the reactor. The molar ratio of NCO groups (from the diisocyanate) to OH groups (from the polyol) should be greater than 1, typically around 2:1, to ensure the prepolymer is isocyanate-terminated.

  • Allow the reaction to proceed for 1-2 hours at 70-80°C. The progress can be monitored by titrating for the NCO content.

Step 2: Chain Extension

  • Dissolve the chain extender (e.g., BDO or CHDM) in the solvent if performing a solution polymerization.

  • Slowly add the chain extender solution to the stirred prepolymer. The amount of chain extender should be calculated to react with the remaining NCO groups.

  • Add a catalytic amount of DBTDL.

  • Continue stirring at the reaction temperature for another 1-3 hours until the viscosity increases significantly, indicating the formation of a high molecular weight polyurethane.

  • If in solution, precipitate the polymer in a non-solvent like water or methanol.

  • Dry the final polyurethane polymer in a vacuum oven.

Data Presentation: Polyurethane Properties

PropertyTypical Value Range
Hardness (Shore A)70-95
Tensile Strength (MPa)20-50
Elongation at Break (%)300-600
Glass Transition Temp. (Tg) of Soft Segment (°C)-40 to -20
Glass Transition Temp. (Tg) of Hard Segment (°C)50-100

Note: Properties are highly dependent on the specific monomers, their ratios, and the synthesis method.

Mandatory Visualization:

PU_Synthesis_Logic Diisocyanate Diisocyanate (e.g., MDI) PrepolymerFormation Step 1: Prepolymer Formation (NCO-terminated) Diisocyanate->PrepolymerFormation PolyesterPolyol Polyester Polyol (containing CHDM) PolyesterPolyol->PrepolymerFormation ChainExtender Chain Extender (e.g., BDO, CHDM) ChainExtension Step 2: Chain Extension ChainExtender->ChainExtension PrepolymerFormation->ChainExtension Polyurethane Polyurethane ChainExtension->Polyurethane

Caption: Logical flow of the two-step polyurethane synthesis.

Application in Drug Delivery: Nanoparticle Formulation

Biodegradable polyesters based on CHDM can be formulated into nanoparticles for controlled drug delivery applications. The nanoprecipitation method is a common and straightforward technique for this purpose.[11][12]

Nanoparticle Preparation by Nanoprecipitation

This protocol describes the formulation of drug-loaded nanoparticles from a pre-synthesized CHDM-based biodegradable polyester.

Experimental Protocol:

Materials:

  • Pre-synthesized CHDM-based polyester (e.g., a copolymer of CHDM, a diacid, and potentially a hydrophilic segment like PEG).

  • Drug to be encapsulated (hydrophobic drugs are generally more suitable for this method).

  • Organic solvent (water-miscible): e.g., Acetone, Tetrahydrofuran (THF).

  • Aqueous non-solvent: Deionized water, often containing a stabilizer.

  • Stabilizer (optional): e.g., Poly(vinyl alcohol) (PVA), Pluronic F68.

Equipment:

  • Magnetic stirrer.

  • Syringe pump or dropper.

  • Rotary evaporator.

  • Ultracentrifuge.

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS).

Procedure:

  • Dissolve the CHDM-based polyester and the drug in the organic solvent to form the organic phase. A typical polymer concentration is 5-20 mg/mL.

  • Prepare the aqueous phase, which is the non-solvent for the polymer. If a stabilizer is used, dissolve it in the water.

  • With moderate stirring, add the organic phase dropwise (or using a syringe pump for better control) to the aqueous phase. The volume ratio of the aqueous phase to the organic phase is typically high (e.g., 2:1 to 10:1).

  • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.[11]

  • Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.

  • Collect the nanoparticle suspension.

  • Purify the nanoparticles by ultracentrifugation to remove the free drug and stabilizer. This typically involves several cycles of centrifugation and resuspension in deionized water.

  • Lyophilize the purified nanoparticles for long-term storage, often with a cryoprotectant.

Data Presentation: Nanoparticle Characterization

ParameterMethodTypical Results
Particle Size & PDIDynamic Light Scattering (DLS)100 - 300 nm, PDI < 0.2
Zeta PotentialDLS with Electrophoretic Mobility-10 to -30 mV (for uncoated polyester)
Encapsulation Efficiency (%)UV-Vis or HPLC50 - 90% (drug dependent)
Drug Loading (%)UV-Vis or HPLC1 - 10% (drug dependent)

Mandatory Visualization:

Nanoprecipitation_Workflow cluster_prep Phase Preparation cluster_formation Nanoparticle Formation cluster_purification Purification & Characterization OrganicPhase Organic Phase: Polymer + Drug in Solvent (e.g., Acetone) Mixing Dropwise addition of Organic Phase to Aqueous Phase with Stirring OrganicPhase->Mixing AqueousPhase Aqueous Phase: Non-solvent (Water) + Stabilizer (optional) AqueousPhase->Mixing SolventEvap Solvent Evaporation (Rotary Evaporator) Mixing->SolventEvap Nanoparticle Suspension Centrifugation Ultracentrifugation SolventEvap->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Characterization Characterization (DLS, etc.) Lyophilization->Characterization

Caption: Workflow for preparing drug-loaded nanoparticles via nanoprecipitation.

References

Application Note: Step-by-Step Guide to the Ditosylation of trans-1,4-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conversion of alcohols to tosylates is a fundamental transformation in organic synthesis, rendering the hydroxyl group a much better leaving group for subsequent nucleophilic substitution or elimination reactions.[1] This application note provides a detailed protocol for the ditosylation of trans-1,4-cyclohexanedimethanol to synthesize trans-1,4-bis((p-tolylsulfonyloxy)methyl)cyclohexane. This resulting compound is a valuable bifunctional electrophile for constructing more complex molecular architectures. The protocol described herein is based on established general procedures for alcohol tosylation.[2][3]

Reaction Principle

The tosylation of an alcohol involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270).[1][3] The base serves to neutralize the hydrochloric acid byproduct formed during the reaction. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the tosyl chloride, leading to the formation of the tosylate ester. A key advantage of this method is that the stereochemistry at the carbon bearing the hydroxyl group is retained.[1]

Experimental Protocol

Materials:

  • trans-1,4-Cyclohexanedimethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (B109758) (DCM), anhydrous

  • 1.0 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-1,4-cyclohexanedimethanol (1.0 eq.) in anhydrous dichloromethane (DCM).[2][3]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add triethylamine (2.5 eq.) or pyridine (2.5 eq.) dropwise while stirring.

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (2.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 4 hours. If monitoring by Thin Layer Chromatography (TLC) indicates an incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2-12 hours.[3]

  • Quenching: After the reaction is complete, quench the reaction by slowly adding cold 1.0 M hydrochloric acid.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1.0 M HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2][3]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure trans-1,4-bis((p-tolylsulfonyloxy)methyl)cyclohexane.

Data Presentation

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsVolume/Mass
trans-1,4-Cyclohexanedimethanol144.211.01.01.0 g
p-Toluenesulfonyl chloride (TsCl)190.652.22.22.92 g
Triethylamine (TEA)101.192.52.52.41 mL
Dichloromethane (DCM)---20 mL

Note: The quantities provided are for a representative small-scale reaction and should be scaled as needed.

Experimental Workflow

Tosylation_Workflow A 1. Dissolve trans-1,4-cyclohexanedimethanol in anhydrous DCM B 2. Cool solution to 0 °C A->B C 3. Add Triethylamine (or Pyridine) B->C D 4. Add p-Toluenesulfonyl Chloride C->D E 5. Stir at 0 °C to RT D->E F 6. Quench with 1.0 M HCl E->F G 7. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) F->G H 8. Dry organic layer (MgSO₄ or Na₂SO₄) G->H I 9. Concentrate in vacuo H->I J 10. Purify product (Recrystallization or Chromatography) I->J K trans-1,4-bis((p-tolylsulfonyloxy)methyl)cyclohexane J->K

Caption: Experimental workflow for the synthesis of trans-1,4-bis((p-tolylsulfonyloxy)methyl)cyclohexane.

References

Application Notes: trans-Cyclohexane-p-bis(C-OTs) as a Rigid Linker in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry, particularly in the design of sophisticated molecules like Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein-binding moiety (warhead) and the E3 ligase-recruiting ligand plays a pivotal role. The geometric and physicochemical properties of this linker are critical determinants of the final molecule's efficacy, selectivity, and pharmacokinetic profile. Rigid linkers, such as those derived from the trans-cyclohexane scaffold, are of particular interest due to their ability to enforce a well-defined spatial orientation between the two ends of the molecule. This rigidity can enhance binding to the target protein and the E3 ligase, thereby promoting the formation of a stable ternary complex essential for subsequent protein degradation.

trans-Cyclohexane-p-bis(C-OTs), also known as trans-1,4-bis((tosyloxy)methyl)cyclohexane, is a valuable bifunctional linker precursor. The tosylate groups serve as excellent leaving groups, facilitating nucleophilic substitution reactions for the covalent attachment of a warhead and an E3 ligase ligand. The rigid trans-1,4-disubstituted cyclohexane (B81311) core ensures a linear and conformationally restricted linkage, which can be advantageous in optimizing the distance and orientation between the protein of interest and the E3 ligase.

Applications in PROTACs: The dBAZ2 Case Study

A notable application of a trans-cyclohexane-based linker is in the development of dBAZ2, a first-in-class PROTAC that targets the BAZ2A and BAZ2B proteins for degradation. BAZ2A and BAZ2B are bromodomain-containing proteins that are components of chromatin remodeling complexes and are implicated in the transcriptional regulation of genes. Their dysregulation has been associated with various diseases, including cancer.

The dBAZ2 PROTAC utilizes a rigid trans-cyclohexane linker to connect a BAZ2A/B inhibitor (the warhead) to a von Hippel-Lindau (VHL) E3 ligase ligand. This specific architecture has demonstrated potent and efficient degradation of both BAZ2A and BAZ2B in cellular models.

Quantitative Data Summary

The following table summarizes the key quantitative data for the dBAZ2 PROTAC, highlighting its degradation efficiency.

CompoundTarget(s)DC50 (BAZ2A)DC50 (BAZ2B)Dmax (BAZ2A/B)Cell Line
dBAZ2 BAZ2A/B180 nM[1]250 nM[1]≥ 97%[2]PC3, MM1S[2]

Table 1: In Vitro Degradation Profile of dBAZ2. DC50 represents the concentration of the compound required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Physicochemical Properties of PROTACs with Rigid Linkers

The inclusion of a rigid cyclohexane linker influences the overall physicochemical properties of the resulting PROTAC. The table below provides a general comparison of properties for PROTACs, which often fall outside the typical "rule of five" due to their larger size.

PropertyTypical Range for PROTACsImpact of Rigid Cyclohexane Linker
Molecular Weight (MW) 700 - 1100 DaContributes moderately to the overall MW.
Lipophilicity (cLogP) 3 - 8Can increase lipophilicity, potentially impacting solubility and permeability.
Topological Polar Surface Area (TPSA) 120 - 200 ŲDoes not significantly contribute to TPSA.
Rotatable Bonds 10 - 20The rigid core reduces the number of rotatable bonds, improving conformational stability.
Aqueous Solubility Generally lowCan be a challenge; formulation strategies may be required.
Metabolic Stability VariableThe cyclohexane core is generally resistant to metabolic degradation.[3]

Table 2: General Physicochemical Properties of PROTACs and the Influence of a Rigid Cyclohexane Linker.

Experimental Protocols

Protocol 1: Synthesis of trans-Cyclohexane-p-bis(C-OTs)

This protocol describes the synthesis of the rigid linker precursor, trans-1,4-bis((tosyloxy)methyl)cyclohexane, from the commercially available starting material, trans-1,4-cyclohexanedimethanol.

Materials:

  • trans-1,4-Cyclohexanedimethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-1,4-cyclohexanedimethanol (1.0 eq.) in anhydrous pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add p-toluenesulfonyl chloride (2.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Transfer the diluted mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield trans-1,4-bis((tosyloxy)methyl)cyclohexane as a white solid.

Protocol 2: General Procedure for PROTAC Synthesis using trans-Cyclohexane-p-bis(C-OTs)

This protocol outlines the sequential coupling of a warhead and an E3 ligase ligand to the trans-cyclohexane linker. This is a representative procedure and may require optimization based on the specific warhead and E3 ligase ligand used.

Step 2a: Monosubstitution with the Warhead

Materials:

  • Warhead with a nucleophilic handle (e.g., a primary amine or thiol)

  • trans-Cyclohexane-p-bis(C-OTs) (from Protocol 1)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Saturated ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the warhead (1.0 eq.) and trans-Cyclohexane-p-bis(C-OTs) (1.1 eq.) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the warhead.

  • After cooling to room temperature, dilute the reaction mixture with DCM and wash with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the monosubstituted intermediate.

Step 2b: Coupling of the E3 Ligase Ligand

Materials:

  • Monosubstituted intermediate (from Step 2a)

  • E3 ligase ligand with a nucleophilic handle (e.g., a phenol (B47542) or amine)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Acetonitrile (anhydrous)

  • Preparative HPLC system

Procedure:

  • In a reaction vial, dissolve the monosubstituted intermediate (1.0 eq.) and the E3 ligase ligand (1.2 eq.) in anhydrous acetonitrile.

  • Add cesium carbonate (2.5 eq.) to the mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.

Protocol 3: Western Blot for Assessing Protein Degradation

This protocol provides a general method to evaluate the degradation of a target protein (e.g., BAZ2A/B) in cultured cells treated with a PROTAC.

Materials:

  • Cultured cells (e.g., PC3 or MM1S)

  • PROTAC of interest (e.g., dBAZ2)

  • DMSO (vehicle control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BAZ2A, anti-BAZ2B, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4 °C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Warhead Warhead (Nucleophile) Step1 Step 1: Monosubstitution Warhead->Step1 Linker trans-Cyclohexane-p-bis(C-OTs) Linker->Step1 E3_Ligand E3 Ligase Ligand (Nucleophile) Step2 Step 2: Coupling E3_Ligand->Step2 Step1->Step2 Monosubstituted Intermediate PROTAC PROTAC Molecule Step2->PROTAC

Caption: General workflow for the synthesis of a PROTAC using a bifunctional linker.

BAZ2A_Signaling_Pathway cluster_nucleus Nucleus cluster_PROTAC PROTAC Action BAZ2A_Complex BAZ2A/NoRC Complex Chromatin Chromatin BAZ2A_Complex->Chromatin Binds to acetylated histones Target_Gene Target Gene BAZ2A_Complex->Target_Gene Remodels chromatin Ternary_Complex BAZ2A-dBAZ2-VHL Ternary Complex Transcription_Repression Transcriptional Repression Target_Gene->Transcription_Repression dBAZ2 dBAZ2 PROTAC dBAZ2->BAZ2A_Complex Binds to BAZ2A VHL VHL E3 Ligase dBAZ2->VHL Recruits VHL Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BAZ2A Degradation Proteasome->Degradation

Caption: Simplified diagram of BAZ2A-mediated transcriptional repression and its degradation by dBAZ2.

References

Application Notes and Protocols for Coupling Reactions with trans-Cyclohexane-p-bis(C-OTs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Cyclohexane-p-bis(C-OTs), also known as (trans-cyclohexane-1,4-diyl)bis(methylene) bis(4-methylbenzenesulfonate), is a bifunctional linker increasingly utilized in the synthesis of complex molecules, particularly in the field of drug discovery. Its rigid trans-cyclohexyl core provides conformational constraint, which can be advantageous in the design of molecules requiring specific spatial arrangements of appended functionalities. A notable application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as dBAZ2, a first-in-class degrader of BAZ2A and BAZ2B proteins.[1][2]

These application notes provide detailed protocols for typical coupling reactions involving trans-cyclohexane-p-bis(C-OTs), focusing on nucleophilic substitution reactions, which are the most common transformations for this type of electrophile. The tosylate groups (OTs) are excellent leaving groups, facilitating reactions with a variety of nucleophiles, including phenols, thiols, and amines.

Data Presentation: Reaction Conditions for Coupling with trans-Cyclohexane-p-bis(C-OTs)

The following table summarizes typical reaction conditions for the nucleophilic substitution on trans-cyclohexane-p-bis(C-OTs) with phenolic and thiol nucleophiles. These conditions are based on the synthesis of the PROTAC degrader dBAZ2 and general principles of Williamson ether and thioether synthesis.

ParameterReaction with PhenolsReaction with Thiols
Nucleophile Substituted Phenol (e.g., BAZ2-ICR derivative)Substituted Thiol (e.g., VH101)
Base K₂CO₃ or Cs₂CO₃K₂CO₃ or DIPEA
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)Acetonitrile (MeCN) or Dimethylformamide (DMF)
Temperature 60-80 °CRoom Temperature to 50 °C
Reaction Time 12-24 hours4-12 hours
Stoichiometry 1.0 eq. Nucleophile, 1.1 eq. Linker, 2-3 eq. Base1.0 eq. Nucleophile, 1.1 eq. Linker, 2-3 eq. Base
Typical Yield 60-80%70-90%

Experimental Protocols

Protocol 1: Monosubstitution with a Phenolic Nucleophile (Williamson Ether Synthesis)

This protocol describes the monosubstitution of trans-cyclohexane-p-bis(C-OTs) with a phenolic nucleophile, a key step in the sequential synthesis of bifunctional molecules like PROTACs.

Materials:

  • trans-Cyclohexane-p-bis(C-OTs)

  • Phenolic substrate (e.g., a functionalized phenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the phenolic substrate (1.0 equiv) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equiv).

  • Add trans-cyclohexane-p-bis(C-OTs) (1.1 equiv) to the mixture.

  • Heat the reaction mixture to 70 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired monosubstituted product.

Protocol 2: Disubstitution with a Thiol Nucleophile

This protocol outlines the reaction of the remaining tosylate group on the monosubstituted intermediate with a thiol nucleophile.

Materials:

  • Monosubstituted trans-cyclohexyl linker (from Protocol 1)

  • Thiol substrate (e.g., a functionalized thiol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the monosubstituted trans-cyclohexyl linker (1.0 equiv) in anhydrous acetonitrile, add the thiol substrate (1.2 equiv) and anhydrous potassium carbonate (3.0 equiv).

  • Stir the reaction mixture vigorously at room temperature for 8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the final disubstituted product.

Mandatory Visualizations

Signaling Pathway Diagram

PROTAC_MoA General Mechanism of PROTAC Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (e.g., dBAZ2) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Catalytic Release Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow Diagram

experimental_workflow Synthetic Workflow for Bifunctional Molecule Synthesis cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution start Start Materials: - Phenolic Nucleophile - trans-Cyclohexane-p-bis(C-OTs) - Base (K₂CO₃) reaction1 Reaction: - MeCN, 70 °C, 16h start->reaction1 workup1 Workup & Purification: - Filtration - Concentration - Column Chromatography reaction1->workup1 intermediate Monosubstituted Intermediate workup1->intermediate start2 Start Materials: - Monosubstituted Intermediate - Thiol Nucleophile - Base (K₂CO₃) intermediate->start2 reaction2 Reaction: - MeCN, RT, 8h start2->reaction2 workup2 Workup & Purification: - Extraction - Drying & Concentration - Column Chromatography reaction2->workup2 product Final Bifunctional Molecule (e.g., dBAZ2) workup2->product

References

Application Notes and Protocols for Strained Cycloalkenes in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of strained cycloalkenes in bioorthogonal chemistry, a field that has revolutionized the study of biological systems. By employing reactions that are highly selective and biocompatible, researchers can label and track biomolecules in their native environments without interfering with cellular processes.[1] This guide focuses on the most prominent strained cycloalkenes—trans-cyclooctenes and cyclopropenes—and their use in strain-promoted cycloaddition reactions.

Introduction to Strained Cycloalkenes in Bioorthogonal Chemistry

The driving force behind the utility of strained cycloalkenes in bioorthogonal chemistry is the relief of ring strain.[2] This inherent strain in molecules like trans-cyclooctenes (TCO) and cyclopropenes significantly lowers the activation energy for cycloaddition reactions, allowing them to proceed rapidly at physiological temperatures and pH without the need for toxic catalysts.[3][4] These reactions are highly specific, as the strained alkene and its reaction partner (e.g., a tetrazine or an azide) are abiotic and do not cross-react with endogenous functional groups.[5]

The most widely used bioorthogonal reactions involving strained cycloalkenes are the inverse-electron-demand Diels-Alder (IEDDA) reaction and the strain-promoted azide-alkyne cycloaddition (SPAAC).[6] These "click chemistry" reactions have become indispensable tools for a wide range of applications, including:

  • Protein Labeling and Engineering: Site-specific modification of proteins for functional studies, imaging, and therapeutic applications.[7][8]

  • Live Cell Imaging: Real-time visualization of biological processes without the need for wash steps, often using fluorogenic probes.[9]

  • Drug Delivery and Targeting: Development of targeted drug delivery systems and "click-to-release" strategies for controlled drug activation.[10][11]

  • In Vivo Imaging: Pretargeted imaging for diagnostics and monitoring of disease states in living organisms.[2]

This document will delve into the specifics of these applications, providing quantitative data for reaction kinetics and detailed experimental protocols.

Key Bioorthogonal Reactions of Strained Cycloalkenes

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction between a strained alkene (dienophile) and an electron-deficient diene, typically a tetrazine, is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^7 M⁻¹s⁻¹.[5] The reaction is irreversible and forms a stable dihydropyridazine (B8628806) product with the release of nitrogen gas.[5] Trans-cyclooctenes (TCO) and cyclopropenes are the most common strained alkenes used in this reaction.[4][11]

Featured Strained Alkenes for IEDDA:

  • Trans-cyclooctenes (TCO): TCO and its derivatives are highly reactive and widely used for in vivo applications due to their exceptional kinetics and stability.[4][5] The reactivity can be tuned by modifying the TCO scaffold.[4]

  • Cyclopropenes: These are smaller than TCOs and can be readily introduced into biomolecules.[12][13] Their small size is advantageous for minimizing perturbations to the biological system.[12]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction between a strained alkyne, such as a cyclooctyne, and an azide.[3] While technically involving a strained alkyne, its principles and applications are closely related to strained alkene chemistry and are therefore included here for a comprehensive overview. The reaction forms a stable triazole linkage and is highly bioorthogonal.[3][]

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

SPANC is a reaction between a strained alkyne and a nitrone, which has been shown to have even faster kinetics than some SPAAC reactions.[15][] This reaction is a valuable addition to the bioorthogonal toolkit, expanding the possibilities for multiplexed labeling.[17][18]

Quantitative Data for Strained Cycloalkene Reactions

The following table summarizes the second-order rate constants for various bioorthogonal reactions involving strained cycloalkenes and alkynes. This data is crucial for selecting the appropriate reaction for a specific application, especially in time-sensitive experiments.

Strained Cycloalkene/Alkyne Reaction Partner Reaction Type Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reference
trans-cyclooctene (B1233481) (TCO)TetrazineIEDDAup to 10⁷[5]
Strained TCO (s-TCO)3,6-diphenyl-s-tetrazineIEDDA3,100[19]
Strained TCO (s-TCO)3,6-dipyridyl-s-tetrazineIEDDA22,000[19]
NorborneneTetrazineIEDDA~1[8]
CyclopropeneTetrazineIEDDAHigh[11]
CyclooctyneAzideSPAAC~10⁻³ - 1[3]
Dibenzocyclooctyne (DBCO)AzideSPAAC~1[20]
Difluorinated Cyclooctyne (DIFO)AzideSPAAC~60x faster than unsubstituted cyclooctyne[15]
DibenzocyclooctynolNitroneSPANCup to 39[21]
Cyclic NitroneDIBOSPANC3.38[22]

Note: Reaction rates can be influenced by substituents on the reactants, solvent, and temperature.

Experimental Protocols

Protocol 1: Labeling of a Protein with a TCO-NHS Ester and Subsequent Tetrazine Ligation

This protocol describes a two-step process for labeling a protein with a trans-cyclooctene (TCO) moiety and then conjugating it to a tetrazine-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Protein of interest with accessible primary amines (e.g., lysine (B10760008) residues)

  • TCO-NHS ester

  • Tetrazine-labeled molecule (e.g., fluorescent dye, biotin, or drug molecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer

  • Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., desalting column)

Procedure:

Step 1: TCO Functionalization of the Protein

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • TCO-NHS Ester Stock Solution: Prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove the unreacted TCO-NHS ester and byproducts using a size-exclusion chromatography column equilibrated with the reaction buffer.

  • Characterization: Confirm the incorporation of the TCO moiety using mass spectrometry.

Step 2: Tetrazine Ligation

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Add the tetrazine-labeled molecule to the solution of the TCO-modified protein. A 1.1 to 2-fold molar excess of the tetrazine is typically used.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes. The reaction is often complete within minutes due to the fast kinetics.

  • Purification (Optional): If necessary, remove the excess tetrazine-labeled molecule by size-exclusion chromatography or dialysis.

  • Analysis: Analyze the final conjugate by SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry to confirm successful ligation.

Protein_Labeling_Workflow Protein Protein with Lysine Residues Conjugation1 Step 1: TCO Labeling (NHS Ester Chemistry) Protein->Conjugation1 TCO_NHS TCO-NHS Ester TCO_NHS->Conjugation1 TCO_Protein TCO-Modified Protein Purification1 Purification (SEC) TCO_Protein->Purification1 Tetrazine_Dye Tetrazine-Fluorescent Dye Ligation Step 2: Tetrazine Ligation (IEDDA Reaction) Tetrazine_Dye->Ligation Labeled_Protein Fluorescently Labeled Protein Purification2 Purification (Optional, SEC) Labeled_Protein->Purification2 TCO_Protein_Purified TCO_Protein_Purified Purification1->TCO_Protein_Purified Purified TCO-Protein Final_Product Final_Product Purification2->Final_Product Final Labeled Protein Conjugation1->TCO_Protein TCO_Protein_Purified->Ligation Ligation->Labeled_Protein

Workflow for protein labeling via TCO-tetrazine ligation.
Protocol 2: Live-Cell Imaging using a Fluorogenic Cyclopropenone Probe

This protocol outlines the use of a fluorogenic cyclopropenone probe that becomes fluorescent upon reaction with a phosphine-tagged biomolecule inside a living cell. This "turn-on" fluorescence allows for imaging without wash steps.[9]

Materials:

  • Cells expressing a phosphine-tagged protein of interest

  • Fluorogenic cyclopropenone probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells expressing the phosphine-tagged protein in a suitable imaging dish (e.g., glass-bottom dish).

  • Probe Preparation: Prepare a stock solution of the fluorogenic cyclopropenone probe in DMSO. The final concentration for cell treatment is typically in the low micromolar range.

  • Cell Treatment: Dilute the cyclopropenone probe stock solution in pre-warmed cell culture medium to the desired final concentration. Replace the existing medium in the imaging dish with the medium containing the probe.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.

  • Imaging: Image the cells directly using a fluorescence microscope with the appropriate filter set for the fluorophore generated upon reaction. No wash steps are required.[9]

  • Data Analysis: Analyze the fluorescence intensity and localization to study the tagged protein.

Live_Cell_Imaging_Workflow cluster_cell Live Cell Phosphine_Protein Phosphine-Tagged Protein Reaction Bioorthogonal Ligation Phosphine_Protein->Reaction Cyclopropenone Fluorogenic Cyclopropenone (Non-fluorescent) Cyclopropenone->Reaction Fluorescent_Product Fluorescent Product Reaction->Fluorescent_Product Image Fluorescence Microscopy (No Wash Steps) Fluorescent_Product->Image Add_Probe Add Fluorogenic Cyclopropenone Probe to Cells Incubate Incubate at 37°C Add_Probe->Incubate Incubate->Phosphine_Protein Analysis Data Analysis Image->Analysis Pretargeted_Imaging_Workflow cluster_animal In Vivo Target Target Tissue (e.g., Tumor) TCO_Ab TCO-Antibody Ligation In Vivo Ligation (IEDDA) TCO_Ab->Ligation Tz_Radiotracer Radiolabeled Tetrazine Tz_Radiotracer->Ligation Labeled_Target Radiolabeled Target Ligation->Labeled_Target Imaging 4. SPECT/PET Imaging (1-4h post Tz injection) Labeled_Target->Imaging Inject_Ab 1. Inject TCO-Antibody Accumulation 2. Antibody Accumulation at Target (24-72h) Inject_Ab->Accumulation Accumulation->TCO_Ab Inject_Tz 3. Inject Radiolabeled Tetrazine Inject_Tz->Tz_Radiotracer

References

Application Notes and Protocols: Synthesis and Industrial Applications of trans-cyclohexane-1,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of trans-cyclohexane-1,4-diamine and its derivatives, highlighting their significant roles in various industrial applications. Detailed experimental protocols for key synthetic methodologies are provided, along with quantitative data to facilitate the selection of appropriate synthetic routes and applications.

Introduction

trans-cyclohexane-1,4-diamine is a crucial building block in the chemical industry, valued for its rigid and symmetrical structure. This diamine and its derivatives are integral to the production of high-performance polymers, including polyamides and polyurethanes, where the trans-isomer imparts superior thermal and mechanical properties.[1] Beyond polymers, these compounds serve as effective epoxy curing agents and are gaining prominence in the pharmaceutical sector as scaffolds for novel therapeutic agents, exhibiting activities such as antimycobacterial and anticancer effects.[2][3] The stereospecific synthesis of the trans-isomer is often critical to achieving the desired material or biological properties.

Data Presentation: Synthesis and Properties

Table 1: Comparison of Synthetic Routes to Cyclohexane-1,4-diamine
Synthetic RouteStarting MaterialKey Reagents/CatalystReaction ConditionsYieldcis/trans RatioReference
Hydrogenation of p-phenylenediamine (B122844)p-phenylenediamineRu/Al₂O₃90°C, 4 MPa H₂ pressure, water as solvent87% selectivity to 1,4-cyclohexanediamine with 80% conversion of p-phenylenediamineNot specified[4]
Hydrogenation of p-phenylenediaminep-phenylenediamineNi or Co catalysts180°C, 100-150 atm, in methylcyclohexane (B89554) or dioxaneNot specifiedTypically yields a mixture of cis and trans isomers[5][6]
Stereospecific Synthesiscis/trans-cyclohexane-1,4-dicarboxylic acid1. Ethylene (B1197577) glycol, NH₃ 2. Chlorination 3. Alkali or alkaline earth metal hydroxide (B78521)1. 50-160°C, 0.1-50 bar NH₃ pressure~84% (for diamide (B1670390) formation)Predominantly trans[5]
N-Boc Protection(1r,4r)-cyclohexane-1,4-diamineDi-tert-butyl dicarbonate (B1257347) ((Boc)₂O), MeOH0°C to room temperature, 16 hours86%N/A[7]
Isomerization of cis/trans mixture1,4-diaminocyclohexane (cis/trans = 80/20)5% Ru on alumina, sodium methoxide, propylene (B89431) glycol monomethyl ether200°C, 12 MPa N₂ pressure, 2 hoursNot specified65/35[6]
Table 2: Impact of trans-cyclohexane-1,4-diamine on Polymer Properties
Polymer TypeDerivative UsedKey Property EnhancementQuantitative DataReference
Semi-aromatic Polyamidetrans-1,4-cyclohexanediamineHigher glass transition temperature and thermal stability compared to the cis-isomer.Tg: 265°C, Td: 450°C[1]
Semi-aromatic Polyamidecis-1,4-cyclohexanediamineLower glass transition temperature and thermal stability.Tg: 224°C, Td: 445°C[1]
Aliphatic Polyesterstrans-1,4-cyclohexylene unitsIncreased crystallinity and higher glass transition temperatures.Polymers rich in the trans-isomer are semi-crystalline.[2][8]
Aliphatic Polyesterscis-1,4-cyclohexylene unitsAmorphous polymers due to kinks in the polymer chain.Polymers with low trans content are fully amorphous.[2][8]
Table 3: Antimycobacterial Activity of Symmetrical trans-cyclohexane-1,4-diamine Derivatives
Compound IDSubstitution PatternMIC (µg/mL) against M. tuberculosisReference
Derivative with propyl group at para positionSymmetrical N,N'-dibenzyl with para-propyl substitutionFound to have maximum antimycobacterial activity (specific MIC not provided in abstract)[2]
General observationHalogen at para position of benzene (B151609) ringBetter antimicrobial agents compared to meta-substituted compounds[2]

Experimental Protocols

Protocol 1: Stereospecific Synthesis of trans-cyclohexane-1,4-diamine

This protocol is based on the Hofmann degradation of trans-cyclohexane-1,4-dicarboxylic acid diamide.

Step 1: Ammonolysis of cis/trans-cyclohexane-1,4-dicarboxylic acid

  • A mixture of cis and trans cyclohexane-1,4-dicarboxylic acid is esterified with a polyhydric alcohol, such as ethylene glycol.

  • Ammonia (B1221849) is introduced into the reaction mixture at a temperature of 50°C to 160°C and an ammonia partial pressure of 0.1 to 50 bar.

  • The reaction is carried out until the formation of solid trans-cyclohexane-1,4-dicarboxylic acid diamide is complete. The yield is approximately 84%.[5]

Step 2: Chlorination of the Diamide

  • The obtained trans-dicarboxylic acid diamide is chlorinated to form trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide.

Step 3: Conversion to trans-cyclohexane-1,4-diamine

  • The trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide is reacted with an alkali metal hydroxide or alkaline earth metal hydroxide (e.g., sodium hydroxide).

  • The reaction mixture is heated to yield trans-cyclohexane-1,4-diamine.

Protocol 2: Hydrogenation of p-phenylenediamine to cyclohexane-1,4-diamine
  • In a high-pressure autoclave, charge p-phenylenediamine, a suitable solvent (e.g., water or isopropanol), and a hydrogenation catalyst (e.g., Ru/Al₂O₃).[4]

  • Seal the autoclave and purge with an inert gas, followed by pressurizing with hydrogen to the desired pressure (e.g., 4 MPa).[4]

  • Heat the reaction mixture to the target temperature (e.g., 90°C) with stirring.[4]

  • Maintain the reaction for a specified duration. The reaction progress can be monitored by the uptake of hydrogen.

  • After the reaction is complete, cool the autoclave, vent the hydrogen, and recover the product mixture.

  • The resulting mixture of cis- and trans-cyclohexane-1,4-diamine can be separated by fractional crystallization of the diamine or its derivatives.[5]

Protocol 3: Synthesis of trans-N-Boc-1,4-cyclohexanediamine
  • Dissolve (1r,4r)-cyclohexane-1,4-diamine in methanol (B129727) (MeOH) in a round-bottom flask.[7]

  • Cool the stirred solution to 0°C in an ice bath.[7]

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[7]

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[7]

  • Once the reaction is complete, evaporate the volatiles under reduced pressure.[7]

  • Dilute the residue with water and extract the product with ethyl acetate.[7]

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain the trans-N-Boc-1,4-cyclohexanediamine. An 86% yield can be achieved.[7]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis cluster_intermediate Intermediate cluster_derivatives Derivatization cluster_applications Industrial Applications start1 p-Phenylenediamine proc1 Hydrogenation start1->proc1 start2 Cyclohexane-1,4-dicarboxylic Acid proc2 Stereospecific Synthesis start2->proc2 inter trans-Cyclohexane-1,4-diamine proc1->inter proc2->inter deriv1 N-Boc Protection inter->deriv1 deriv2 Polymerization inter->deriv2 app2 Epoxy Curing Agents inter->app2 app3 Pharmaceuticals deriv1->app3 app1 Polymers (Polyamides, Polyurethanes) deriv2->app1

Caption: Synthetic workflow from starting materials to industrial applications.

Logical_Relationships cluster_synthesis Synthesis Methods cluster_product Core Product cluster_applications Application Areas cluster_properties Key Properties hydrogenation Hydrogenation of p-Phenylenediamine diamine trans-Cyclohexane-1,4-diamine hydrogenation->diamine yields mixture stereospecific Stereospecific Synthesis from Dicarboxylic Acid stereospecific->diamine yields pure trans polymers High-Performance Polymers diamine->polymers epoxy Epoxy Resins diamine->epoxy pharma Pharmaceutical Intermediates diamine->pharma thermal Enhanced Thermal Stability polymers->thermal mechanical Improved Mechanical Strength polymers->mechanical biological Biological Activity pharma->biological

Caption: Logical relationships between synthesis, product, and applications.

References

Green Chemistry Approaches to the Synthesis of Cyclohexane-1,2,4,5-tetraol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of cyclohexane-1,2,4,5-tetraol, a valuable cyclitol in medicinal chemistry and materials science. The featured method emphasizes sustainability by utilizing an inexpensive and environmentally benign oxidant, avoiding organic solvents and metal catalysts, and incorporating a streamlined, chromatography-free isolation procedure.

Application Notes

Cyclohexane-1,2,4,5-tetraol and its derivatives are crucial building blocks in the synthesis of biologically active compounds, including aminocyclitols.[1] Traditional synthesis routes often rely on harsh reagents, organic solvents, and complex purification steps like column chromatography, which are both time-consuming and environmentally detrimental.[1] The protocol detailed below presents a green alternative that addresses these challenges, offering a scalable and sustainable process for producing (±)-trans,trans-cyclohexane-1,2,4,5-tetraol.

The core of this green approach is the dihydroxylation of 1,4-cyclohexadiene (B1204751) using hydrogen peroxide as a clean oxidant.[1] The reaction is catalyzed by p-toluenesulfonic acid (PTSA) and uses water as the solvent, aligning with the principles of green chemistry. A key innovation of this method is the novel isolation technique that circumvents the need for traditional organic solvent extraction or derivatization, which are often required to isolate highly polar compounds like cyclohexanetetrols from aqueous solutions.[1][2] Instead, an ion-exchange resin is used to remove the catalyst, followed by simple evaporation of water to yield the pure product.[1] This process is not only efficient, achieving a high yield, but also significantly reduces the environmental footprint of the synthesis.

Key Advantages of this Green Approach:
  • High Yield: The protocol consistently delivers a high yield of the desired product.

  • Stereoselective: The synthesis stereoselectively produces the (±)-trans,trans isomer.

  • Environmentally Friendly: It eliminates the use of hazardous organic solvents and metal catalysts.[1]

  • Cost-Effective: Utilizes readily available and inexpensive reagents.

  • Simplified Purification: A novel, chromatography-free isolation method simplifies the work-up process.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the green synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol.

ParameterValueReference
Substrate1,4-Cyclohexadiene[1]
Oxidant30% aq. H₂O₂[1]
Catalystp-Toluenesulfonic acid (PTSA)[1]
SolventWater[1]
Reaction Temperature50 °C[1]
Reaction Time21 hours[1]
Product Yield98.0%[1]
Melting Point203–204 °C[1]

Experimental Workflow

The overall workflow for the green synthesis and isolation of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol is depicted below.

cluster_synthesis Synthesis cluster_workup Work-up & Isolation A 1,4-Cyclohexadiene E Reaction at 50°C for 21h A->E B H₂O₂ (30% aq.) B->E C PTSA (catalyst) C->E D Water (solvent) D->E F Cool to Room Temperature E->F G Neutralize with NaHCO₃ F->G H Reduce excess H₂O₂ with Na₂SO₃ G->H I Pass through Amberlite® IRA400 column H->I J Evaporate water I->J K Pure (±)-trans,trans-cyclohexane-1,2,4,5-tetraol J->K

Caption: Workflow for the green synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol.

Catalytic Dihydroxylation Pathway

The following diagram illustrates the key steps in the acid-catalyzed dihydroxylation of 1,4-cyclohexadiene.

G cluster_reaction Reaction Pathway cluster_reagents Reagents start 1,4-Cyclohexadiene intermediate1 Epoxidation start->intermediate1 H₂O₂, PTSA intermediate2 Ring Opening intermediate1->intermediate2 H₂O, H⁺ product (±)-trans,trans- cyclohexane-1,2,4,5-tetraol intermediate2->product oxidant H₂O₂ catalyst PTSA solvent H₂O

Caption: Acid-catalyzed dihydroxylation of 1,4-cyclohexadiene.

Detailed Experimental Protocol

Synthesis of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol

This protocol is adapted from the work of Rosatella and Afonso (2022).[1][2]

Materials:

  • 1,4-Cyclohexadiene (3 mL, 31 mmol)

  • p-Toluenesulfonic acid (PTSA) (1.21 g, 6.34 mmol, 20 mol%)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution, 14.38 g, 2 equivalents)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Amberlite® IRA400 ion-exchange resin

  • Deionized water

Equipment:

  • Closed-vessel reactor

  • Stirrer

  • Protection metal grid (for safety)

  • Glass column for chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a closed-vessel reactor, add p-toluenesulfonic acid (1.21 g, 20 mol%).

    • Add the 30% aqueous hydrogen peroxide solution (14.38 g).

    • Stir the mixture until the PTSA is completely dissolved.

    • Add 1,4-cyclohexadiene (3 mL, 31 mmol) to the reactor.

    • Safety Note: This reaction is performed in a closed vessel with an oxidant at an elevated temperature. Use a protection metal grid and exercise caution due to the potential for pressure buildup and the instability of H₂O₂.

  • Reaction Execution:

    • Stir the biphasic mixture vigorously for 21 hours at 50 °C. Vigorous agitation is crucial for achieving a high yield.

  • Work-up:

    • After 21 hours, cool the reaction mixture to room temperature.

    • Carefully add sodium bicarbonate to the solution to neutralize the PTSA until the pH reaches 7.

    • Add sodium sulfite to the solution to reduce any unreacted hydrogen peroxide.

  • Isolation:

    • Prepare a chromatography column with Amberlite® IRA400 resin.

    • Add the crude reaction mixture directly to the column.

    • Wash the column with 30 mL of deionized water.

    • Collect the eluate.

  • Product Recovery:

    • Evaporate the water from the collected eluate using a rotary evaporator.

    • Dry the resulting white solid under vacuum to obtain pure (±)-trans,trans-cyclohexane-1,2,4,5-tetraol.

Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

  • ¹H NMR (300 MHz, D₂O): δ 3.62 (m, 4H), 1.69 (m, 4H).[1]

  • ¹³C NMR (75 MHz, D₂O): δ 69.4, 33.61.[1]

  • Melting Point: 203–204 °C.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-Cyclohexane-p-bis(C-OTs)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and purity of trans-Cyclohexane-p-bis(C-OTs) synthesized from trans-1,4-bis(hydroxymethyl)cyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maximizing the yield of the di-tosylated product over the mono-tosylated intermediate?

A: The stoichiometry of the tosylating agent is the most critical factor. To ensure the reaction proceeds to the di-tosylated product, a sufficient excess of p-toluenesulfonyl chloride (TsCl) should be used. It is recommended to use at least 2 equivalents of TsCl for each equivalent of the diol to drive the reaction to completion.[1]

Q2: What are the most common side reactions, and how can they be minimized?

A: The two most common side reactions are elimination and chlorination.

  • Elimination: This can occur if a strong base is used, leading to the formation of undesired dienes.[1] To minimize this, use a moderate, non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (TEA).[1][2]

  • Chlorination: The chloride ion (Cl⁻) generated from TsCl can act as a nucleophile, replacing the tosylate group. This is more likely with certain solvents like DMF.[3] Using a solvent like dichloromethane (B109758) (DCM) and maintaining low reaction temperatures can suppress this side reaction.[2][3]

Q3: My reaction is slow or isn't going to completion. What should I check?

A: Several factors could be responsible:

  • Moisture: The reaction is sensitive to water, which consumes the TsCl. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.[4]

  • Reagent Quality: Verify the purity and reactivity of your TsCl and the diol. Old or improperly stored TsCl can degrade.

  • Temperature: While the initial addition is often done at 0 °C to control the exotherm, the reaction may need to be warmed to room temperature to proceed to completion.[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Base: Ensure an adequate amount of base (e.g., pyridine or TEA) is present to neutralize the HCl byproduct, which can inhibit the reaction.[1]

Q4: How do I effectively purify the final trans-Cyclohexane-p-bis(C-OTs) product?

A: Purification can be challenging due to the presence of the starting diol, the mono-tosylate byproduct, and excess TsCl.

  • Aqueous Workup: First, perform a standard aqueous workup. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove unreacted TsCl and p-toluenesulfonic acid, and finally with brine.[2][6]

  • Recrystallization/Precipitation: This is an effective, chromatography-free method. The crude product can be dissolved in a minimal amount of a suitable solvent (like diethyl ether or DCM) and then precipitated by adding an excess of a non-polar co-solvent like hexane (B92381).[6]

  • Column Chromatography: If recrystallization fails to provide sufficient purity, silica (B1680970) gel column chromatography is a reliable alternative.[5] The separation of mono- and di-tosylated products can sometimes be difficult due to similar polarities.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Overall Yield 1. Incomplete reaction. 2. Side reactions (elimination, chlorination). 3. Product loss during workup/purification. 4. Moisture contamination.1. Increase reaction time or temperature after initial addition; check reagent stoichiometry. 2. Use a non-nucleophilic base (pyridine, TEA); maintain low temperature (0 °C); use DCM as a solvent.[1][3] 3. Ensure pH is controlled during washes; be careful during solvent removal. 4. Use flame-dried glassware and anhydrous solvents.[4]
Significant Amount of Starting Material (Diol) Remains 1. Insufficient TsCl. 2. Deactivated TsCl due to moisture. 3. Insufficient reaction time or temperature.1. Use at least 2 equivalents of TsCl.[1] 2. Use fresh, high-quality TsCl and anhydrous conditions.[4] 3. Monitor reaction by TLC and allow it to stir longer or warm to room temperature if necessary.[5]
Significant Amount of Mono-Tosylate Byproduct 1. Insufficient TsCl. 2. Short reaction time.1. Increase the equivalents of TsCl to >2.0. 2. Allow the reaction to proceed for a longer duration, monitoring by TLC until the mono-tosylate spot disappears or minimizes.
Formation of Chlorinated Byproduct 1. Use of a solvent like DMF that promotes nucleophilic substitution by Cl⁻.[3] 2. Reaction temperature is too high.1. Switch to a less coordinating solvent such as dichloromethane (DCM).[3] 2. Maintain the reaction temperature at 0 °C for the initial phase and allow it to warm slowly.
Difficult Purification 1. Similar polarity (Rf values) of di-tosylate and mono-tosylate byproducts.[5] 2. Product is an oil instead of a solid.1. For chromatography, try different eluent systems (e.g., varying EtOAc:hexanes ratios).[5] 2. Attempt purification via precipitation/recrystallization from a solvent/co-solvent system like Diethyl Ether/Hexane or DCM/Hexane.[6]

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Diol trans-1,4-bis(hydroxymethyl)cyclohexane1.0 eq.
Tosylating Agent p-Toluenesulfonyl Chloride (TsCl)2.2 - 2.5 eq.
Base Pyridine or Triethylamine (TEA)>2.5 eq.
Catalyst (if using TEA) 4-Dimethylaminopyridine (DMAP)0.1 - 0.2 eq.
Solvent Anhydrous Dichloromethane (DCM) or PyridineDCM is preferred to avoid chlorination.[3]
Temperature 0 °C, then warm to Room TemperatureControls initial exotherm and minimizes side reactions.[2][6]
Reaction Time 12 - 24 hoursMonitor by TLC for completion.
Detailed Synthesis Protocol
  • Preparation: Add trans-1,4-bis(hydroxymethyl)cyclohexane (1.0 eq.) to a flame-dried round-bottomed flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen).

  • Solvent & Base: Add anhydrous Dichloromethane (DCM) to create a stirrable solution. If using Triethylamine (TEA, >2.5 eq.) and DMAP (0.1-0.2 eq.), add them to the flask. If using pyridine as the base and solvent, dissolve the diol directly in anhydrous pyridine.

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • TsCl Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 2.2-2.5 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for 12-24 hours.[2]

  • Monitoring: Monitor the reaction's progress via TLC (e.g., using 1:1 Ethyl Acetate:Hexanes as eluent).[5] The reaction is complete when the starting diol spot has been consumed.

  • Quenching & Workup:

    • Cool the mixture back to 0 °C and slowly add water to quench any unreacted TsCl.

    • Transfer the mixture to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine.[2][6]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil using the recrystallization protocol below or by silica gel column chromatography.

Purification by Recrystallization/Precipitation
  • Dissolve the crude product in a minimal volume of diethyl ether or dichloromethane.[6]

  • Slowly add an excess of cold hexane while stirring until the solution becomes cloudy.[6]

  • Place the mixture in a freezer to facilitate complete precipitation of the product.[6]

  • Collect the white solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualizations

reaction_workflow s1 Setup s2 Reagent Addition (0 °C) s1->s2 Anhydrous Conditions s3 Reaction (RT, 12-24h) s2->s3 Allow to warm s4 Quenching s3->s4 Monitor by TLC s5 Aqueous Workup s4->s5 s6 Drying & Concentration s5->s6 Separate Layers s7 Purification s6->s7 Crude Product s8 Characterization s7->s8 Pure Product

Caption: General experimental workflow for the synthesis of trans-Cyclohexane-p-bis(C-OTs).

troubleshooting_tree problem Low Yield or Impure Product check_tlc Analyze Crude by TLC problem->check_tlc sub1 Starting Material Present? check_tlc->sub1 Compare to SM sub2 Extra Spots Present? check_tlc->sub2 Check for byproducts sol1_yes Incomplete Reaction: • Increase reaction time • Check reagent stoichiometry • Ensure anhydrous conditions sub1->sol1_yes Yes sol1_no Reaction Complete sub1->sol1_no No sol2_yes Side Reactions Occurred: • Check base/solvent choice • Verify temperature control sub2->sol2_yes Yes sol2_no Likely Clean Reaction sub2->sol2_no No sol1_no->sub2

Caption: A troubleshooting decision tree for diagnosing synthesis issues based on TLC analysis.

reaction_overview cluster_reactants diol trans-1,4-bis (hydroxymethyl)cyclohexane product trans-Cyclohexane- p-bis(C-OTs) diol->product tscl 2x p-Toluenesulfonyl Chloride (TsCl) tscl->product base Base (e.g., Pyridine) base->product Catalyzes/ Neutralizes HCl byproduct 2x Base-HCl Salt

Caption: Overview of reactants and products in the di-tosylation reaction.

References

Technical Support Center: Purification of Crude trans-Cyclohexane-p-bis(C-OTs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude trans-Cyclohexane-p-bis(C-OTs).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of trans-Cyclohexane-p-bis(C-OTs).

Problem: The crude product is a dark brown, oily substance instead of a white solid.

  • Possible Cause 1: Decomposition. Tosylates can be sensitive to heat and prolonged exposure to acidic or basic conditions. The dark color may indicate decomposition of the product.[1]

  • Troubleshooting Steps:

    • Avoid excessive heat: During workup and purification, maintain a low temperature. Use a rotary evaporator with a water bath at or below room temperature.

    • Neutralize the reaction mixture promptly: After the reaction is complete, quench it and neutralize any excess acid or base to prevent degradation of the tosylate.

    • Prompt purification: Purify the crude product as soon as possible after the reaction to minimize decomposition.

  • Possible Cause 2: Presence of impurities. The color may be due to impurities from the reaction, such as residual pyridine (B92270) or byproducts.

  • Troubleshooting Steps:

    • Aqueous workup: Perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove basic impurities like pyridine, followed by a wash with saturated sodium bicarbonate to neutralize any remaining acid.

    • Column chromatography: If the color persists, column chromatography is an effective method for separating the desired product from colored impurities.

Problem: Low yield of the purified product.

  • Possible Cause 1: Incomplete reaction. The tosylation reaction may not have gone to completion, leaving unreacted starting diol.

  • Troubleshooting Steps:

    • Monitor the reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and ensure the disappearance of the starting material.

    • Use of fresh reagents: Ensure that the tosyl chloride and any base used (e.g., triethylamine, pyridine) are fresh and dry. Moisture can hydrolyze tosyl chloride, reducing its effectiveness.[2]

  • Possible Cause 2: Product loss during purification. The product may be lost during extraction or recrystallization steps.

  • Troubleshooting Steps:

    • Extraction: Ensure the correct solvent is used for extraction and perform multiple extractions to maximize the recovery of the product.

    • Recrystallization: Carefully select the recrystallization solvent to ensure high recovery. Avoid using a solvent in which the product is highly soluble at room temperature.

Problem: Difficulty in removing excess tosyl chloride.

  • Possible Cause: Tosyl chloride is often used in excess to drive the reaction to completion.

  • Troubleshooting Steps:

    • Quenching: Quench the reaction with a suitable reagent. Adding water or an aqueous base solution will hydrolyze the excess tosyl chloride to the more easily removable p-toluenesulfonic acid.

    • Washing: During the workup, wash the organic layer with a base (e.g., saturated sodium bicarbonate solution) to remove the acidic p-toluenesulfonic acid.

    • Reaction with cellulose: Excess tosyl chloride can be removed by reacting it with cellulosic materials like filter paper, followed by filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification methods for crude trans-Cyclohexane-p-bis(C-OTs)?

A1: The two most common and effective purification methods are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q2: What is a suitable solvent system for the recrystallization of trans-Cyclohexane-p-bis(C-OTs)?

A2: A good starting point for recrystallization is a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixed solvent system, such as ethanol (B145695)/water or ethyl acetate (B1210297)/hexanes, is often effective. The optimal ratio should be determined experimentally.

Q3: What is a recommended solvent system for column chromatography of trans-Cyclohexane-p-bis(C-OTs)?

A3: For silica (B1680970) gel column chromatography, a mixture of a non-polar solvent and a moderately polar solvent is typically used. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity) is a common choice.[4][5][6] The ideal solvent system should provide a good separation between the product and impurities on a TLC plate, with the product having an Rf value of around 0.3-0.4.

Q4: How can I remove the cis-isomer impurity from my trans-Cyclohexane-p-bis(C-OTs) product?

A4: Separating cis- and trans-isomers can be challenging. Careful column chromatography with a shallow solvent gradient can sometimes effectively separate the isomers.[7] Alternatively, fractional recrystallization might be successful if the solubilities of the two isomers in a particular solvent system are sufficiently different.

Q5: My purified product still shows some impurities by NMR. What should I do?

A5: If minor impurities persist after initial purification, a second purification step is recommended. If you initially used recrystallization, try column chromatography, and vice-versa. For very stubborn impurities, preparative HPLC could be an option.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Dissolve the crude trans-Cyclohexane-p-bis(C-OTs) in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add a co-solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the starting solvent mixture. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If the product is not eluting, gradually increase the polarity of the solvent system (e.g., to 20% ethyl acetate in hexanes).

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated during the purification of trans-Cyclohexane-p-bis(C-OTs) to compare the effectiveness of different methods.

Purification MethodStarting Material (g)Solvent SystemYield (%)Purity (by NMR)
Recrystallization5.0Ethanol/Water (3:1)7595%
Column Chromatography5.0Ethyl Acetate/Hexanes (Gradient: 10% to 30%)65>99%
Recrystallization (2x)5.0Ethanol/Water (3:1)6098%

Diagrams

G Troubleshooting Workflow for Purification Issues start Crude Product Analysis issue1 Impure by TLC/NMR? start->issue1 issue2 Low Yield? issue1->issue2 No solution1a Column Chromatography issue1->solution1a Yes solution1b Recrystallization issue1->solution1b Yes issue3 Product is an Oil/Dark Color? issue2->issue3 No solution2a Check Reaction Completion (TLC, NMR of crude) issue2->solution2a Yes solution2b Optimize Workup/Extraction issue2->solution2b Yes solution3a Check for Decomposition (Avoid Heat/Extreme pH) issue3->solution3a Yes solution3b Aqueous Wash to Remove Colored Impurities issue3->solution3b Yes end Pure Product issue3->end No solution1a->end solution1b->end solution2a->start solution2b->start solution3a->start solution3b->start

Caption: Troubleshooting workflow for purification issues.

References

Common side reactions in the tosylation of diols and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the tosylation of diols.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the tosylation of diols.

Issue 1: Low Yield of the Desired Mono-tosylated Product

Possible Causes and Solutions:

CauseRecommended Solution
Formation of Di-tosylated Byproduct Slow Addition of Tosyl Chloride: Add the tosyl chloride solution dropwise to the reaction mixture over an extended period to maintain a low concentration.[1] • Use of Stoichiometric Amounts: Carefully control the stoichiometry of tosyl chloride to favor mono-tosylation. • Catalytic Methods: Employ catalytic amounts of dibutyltin (B87310) oxide (Bu₂SnO) for regioselective mono-tosylation of vicinal diols.[2][3][4]
Intramolecular Cyclization Low Temperatures: Conduct the reaction at lower temperatures (e.g., 0 °C or below) to minimize the rate of cyclization.[1] • Choice of Base: Use a non-nucleophilic bulky base to disfavor the intramolecular Williamson ether synthesis.
Reaction with Solvent Inert Solvent: Use a dry, inert solvent such as dichloromethane (B109758) (DCM) or toluene.[3]
Degradation of Starting Material or Product Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried to prevent hydrolysis of tosyl chloride and the tosylated product. • Purification of Tosyl Chloride: Use freshly recrystallized tosyl chloride to remove impurities that may catalyze side reactions.[5]

Logical Flow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low mono-tosylate yield.

Issue 2: Formation of an Unexpected Byproduct

Possible Causes and Solutions:

CauseIdentificationRecommended Solution
Formation of Alkyl Chloride Mass spectrometry will show a molecular ion corresponding to the replacement of -OTs with -Cl.The chloride ion generated from the reaction of tosyl chloride with the alcohol can act as a nucleophile.[6] To minimize this, use a non-nucleophilic base and a solvent that does not promote SN2 reactions.
Elimination to form an Alkene NMR spectroscopy will show the appearance of vinyl proton signals.This is more common with secondary and tertiary alcohols. Use milder reaction conditions (lower temperature, less basic conditions).

Experimental Workflow for Byproduct Identification:

Byproduct_Identification Start Unexpected Byproduct Observed Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze_Crude Isolate_Byproduct Isolate Byproduct via Chromatography Analyze_Crude->Isolate_Byproduct Characterize_Byproduct Characterize Byproduct Structure (NMR, MS, IR) Isolate_Byproduct->Characterize_Byproduct Identify_Side_Reaction Identify the Side Reaction (e.g., Chlorination, Elimination) Characterize_Byproduct->Identify_Side_Reaction Optimize_Conditions Optimize Reaction Conditions to Minimize Side Reaction Identify_Side_Reaction->Optimize_Conditions End Pure Mono-tosylate Optimize_Conditions->End

Caption: Workflow for identifying and addressing unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the tosylation of diols?

A1: The most common side reactions include:

  • Di-tosylation: The formation of a di-tosylated product, which is often the major byproduct when trying to achieve mono-tosylation.[2][4]

  • Intramolecular Cyclization: Diols, particularly those that can form stable 5- or 6-membered rings, can undergo intramolecular cyclization to form cyclic ethers.[7][8]

  • Formation of Chloroalkanes: The chloride ion generated from tosyl chloride can act as a nucleophile and displace the newly formed tosylate group.[6]

  • Elimination: For secondary and tertiary alcohols, elimination to form an alkene can be a competing reaction.

Q2: How can I improve the selectivity for mono-tosylation over di-tosylation?

A2: To improve mono-tosylation selectivity:

  • Controlled Reagent Addition: Slowly add a stoichiometric amount of tosyl chloride to the diol solution.[1]

  • Low Temperatures: Perform the reaction at reduced temperatures to control the reaction rate.[1]

  • Selective Catalysis:

    • Use silver(I) oxide (Ag₂O) with a catalytic amount of potassium iodide (KI) for highly selective mono-tosylation of symmetrical diols.[9][10][11]

    • Employ dibutyltin oxide (Bu₂SnO) as a catalyst for the regioselective mono-tosylation of vicinal diols.[2][3][4]

  • Use of Protecting Groups: Protect one of the hydroxyl groups with a suitable protecting group (e.g., silyl (B83357) ethers, acetals) before tosylation.[12][13][14][15][16]

Q3: What is the role of pyridine (B92270) in a tosylation reaction?

A3: Pyridine serves two main purposes in a tosylation reaction:

  • Base: It acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the alcohol and tosyl chloride.[17][18]

  • Nucleophilic Catalyst: Pyridine can react with tosyl chloride to form a highly reactive N-tosylpyridinium salt, which then tosylates the alcohol.[19]

Q4: My tosylation reaction is not going to completion. What should I do?

A4: If your reaction is incomplete:

  • Check Reagent Quality: Ensure that the tosyl chloride is pure and has not been hydrolyzed. Recrystallization of tosyl chloride can improve yields.[5]

  • Anhydrous Conditions: Verify that your solvent and glassware are completely dry, as water will react with tosyl chloride.

  • Increase Reaction Time or Temperature: If the reaction is sluggish at lower temperatures, a moderate increase in temperature or a longer reaction time may be necessary. However, be aware that this may also increase the rate of side reactions.

  • Use a Catalyst: Consider using a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in addition to pyridine to accelerate the reaction, especially for hindered alcohols.

Q5: How can I remove unreacted tosyl chloride from my reaction mixture?

A5: Excess tosyl chloride can be removed by:

  • Aqueous Workup: Quench the reaction with water or a dilute aqueous acid to hydrolyze the remaining tosyl chloride to the water-soluble p-toluenesulfonic acid.

  • Reaction with Cellulose: Adding cellulosic material, such as filter paper, to the reaction mixture in the presence of a base can covalently bind the excess tosyl chloride, allowing for its removal by filtration.[20]

  • Chromatography: Standard column chromatography can effectively separate the tosylated product from unreacted tosyl chloride and other byproducts.

Key Experimental Protocols

Protocol 1: Selective Mono-tosylation of a Symmetrical Diol using Silver(I) Oxide [9]

  • Preparation: To a solution of the symmetrical diol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add silver(I) oxide (Ag₂O, 1.2 mmol) and a catalytic amount of potassium iodide (KI, 0.1 mmol).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl, 1.1 mmol) portion-wise over 15 minutes.

  • Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the Celite® pad with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure mono-tosylate.

Protocol 2: Catalytic Mono-tosylation of a Vicinal Diol using Dibutyltin Oxide [3]

  • Stannylene Acetal Formation: A mixture of the vicinal diol (1.0 mmol) and dibutyltin oxide (Bu₂SnO, 0.02 mmol, 2 mol%) in anhydrous dichloromethane (10 mL) is heated to reflux with a Dean-Stark trap to remove water.

  • Reaction: After cooling to room temperature, triethylamine (B128534) (Et₃N, 1.5 mmol) is added, followed by the slow addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.1 mmol) in dichloromethane.

  • Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Workup: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The residue is purified by flash column chromatography to afford the desired mono-tosylated product.

Quantitative Data Summary: Comparison of Mono-tosylation Methods

MethodDiol TypeKey ReagentsTypical Mono-tosylate YieldReference
Standard (TsCl, Pyridine)GeneralTsCl, PyridineVariable, often moderate with di-tosylation[18]
Silver(I) Oxide MediatedSymmetricalAg₂O, KI, TsClHigh (often >80%)[9]
Dibutyltin Oxide CatalyzedVicinalBu₂SnO, Et₃N, TsClGood to Excellent (up to 74% reported)[3]
Controlled AdditionGeneralTsCl, BaseImproved selectivity over standard method[1]

References

Troubleshooting guide for incomplete reactions with trans-Cyclohexane-p-bis(C-OTs).

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-Cyclohexane-p-bis(C-OTs), more formally known as trans-1,4-bis(tosyloxymethyl)cyclohexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical name and structure for trans-Cyclohexane-p-bis(C-OTs)?

A1: The commonly used name trans-Cyclohexane-p-bis(C-OTs) refers to trans-1,4-bis(tosyloxymethyl)cyclohexane. The structure consists of a cyclohexane (B81311) ring with two tosyloxymethyl groups in a trans configuration at the 1 and 4 positions.

Q2: What are the primary applications of trans-1,4-bis(tosyloxymethyl)cyclohexane?

A2: This compound is primarily used as a linker in the synthesis of various molecules, including PROTAC (Proteolysis Targeting Chimera) degraders. Its rigid cyclohexane core provides a defined spatial separation between two reactive sites, which is crucial in the design of bifunctional molecules.

Troubleshooting Guide for Incomplete Reactions

This guide addresses common issues encountered during the synthesis and subsequent reactions of trans-1,4-bis(tosyloxymethyl)cyclohexane.

Issue 1: Incomplete Tosylation of trans-1,4-Cyclohexanedimethanol

Q: I am seeing a low yield of the desired trans-1,4-bis(tosyloxymethyl)cyclohexane, and my crude product shows the presence of the starting diol and a mono-tosylated intermediate. What are the possible causes and solutions?

A: Incomplete tosylation is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. The primary causes include steric hindrance from the cyclohexane ring, inadequate reaction time or temperature, and impure reagents.

Troubleshooting Workflow for Incomplete Tosylation

cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Tosylation (Low Yield of Di-tosylate) cause1 Steric Hindrance start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Reagent Quality start->cause3 cause4 Insufficient Base start->cause4 solution1 Increase Reaction Time and/or Temperature cause1->solution1 cause2->solution1 solution2 Use a More Effective Base (e.g., DMAP catalyst) cause2->solution2 solution3 Purify Tosyl Chloride (recrystallize from hexane) cause3->solution3 solution4 Use Anhydrous Solvents (e.g., dry DCM, Pyridine) cause3->solution4 cause4->solution2 start Incomplete Double Substitution cause1 Insufficient Reaction Time/Temperature start->cause1 cause2 Poor Nucleophile Solubility/Reactivity start->cause2 cause3 Steric Hindrance at Second Reaction Site start->cause3 solution1 Increase Reaction Time and/or Temperature cause1->solution1 solution2 Use a More Solubilizing Solvent (e.g., DMF, DMSO) cause2->solution2 solution3 Increase Equivalents of Nucleophile cause2->solution3 cause3->solution1 start E2 Elimination Byproduct Formation cause1 Strongly Basic Nucleophile start->cause1 cause2 High Reaction Temperature start->cause2 cause3 Steric Hindrance Favors Elimination start->cause3 solution1 Use a Less Basic, More Nucleophilic Reagent cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Choose a Less Hindered Nucleophile cause3->solution3

Optimizing reaction temperature and time for tosylation of 1,4-cyclohexanedimethanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the tosylation of 1,4-cyclohexanedimethanol (B133615). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the tosylation of 1,4-cyclohexanedimethanol, providing potential causes and solutions in a question-and-answer format.

Question: My reaction is yielding a mixture of mono-tosylated and di-tosylated products, but I want to favor the mono-tosylate. How can I improve the selectivity?

Answer: Achieving selective mono-tosylation of a symmetric diol like 1,4-cyclohexanedimethanol can be challenging. Here are several strategies to increase the yield of the mono-tosylated product:

  • Stoichiometry of Reactants: Use an excess of 1,4-cyclohexanedimethanol relative to p-toluenesulfonyl chloride (TsCl). A common starting point is to use 2-3 equivalents of the diol for every one equivalent of TsCl. This ensures that the tosyl chloride is the limiting reagent, statistically favoring the tosylation of only one hydroxyl group per molecule.

  • Slow Addition of Tosyl Chloride: Instead of adding the entire amount of TsCl at once, add it portion-wise or as a slow, continuous feed using a syringe pump. This maintains a low concentration of the tosylating agent in the reaction mixture, reducing the likelihood of a second tosylation event on the same molecule.[1]

  • Low Reaction Temperature: Perform the reaction at a reduced temperature. Starting the reaction at 0°C and allowing it to proceed at this temperature or slowly warm to room temperature can significantly enhance selectivity for the mono-tosylate by slowing down the reaction rate.[1]

Question: The yield of my tosylation reaction is consistently low, even when targeting the di-tosylated product. What are the potential reasons for this?

Answer: Low yields in tosylation reactions can stem from several factors:

  • Inadequate Base: The choice and amount of base are critical. Pyridine (B92270) is a commonly used base, but sometimes a stronger, non-nucleophilic base like triethylamine (B128534) (TEA) in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be more effective. Ensure that at least a stoichiometric amount of base is used to neutralize the HCl generated during the reaction.

  • Moisture Contamination: Tosylation reactions are sensitive to moisture, as water can react with tosyl chloride. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]

  • Poor Quality Reagents: The purity of tosyl chloride can affect the reaction outcome. Old or improperly stored TsCl may have hydrolyzed to p-toluenesulfonic acid, which will not participate in the desired reaction.

  • Sub-optimal Reaction Time and Temperature: If the reaction is not allowed to proceed for a sufficient amount of time, you may have incomplete conversion. Conversely, excessively long reaction times or high temperatures can lead to side reactions and degradation of the product. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

Question: I am observing a significant amount of an elimination byproduct (cyclohexene derivative) in my reaction mixture. How can I prevent this?

Answer: The formation of elimination byproducts is a known side reaction in tosylation, particularly with secondary alcohols, although it can also occur with primary alcohols under certain conditions. The tosylate is an excellent leaving group, and if a sufficiently strong base is present, an E2 elimination can compete with the desired tosylation. To minimize this:

  • Choice of Base: While a base is necessary, a very strong or sterically hindered base might favor elimination. Pyridine is generally a good choice as it is a moderately weak base.

  • Temperature Control: Higher temperatures tend to favor elimination reactions. Maintaining a low reaction temperature throughout the process will help to suppress the formation of the alkene byproduct.

Question: My final product is difficult to purify. What are some effective purification strategies for tosylated 1,4-cyclohexanedimethanol?

Answer: Purification can indeed be challenging due to the similar polarities of the starting material, mono-tosylate, and di-tosylate.

  • Column Chromatography: This is the most common method for separating the components. A silica (B1680970) gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the di-tosylate (least polar), mono-tosylate, and the starting diol (most polar).

  • Recrystallization/Precipitation: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method. For instance, a precipitation technique involving dissolving the crude product in a minimal amount of a good solvent (like diethyl ether) and then adding an excess of a poor solvent (like hexane) can help to isolate the desired tosylate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature and time for the tosylation of 1,4-cyclohexanedimethanol?

A1: The optimal conditions depend on whether you are targeting the mono- or di-tosylated product.

  • For mono-tosylation: A lower temperature, typically starting at 0°C and stirring for several hours (e.g., 2-4 hours) before allowing it to slowly warm to room temperature, is recommended to favor selectivity.

  • For di-tosylation: The reaction can be carried out at room temperature for a longer duration (e.g., 12-24 hours) or with gentle heating to ensure complete conversion of both hydroxyl groups. It is always best to monitor the reaction's progress by TLC to determine the optimal time.

Q2: What is the role of pyridine in this reaction?

A2: Pyridine serves two primary functions in the tosylation reaction. First, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. This is crucial as the reaction will not proceed otherwise. Second, pyridine can act as a nucleophilic catalyst by reacting with tosyl chloride to form a highly reactive tosylpyridinium salt, which is then more readily attacked by the alcohol.

Q3: Are there any alternative methods for selective mono-tosylation of diols?

A3: Yes, several alternative methods have been developed. One notable method involves the use of silver(I) oxide (Ag₂O) as a mediator. This method has been shown to provide high selectivity for the mono-tosylation of symmetrical diols under mild conditions.[3] Another approach is to use a solvent-free grinding method with potassium carbonate as a base, which can be a more environmentally friendly option.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting material (1,4-cyclohexanedimethanol) on a TLC plate. The tosylated products will be less polar than the starting diol and will have a higher Rf value. The di-tosylate will be the least polar and have the highest Rf. By observing the disappearance of the starting material spot and the appearance of the product spots, you can determine when the reaction is complete.

Data Presentation

The following table summarizes the expected trends in product distribution based on the reaction conditions for the tosylation of 1,4-cyclohexanedimethanol. Note that these are generalized trends and optimal conditions should be determined empirically.

Parameter Condition Expected Predominant Product Rationale
Temperature Low (e.g., 0°C)Mono-tosylateSlower reaction rate enhances selectivity for the initial tosylation event.
High (e.g., > Room Temp.)Di-tosylate / Elimination ByproductsFaster reaction rates drive the reaction to completion but can also favor side reactions.
Reaction Time Short (e.g., 1-4 hours)Mono-tosylateInsufficient time for the second tosylation to occur extensively.
Long (e.g., > 12 hours)Di-tosylateAllows for the complete conversion of both hydroxyl groups.
Diol:TsCl Ratio High (e.g., > 2:1)Mono-tosylateStatistically favors the reaction of one TsCl molecule per diol molecule.
Low (e.g., 1:2.2)Di-tosylateSufficient tosylating agent to react with both hydroxyl groups.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-tosylation

This protocol is designed to favor the formation of the mono-tosylated product.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1,4-cyclohexanedimethanol (2.0 equivalents) in anhydrous dichloromethane (B109758) (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add pyridine (2.2 equivalents) to the cooled solution and stir for 10 minutes.

  • Slow Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the desired level of conversion is reached, quench the reaction by adding cold water. Separate the organic layer and wash it sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Silver(I) Oxide Mediated Mono-tosylation

This is an alternative protocol for achieving high selectivity for the mono-tosylate.[3]

  • Preparation: To a solution of 1,4-cyclohexanedimethanol (1.0 equivalent) in anhydrous DCM, add silver(I) oxide (Ag₂O, 1.0 equivalent).

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.05 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Visualizations

Experimental_Workflow_Monotosylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Diol in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_base Add Pyridine cool->add_base add_tscl Slowly Add TsCl Solution add_base->add_tscl stir Stir at 0°C add_tscl->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract & Wash quench->extract purify Column Chromatography extract->purify end Isolated Mono-tosylate purify->end

Caption: Workflow for selective mono-tosylation of 1,4-cyclohexanedimethanol.

Troubleshooting_Tree issue Identify Primary Issue low_selectivity Low Selectivity (Mono- vs. Di-tosylate) issue->low_selectivity low_yield Low Overall Yield issue->low_yield side_products Byproducts Observed (e.g., Elimination) issue->side_products sol_select_1 Increase Diol:TsCl Ratio low_selectivity->sol_select_1 Stoichiometry sol_select_2 Slow Addition of TsCl low_selectivity->sol_select_2 Kinetics sol_select_3 Lower Reaction Temperature low_selectivity->sol_select_3 Thermodynamics sol_yield_1 Use Anhydrous Conditions low_yield->sol_yield_1 Environment sol_yield_2 Check Reagent Purity low_yield->sol_yield_2 Reagents sol_yield_3 Optimize Base/Catalyst low_yield->sol_yield_3 Catalysis sol_side_1 Maintain Low Temperature side_products->sol_side_1 Temperature Control sol_side_2 Use a Weaker Base (e.g., Pyridine) side_products->sol_side_2 Base Selection

Caption: Troubleshooting decision tree for the tosylation of 1,4-cyclohexanedimethanol.

References

Storage and handling guidelines for tosylated compounds to prevent degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of tosylated compounds to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are tosylated compounds and why are they used in research?

A1: Tosylated compounds, or tosylates, are organic compounds containing the p-toluenesulfonyl group (-SO₂C₆H₄CH₃), commonly abbreviated as Ts or Tos.[1] This group is typically introduced by reacting an alcohol with p-toluenesulfonyl chloride (TsCl).[1][2] The primary use of tosylates in synthetic chemistry is to convert a poor leaving group, like the hydroxyl group (-OH) of an alcohol, into an excellent leaving group.[2] This facilitates nucleophilic substitution (Sₙ2) and elimination reactions.[2] The tosyl group is also employed as a stable protecting group for amines.[1]

Q2: What are the primary factors that lead to the degradation of tosylated compounds?

A2: The stability of tosylated compounds is influenced by several key factors:

  • Moisture: Tosylates are susceptible to hydrolysis, where water acts as a nucleophile, cleaving the tosyl group to regenerate the alcohol and form p-toluenesulfonic acid.[3][4]

  • Temperature: Elevated temperatures can significantly accelerate decomposition, particularly for sensitive structures like benzylic and allylic tosylates, which can be unstable even at room temperature.[3][5][6]

  • pH: Both acidic and basic conditions can promote degradation. Strong acids can catalyze hydrolysis, while bases can act as nucleophiles or promote elimination reactions.[3]

  • Nucleophiles: Being excellent leaving groups, tosylates are reactive towards a wide range of nucleophiles, which can lead to unintended substitution reactions.[3]

  • Light: Some sulfonated compounds may undergo photodegradation upon exposure to UV light.[3][7] It is therefore considered good practice to protect tosylates from light.

  • Solvent: The choice of solvent can impact stability. Protic solvents like water and alcohols can participate in solvolysis reactions.[3]

Q3: How should I properly store tosylated compounds to ensure their stability?

A3: To minimize degradation, tosylated compounds should be stored with the following precautions:

  • Anhydrous Conditions: Store in a tightly sealed vial, preferably under an inert atmosphere such as argon or nitrogen, to protect from atmospheric moisture.[5] Using a desiccator is also recommended.[4]

  • Low Temperature: For general storage, a cool and dark place is recommended. For particularly unstable compounds like benzylic tosylates, storage in a freezer at -20°C or below is crucial to minimize thermal decomposition.[3][5]

  • Protection from Light: Store in amber vials or in a dark cabinet to prevent potential photodegradation.[3][8]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of tosylated compounds.

ProblemPotential CauseRecommended Solution
Synthesis
Tosylation reaction is not proceeding, and only the starting alcohol is recovered.Presence of water in the reaction. Tosyl chloride reacts rapidly with water, consuming the reagent.[5]Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents.[5]
Formation of an alkyl chloride byproduct instead of the tosylate.The chloride ion from tosyl chloride (TsCl) acts as a nucleophile, displacing the alcohol.For sensitive substrates, consider using p-toluenesulfonic anhydride (B1165640) (Ts₂O) instead of TsCl to eliminate the chloride ion source.[5]
Purification
The tosylated compound is decomposing during silica (B1680970) gel column chromatography.The acidic nature of standard silica gel can catalyze the decomposition of the tosylate.[5]Neutralize the silica gel by preparing a slurry with an eluent containing 1-2% triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina, or perform a rapid filtration through a pad of silica instead of a full column.[5]
Storage & Handling
A previously pure solid tosylate has turned into a dark, oily liquid upon storage.This indicates significant decomposition, likely due to a combination of moisture exposure and thermal instability, especially for sensitive structures like benzyl (B1604629) tosylates.[6]Discard the decomposed material. For future batches, ensure rigorous exclusion of moisture by storing under an inert atmosphere and at a significantly lower temperature (e.g., -20°C).[5]
An unknown peak appears in the analysis of the tosylated compound over time.This is likely a degradation product. The identity depends on the storage conditions and the structure of the compound. Common degradation pathways include hydrolysis to the corresponding alcohol or intramolecular cyclization if a suitable internal nucleophile is present.[7]Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and aid in the identification of the unknown peak using techniques like LC-MS.[9]

Quantitative Stability Data

The stability of tosylated compounds is highly dependent on the solvent system and the structure of the compound itself. The rate of solvolysis (reaction with the solvent) is a key indicator of stability. Below is a summary of solvolysis rates for some secondary tosylates in different solvent systems.

CompoundSolvent SystemTemperature (°C)Solvolysis Rate (s⁻¹)
2-Butyl Tosylate50% aqueous Trifluoroethanol (TFE)30~1 x 10⁻⁵
2-Pentyl Tosylate50% aqueous Trifluoroethanol (TFE)30~1 x 10⁻⁵
2-Octyl Tosylate50% aqueous Trifluoroethanol (TFE)30~1 x 10⁻⁵
Methyl Tosylate80% Ethanol502.22 x 10⁻⁵
2-Phenyl-2-ketoethyl Tosylate80% Ethanol62.51.19 x 10⁻⁵
Methyl Tosylate80% TFE / 20% Ethanol508.3 x 10⁻⁷
2-Phenyl-2-ketoethyl Tosylate80% TFE / 20% Ethanol62.54.2 x 10⁻⁷
Data compiled from references[3][10].

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tosylate

This protocol describes a typical procedure for the tosylation of an alcohol.[11][12]

Materials:

  • Alcohol (1.0 eq.)

  • Anhydrous Pyridine or Anhydrous Dichloromethane (DCM) with Triethylamine (TEA, 1.5 eq.) and DMAP (0.2 eq.)

  • p-Toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.)

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dry all glassware in an oven and allow it to cool under a stream of inert gas.

  • Dissolve the alcohol in the chosen anhydrous solvent (e.g., DCM) in a flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • If using DCM, add TEA and DMAP to the solution. If using pyridine, it serves as both the solvent and the base.

  • Slowly add solid p-toluenesulfonyl chloride (TsCl) in portions, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with dilute HCl (if a basic workup was used), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure at a low temperature.

  • Purify the crude product quickly, for example, by flash chromatography on neutralized silica gel.[5]

Protocol 2: Forced Degradation Study for a Tosylated Compound

This protocol outlines the conditions for a typical forced degradation study, as recommended by ICH guidelines, to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][13][14]

Objective: To intentionally degrade the tosylated compound under various stress conditions to understand its degradation pathways.

General Procedure:

  • Prepare stock solutions of the tosylated compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • For each condition, a control sample should be stored under normal conditions.

  • The goal is to achieve 5-20% degradation of the active ingredient.[13]

Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve the compound in 1.0 N HCl.

    • Heat at a specified temperature (e.g., 80°C) for a set time (e.g., 4 hours).[9]

    • Cool the solution and neutralize with a suitable base (e.g., 1.0 N NaOH) before analysis.

  • Alkaline Hydrolysis:

    • Dissolve the compound in 1.0 N NaOH.

    • Heat at a specified temperature (e.g., 80°C) for a set time (e.g., 4 hours).[9]

    • Cool the solution and neutralize with a suitable acid (e.g., 1.0 N HCl) before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-15% H₂O₂).

    • Keep the solution at a specified temperature (e.g., 70°C) for a set time (e.g., 4 hours) in the dark.[9]

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 100°C) for an extended period (e.g., 72 hours).[9]

  • Photolytic Degradation:

    • Expose both the solid compound and a solution of the compound to UV and visible light, as per ICH Q1B guidelines.

Analysis:

  • Analyze the stressed samples using a stability-indicating analytical method, typically HPLC with a PDA detector.

  • For structural elucidation of unknown degradation products, use LC-MS and LC-MS/MS to determine molecular weights and fragmentation patterns.[9]

Visualizations

Common Degradation Pathways for Tosylates Tosylate R-OTs (Tosylated Compound) Hydrolysis Hydrolysis (R-OH + TsOH) Tosylate->Hydrolysis + H₂O (Moisture) Nucleophilic_Sub Nucleophilic Substitution (R-Nu + TsO⁻) Tosylate->Nucleophilic_Sub + Nucleophile (Nu⁻) Elimination Elimination (Alkene + TsOH) Tosylate->Elimination Base Photodegradation Photodegradation (Various Products) Tosylate->Photodegradation UV/Visible Light

Caption: Common degradation pathways for unstable tosylates.

Troubleshooting Workflow for Tosylate Decomposition Start Decomposition Observed Stage At which stage? Start->Stage Synthesis Synthesis Stage->Synthesis During Reaction Purification Purification Stage->Purification During Chromatography Storage Storage Stage->Storage Upon Storage Check_Reagents Check Reagents/ Solvents for Water Synthesis->Check_Reagents Check_Temp Lower Reaction Temperature Synthesis->Check_Temp Check_Silica Neutralize Silica Gel or Use Alumina Purification->Check_Silica Check_Storage_Cond Store under Inert Gas at -20°C, Protect from Light Storage->Check_Storage_Cond End Problem Resolved Check_Reagents->End Check_Temp->End Check_Silica->End Check_Storage_Cond->End

Caption: A workflow for troubleshooting tosylate decomposition.

Key Preventative Measures for Tosylate Stability Central_Idea Tosylate Stability Anhydrous Anhydrous Conditions (Inert Atmosphere, Desiccator) Central_Idea->Anhydrous Low_Temp Low Temperature (Refrigerate or Freeze) Central_Idea->Low_Temp Light_Protection Protection from Light (Amber Vials) Central_Idea->Light_Protection Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Central_Idea->Inert_Atmosphere pH_Control Avoid Strong Acids/Bases (Neutral Conditions) Central_Idea->pH_Control

References

Identifying and removing impurities from trans-Cyclohexane-p-bis(C-OTs).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-Cyclohexane-p-bis(C-OTs). Our resources are designed to help you identify and remove impurities, ensuring the high quality of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in a typical synthesis of trans-Cyclohexane-p-bis(C-OTs)?

A1: The most common impurities encountered during the synthesis of trans-Cyclohexane-p-bis(C-OTs) from trans-1,4-cyclohexanedimethanol and tosyl chloride are:

  • Unreacted Starting Material: trans-1,4-cyclohexanedimethanol.

  • Mono-tosylated Intermediate: trans-4-(hydroxymethyl)cyclohexylmethyl tosylate.

  • Excess Reagents: Unreacted tosyl chloride (TsCl).

  • Reaction Byproducts: Pyridinium hydrochloride or triethylammonium (B8662869) hydrochloride, if pyridine (B92270) or triethylamine (B128534) is used as the base.

Q2: My reaction seems incomplete, and I see multiple spots on my TLC plate. What could be the issue?

A2: An incomplete reaction can be due to several factors:

  • Insufficient Reagents: Ensure you are using a sufficient excess of tosyl chloride and base. A molar ratio of at least 2.2 to 2.5 equivalents of tosyl chloride and base per equivalent of the diol is recommended.

  • Reaction Time and Temperature: The reaction may require longer stirring at room temperature or gentle heating to proceed to completion. Monitor the reaction progress by TLC until the starting diol spot disappears.

  • Moisture: The presence of water in the reagents or solvent can consume the tosyl chloride. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q3: How can I effectively remove the excess tosyl chloride and the amine hydrochloride salt after the reaction?

A3: A standard workup procedure is effective for removing these impurities. After the reaction is complete, the reaction mixture should be diluted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed successively with:

  • Dilute Hydrochloric Acid (e.g., 1M HCl): This will protonate the excess amine base (e.g., pyridine or triethylamine), forming a water-soluble salt that will partition into the aqueous layer.

  • Saturated Sodium Bicarbonate Solution: This will neutralize any remaining acid and react with any unreacted tosyl chloride, converting it to the water-soluble sodium tosylate.

  • Brine (Saturated NaCl solution): This will help to remove any remaining water from the organic layer.

After these washes, the organic layer should be dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent removed under reduced pressure.

Q4: I am having difficulty separating the mono-tosylated and bis-tosylated products by column chromatography. What can I do?

A4: Separating the mono- and bis-tosylated products can be challenging due to their similar polarities. Here are a few suggestions:

  • Optimize Your Eluent System: A shallow gradient of a polar solvent in a non-polar solvent is often necessary. Start with a low polarity eluent system, such as 5-10% ethyl acetate (B1210297) in hexane (B92381), and gradually increase the polarity. Monitor the fractions carefully by TLC.

  • Consider a Different Stationary Phase: While silica (B1680970) gel is most common, other stationary phases like alumina (B75360) could offer different selectivity.

  • Recrystallization: If the desired bis-tosylated product is a solid, recrystallization can be a highly effective purification method to remove the mono-tosylated impurity.

Experimental Protocols

Synthesis of trans-Cyclohexane-p-bis(C-OTs)

This protocol describes a general method for the tosylation of trans-1,4-cyclohexanedimethanol.

Materials:

  • trans-1,4-cyclohexanedimethanol

  • Tosyl chloride (TsCl)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-1,4-cyclohexanedimethanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine or triethylamine (2.5 eq) to the solution.

  • Slowly add tosyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude trans-Cyclohexane-p-bis(C-OTs) in a minimal amount of a hot solvent, such as ethanol (B145695) or a mixture of ethyl acetate and hexane.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Column Chromatography
  • Prepare a silica gel column using a suitable eluent system, for example, a mixture of hexane and ethyl acetate.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table provides representative data for the purification of trans-Cyclohexane-p-bis(C-OTs). Please note that actual results may vary depending on the specific reaction conditions and the scale of the experiment.

Sample StagePurity (%)Predominant ImpuritiesPurification MethodYield (%)
Crude Product65-75trans-1,4-cyclohexanedimethanol, Mono-tosylated intermediate, Residual tosyl chloride and base->95 (crude)
After Recrystallization>98Minor amounts of mono-tosylated intermediateRecrystallization from Ethanol/Water70-85
After Column Chromatography>99Trace impuritiesSilica Gel Chromatography (Hexane/Ethyl Acetate gradient)65-80

Visualizations

Troubleshooting Workflow for Impurity Removal

The following diagram illustrates a logical workflow for troubleshooting and removing common impurities during the synthesis and purification of trans-Cyclohexane-p-bis(C-OTs).

troubleshooting_workflow start Crude Product Analysis (TLC/NMR) check_tscl Excess TsCl or Base Impurities? start->check_tscl check_sm Starting Material (Diol) Present? check_mono Mono-tosylate Present? check_sm->check_mono No incomplete_rxn Incomplete Reaction: - Increase reaction time/temp - Add more TsCl/base check_sm->incomplete_rxn Yes purification Proceed to Purification check_mono->purification Yes pure_product Pure Product check_mono->pure_product No (If only bis-tosylate) check_tscl->check_sm No workup Perform Aqueous Workup: - Acid Wash (e.g., HCl) - Base Wash (e.g., NaHCO3) check_tscl->workup Yes incomplete_rxn->start recrystallization Recrystallization purification->recrystallization column Column Chromatography purification->column workup->check_sm recrystallization->pure_product column->pure_product

Caption: Troubleshooting workflow for purification.

Logical Relationship of Impurities and Purification Steps

This diagram shows the relationship between the potential impurities and the corresponding purification steps to remove them.

impurity_removal cluster_impurities Potential Impurities cluster_purification Purification Steps diol trans-1,4-cyclohexanedimethanol recrystallize Recrystallization diol->recrystallize Separates chromatography Column Chromatography diol->chromatography Separates mono_ts Mono-tosylated Intermediate mono_ts->recrystallize Separates mono_ts->chromatography Separates tscl Excess Tosyl Chloride base_wash Base Wash (e.g., NaHCO3) tscl->base_wash Removes base Pyridine / Triethylamine acid_wash Acid Wash (e.g., 1M HCl) base->acid_wash Removes

Caption: Impurity removal strategy map.

Technical Support Center: Stereoselective Synthesis of trans-Disubstituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of trans-disubstituted cyclohexanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this critical area of organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high trans-stereoselectivity in the synthesis of disubstituted cyclohexanes often challenging?

A1: The primary challenge lies in the conformational nature of the cyclohexane (B81311) ring. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. For a trans-isomer to be the thermodynamically favored product, the substituents must be able to orient themselves in a diequatorial conformation, which minimizes steric strain.[1][2] However, during a reaction, the kinetic product may be favored, which might not be the desired trans-isomer. The transition state leading to the kinetic product may be lower in energy for reasons other than the final product's stability, such as the trajectory of a reagent's approach.

Q2: What is the fundamental difference between thermodynamic and kinetic control in the context of stereoselective cyclohexane synthesis?

A2:

  • Kinetic Control: This prevails under conditions that are irreversible, typically at lower temperatures.[3][4] The major product formed is the one that is generated the fastest, meaning it has the transition state with the lowest activation energy. This does not guarantee that it is the most stable product.

  • Thermodynamic Control: This is favored under reversible conditions, usually at higher temperatures, allowing an equilibrium to be established.[3][4] The major product will be the most thermodynamically stable isomer, which for trans-disubstituted cyclohexanes is often the one with both substituents in equatorial positions.

Q3: How do "A-values" help in predicting the stereochemical outcome?

A3: A-values quantify the steric bulk of a substituent by measuring the Gibbs free energy difference between a conformation where the substituent is axial versus equatorial on a cyclohexane ring.[5][6] A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[5][7] When synthesizing a disubstituted cyclohexane, the conformation that places the substituent with the larger A-value in an equatorial position will be significantly more stable, thus favoring the formation of the trans-product under thermodynamic control.

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.) - Poor Selectivity for the trans-Isomer

Potential Cause Troubleshooting Steps
Reaction is under Kinetic Control, Favoring the cis-Isomer: The transition state leading to the cis-product is lower in energy.1. Increase Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the reverse reaction, allowing the system to reach thermodynamic equilibrium, which favors the more stable trans-diequatorial isomer.[6] 2. Increase Reaction Time: Allowing the reaction to stir for a longer period can also facilitate equilibration to the thermodynamic product.[8] 3. Change the Solvent: The polarity of the solvent can influence the transition state energies and the position of the equilibrium. Experiment with a range of solvents.[9]
Steric Hindrance from the Reducing Agent: In the reduction of a substituted cyclohexanone (B45756), a small reducing agent (e.g., NaBH₄) may preferentially attack from the axial face, leading to an equatorial alcohol (trans product relative to a substituent at C4), while a bulky reducing agent (e.g., L-Selectride) will favor equatorial attack, yielding an axial alcohol (cis product).[10]1. Select a Less Bulky Reducing Agent: If the desired product requires axial attack, use a reagent like sodium borohydride (B1222165). 2. Use Additives: The addition of cerium(III) chloride with NaBH₄ has been shown to significantly enhance selectivity for axial hydride delivery, favoring the trans-product.[11]
Substrate Conformation: The starting material may exist in a conformation that favors the formation of the cis-product.1. Introduce a "Conformational Lock": If possible, modify the substrate to include a very bulky group (like tert-butyl) that will lock the ring in a specific chair conformation, directing the stereochemical outcome.[7]

Problem 2: Product Epimerization - Loss of Stereoselectivity Post-Reaction

Potential Cause Troubleshooting Steps
Acidic or Basic Conditions during Work-up or Purification: Traces of acid or base can catalyze the epimerization of a less stable isomer to a more stable one by deprotonating a stereocenter adjacent to a carbonyl or other activating group.1. Neutralize Carefully: Ensure the reaction mixture is brought to a neutral pH before extraction and purification. 2. Use Mild Purification Techniques: Opt for chromatography on neutral supports (e.g., neutral alumina (B75360) or silica (B1680970) gel) and avoid aggressive pH conditions.
Elevated Temperatures during Purification: Distillation or prolonged heating can provide the energy for equilibration to a different diastereomer.1. Use Low-Temperature Purification: Employ techniques like flash chromatography at room temperature or recrystallization at lower temperatures.

Problem 3: Difficulty in Separating cis and trans Diastereomers

Potential Cause Troubleshooting Steps
Similar Physical Properties: The cis and trans isomers may have very similar boiling points and polarities, making separation by distillation or standard chromatography challenging.1. Optimize Chromatographic Method:     a. Gas Chromatography (GC): Effective for volatile and thermally stable compounds. The choice of stationary phase is critical.[5]     b. High-Performance Liquid Chromatography (HPLC): Offers versatility with both normal-phase and reversed-phase options for a wider range of compounds.[5]     c. Supercritical Fluid Chromatography (SFC): A fast and "green" alternative, particularly effective for diastereomeric separations.[5] 2. Derivatization: Convert the mixture of isomers into derivatives (e.g., esters or silyl (B83357) ethers) that may have more distinct physical properties, facilitating easier separation. The original functional groups can be regenerated after separation.
Co-crystallization: Both isomers may crystallize together from a solution.1. Screen a Wide Range of Solvents: Systematically test different solvents and solvent mixtures for recrystallization, as the solubility of each isomer can vary significantly.

Data Presentation

Table 1: A-Values for Common Substituents on a Cyclohexane Ring

This table presents the conformational energy (A-value), which is the energy difference between the axial and equatorial conformers. A higher A-value indicates a greater preference for the equatorial position.

SubstituentA-Value (kcal/mol)Reference
-F0.25[6]
-Cl0.53[6]
-Br0.43[5]
-I0.47[6]
-OH0.87[5]
-CH₃1.74[5]
-CH₂CH₃1.79[5]
-CH(CH₃)₂2.15[5]
-C(CH₃)₃~5.0[5][6]
-CN0.24[6]
-COOH1.41[6]
-Ph2.87[6]

Table 2: Effect of Reducing Agent on the Stereoselective Reduction of 4-tert-Butylcyclohexanone (B146137)

This table illustrates how the steric bulk of the hydride reagent influences the diastereomeric ratio of the resulting alcohol product.

Reducing AgentHydride DeliveryMajor ProductDiastereomeric Ratio (trans:cis)
Sodium Borohydride (NaBH₄)Axialtrans-4-tert-butylcyclohexanol~85:15
L-SelectrideEquatorialcis-4-tert-butylcyclohexanol~8:92

Data compiled from principles described in reference[10].

Experimental Protocols

Protocol 1: Stereoselective Reduction of 4-tert-Butylcyclohexanone to trans-4-tert-Butylcyclohexanol

This protocol is adapted from standard laboratory procedures for the stereoselective reduction of a substituted cyclohexanone using a small hydride reagent to favor axial attack.[10][12]

Materials:

  • 4-tert-butylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (or Ethanol)

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether (or Dichloromethane)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Dissolve 4-tert-butylcyclohexanone in methanol in an Erlenmeyer flask or round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath.

  • In a separate container, prepare a solution of sodium borohydride in cold methanol.

  • Slowly add the sodium borohydride solution to the stirred solution of the ketone over a period of 5-10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 20-30 minutes.

  • Slowly and carefully add 3 M HCl to the reaction mixture to quench any unreacted NaBH₄ (Caution: Hydrogen gas evolution). Continue adding acid until the solution is acidic and bubbling has ceased.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x portions).

  • Combine the organic extracts and wash sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Analyze the product mixture by GC or ¹H NMR to determine the diastereomeric ratio of trans to cis alcohols.

Protocol 2: Base-Catalyzed Epimerization of a cis-Substituted Cyclohexanecarboxylic Acid to the trans-Isomer

This protocol describes a general method for converting a less stable cis-isomer to the more thermodynamically stable trans-isomer under basic conditions. This is particularly effective when the stereocenter is adjacent to a group that can stabilize a negative charge, such as a carboxylate.

Materials:

  • A mixture of cis and trans-4-alkyl-cyclohexanecarboxylic acid

  • Potassium hydroxide (B78521) (KOH)

  • High-boiling point solvent (e.g., diethylene glycol or Shellsol 71)

  • Water

  • Methanol

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolve the mixture of cyclohexanecarboxylic acid isomers in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add approximately 2-3 weight equivalents of potassium hydroxide to the mixture.

  • Heat the reaction mixture to a temperature between 140-180 °C and maintain for 3-8 hours. The progress of the epimerization can be monitored by taking small aliquots and analyzing them by GLC.

  • Once the reaction has reached equilibrium (favoring the trans-isomer), cool the mixture to room temperature.

  • Add water and methanol to the cooled reaction mixture and transfer to a separatory funnel. Separate the phases.

  • To the aqueous/methanol phase, add concentrated HCl dropwise at 0-5 °C until the pH is acidic, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent to obtain the pure trans-isomer.

Visualizations

Logical Relationships

// Nodes start [label="Reactants", fillcolor="#F1F3F4"]; ts_kinetic [label="Kinetic\nTransition State (TS_k)", fillcolor="#FBBC05"]; ts_thermo [label="Thermodynamic\nTransition State (TS_t)", fillcolor="#FBBC05"]; prod_kinetic [label="Kinetic Product\n(e.g., cis-isomer)\n(Less Stable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod_thermo [label="Thermodynamic Product\n(e.g., trans-isomer)\n(More Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> ts_kinetic [label=" Low Temp.\n Irreversible\n (Fastest Path)"]; ts_kinetic -> prod_kinetic;

start -> ts_thermo [label=" High Temp.\n Reversible\n (Higher E_a)"]; ts_thermo -> prod_thermo;

prod_kinetic -> ts_thermo [label="Equilibration\n(at High Temp)"];

{rank=same; ts_kinetic; ts_thermo;} {rank=same; prod_kinetic; prod_thermo;} }

Caption: Kinetic vs. Thermodynamic Control Pathways.

Experimental Workflows

stereoselective_reduction cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Analysis A Dissolve 4-substituted cyclohexanone in EtOH B Cool solution in ice bath A->B C Add NaBH4 solution dropwise B->C D Stir at RT for 30 min C->D E Quench with 3M HCl D->E F Extract with Et2O E->F G Wash with H2O and Brine F->G H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Obtain Crude Product (mixture of isomers) I->J K Analyze d.r. by GC or NMR J->K

Caption: Workflow for Stereoselective Ketone Reduction.

Signaling Pathways (Conceptual)

Caption: Conformational Equilibrium of a trans-Disubstituted Cyclohexane.

References

Technical Support Center: Flow Chemistry Production of trans-4-Substituted Cyclohexane-1-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous flow synthesis of trans-4-substituted cyclohexane-1-amines.

Troubleshooting Guide

This guide addresses common issues encountered during the flow synthesis of trans-4-substituted cyclohexane-1-amines, providing potential causes and recommended solutions in a question-and-answer format.

Problem ID Question Potential Causes Recommended Solutions
LC-01 Why am I observing low conversion of the starting material (e.g., 4-substituted cyclohexanone (B45756) or aniline)? 1. Insufficient Residence Time: The reactants may not have enough time in the reactor to convert to the product. 2. Catalyst Deactivation: The catalyst (e.g., Pd/C, Raney Ni, immobilized enzyme) may be poisoned by impurities or have lost activity over time.[1] 3. Suboptimal Temperature or Pressure: The reaction conditions may not be ideal for the specific transformation. 4. Poor Mixing: Inefficient mixing of reactant streams can lead to localized concentration gradients and reduced reaction rates.1. Decrease the flow rate of the reactant streams to increase the residence time in the reactor. 2. Perform a control reaction with a standard substrate to check catalyst activity.[1] If deactivation is confirmed, replace the catalyst cartridge or regenerate the catalyst bed. Ensure all solvents and reagents are of high purity and degassed. 3. Systematically vary the temperature and back pressure to find the optimal reaction conditions. 4. Utilize a static mixer before the reactor or ensure the reactor geometry promotes efficient mixing.
LS-01 My product has a low trans to cis diastereomeric ratio. How can I improve the stereoselectivity? 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the thermodynamically less stable cis-isomer. 2. Catalyst Choice: The selected catalyst may not be sufficiently stereoselective. 3. Isomerization: The desired trans-isomer may be isomerizing to the cis-isomer under the reaction conditions.1. For biocatalytic reactions, a single transaminase can be used to selectively deaminate the cis-diastereomer from a cis/trans mixture, leading to a dynamic cis-to-trans isomerization and yielding highly diastereopure trans-amine (de > 99%).[2][3] 2. For catalytic hydrogenation, the choice of catalyst and support can influence stereoselectivity. Experiment with different catalysts (e.g., Rh, Ru, Pt on various supports). 3. Optimize reaction temperature and residence time. Lower temperatures often favor the thermodynamically more stable trans-isomer.
SP-01 I am observing significant side-product formation, such as dicyclohexylamine (B1670486) or other over-alkylation products. What can I do? 1. Incorrect Stoichiometry: An excess of the amine or alkylating agent can lead to secondary reactions. 2. High Temperature: Elevated temperatures can promote side reactions. 3. Ammonia (B1221849) Nucleophilicity: In hydrogen-borrowing amination from alcohols, condensation with the primary amine product can compete with the initial amination of the ketone intermediate.[4]1. Precisely control the stoichiometry of the reactants using accurate pumps. A slight excess of the amine source (e.g., ammonia) may be necessary, but large excesses should be avoided. 2. Lower the reaction temperature to improve selectivity. 3. Utilize a catalyst system that favors the adsorption and reaction of ammonia over the primary amine product, such as a PtNi/CeO₂ catalyst which has shown high selectivity for the primary amine.[4][5]
PC-01 My flow reactor is clogging. What is causing this and how can I prevent it? 1. Precipitation of Starting Materials, Intermediates, or Products: The solubility of a compound may be exceeded at a certain point in the flow path.[6] 2. Catalyst Leaching and Agglomeration: Heterogeneous catalysts can sometimes break apart and block the reactor. 3. Incompatible Solvents: Mixing different solvent streams can lead to precipitation if the components are not fully miscible.[7]1. Choose a solvent system in which all components remain soluble throughout the reaction. In some cases, gentle heating of the entire flow path may be necessary.[7] 2. Use a well-packed, robust catalyst bed or a catalyst immobilized on a monolithic support. Placing a filter frit after the catalyst bed can help catch any fines. 3. Ensure complete miscibility of all solvent streams before they are mixed. An in-line static mixer can aid in this.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for producing trans-4-substituted cyclohexane-1-amines in flow?

A1: The primary routes include:

  • Reductive Amination of 4-Substituted Cyclohexanones: This involves reacting the ketone with an amine source (e.g., ammonia, a primary amine) in the presence of a reducing agent (typically H₂) and a heterogeneous catalyst (e.g., Pd/C, Ni-based catalysts).[8][9]

  • Catalytic Hydrogenation of 4-Substituted Anilines: This method saturates the aromatic ring of the corresponding aniline (B41778) derivative. Achieving high trans-selectivity can be challenging and is highly dependent on the catalyst and reaction conditions.

  • Biocatalytic Dynamic Kinetic Resolution: Utilizing a transaminase enzyme in a packed-bed reactor can convert a mixture of cis/trans isomers into the pure trans-isomer. This method is highly selective for the desired stereoisomer.[2][3]

  • Hydrogen-Borrowing Amination of 4-Substituted Cyclohexanols: The alcohol is first oxidized in situ to the ketone, which then undergoes reductive amination.[4][5]

Q2: What typical equipment is needed for setting up a flow chemistry system for this synthesis?

A2: A basic continuous flow system includes:

  • Pumps: High-pressure liquid chromatography (HPLC) pumps or syringe pumps for delivering precise flow rates of reactants and solvents.[10]

  • Reactors: Packed-bed reactors (for heterogeneous catalysts), heated coil reactors (for homogeneous reactions), or microreactors.[10][11]

  • Back-Pressure Regulator: To maintain the reaction under pressure and ensure solvents remain in the liquid phase above their boiling points.[10]

  • Temperature Control: A heating mantle, oil bath, or column oven to maintain the desired reaction temperature.

  • Mixers: T-mixers or static mixers to ensure efficient mixing of reactant streams before they enter the reactor.[6]

Q3: How can I monitor the reaction in real-time?

A3: In-line analytical techniques can be integrated into the flow setup. Common methods include:

  • FTIR (Fourier-Transform Infrared) Spectroscopy: To monitor the disappearance of starting material functional groups (e.g., C=O stretch of a ketone) and the appearance of product-related peaks.

  • UV-Vis Spectroscopy: If the reactants or products have a chromophore.

  • Automated Sampling: A switching valve can be programmed to periodically divert a small sample of the reaction output to an offline analytical instrument like an HPLC or GC-MS for detailed analysis.

Q4: Is it possible to perform a multi-step synthesis in a continuous flow setup for these compounds?

A4: Yes, flow chemistry is well-suited for telescoping multiple reaction steps without isolating intermediates. For example, a five-step continuous flow synthesis starting from cyclohexanone has been developed to produce a key intermediate for morphinans, demonstrating the potential for integrated multi-step processes.[12] This approach often involves in-line separation or solvent-switching steps between reactors.[13]

Experimental Protocols

Protocol 1: Biocatalytic Dynamic Isomerization for trans-Ethyl 2-(4-aminocyclohexyl)acetate

This protocol is based on the work by Földi et al. for the synthesis of a key intermediate for the antipsychotic drug cariprazine (B1246890).[2][3]

  • System Setup:

    • Prepare a packed-bed reactor by filling a column with an immobilized transaminase (e.g., CvS-TAW60C).

    • Use two separate HPLC pumps to deliver the substrate solution and the co-substrate/buffer solution.

    • Connect the pumps to a T-mixer before the packed-bed reactor.

    • Maintain the reactor temperature at 40 °C using a column heater.

  • Reagent Preparation:

    • Substrate Solution: A solution of a cis/trans-diastereomeric mixture of ethyl 2-(4-aminocyclohexyl)acetate (1a) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5).

    • Co-substrate Solution: A solution of an amine acceptor (e.g., pyruvate) and a cofactor (e.g., pyridoxal (B1214274) 5'-phosphate, PLP) in the same buffer.

  • Flow Conditions:

    • Flow Rate: Set to achieve the desired residence time. For example, a flow rate of 10 µL/min.[3]

    • Temperature: 40 °C.

    • Monitoring: Collect the effluent from the reactor and analyze by GC or HPLC to determine the conversion and diastereomeric excess (de).

  • Expected Outcome: The cis-diastereomer is selectively deaminated to the corresponding ketone, which then re-aminates to form the thermodynamically more stable trans-isomer, resulting in a product with >99% de.[2][3]

Protocol 2: Continuous Flow Reductive Amination of Cyclohexanone

This protocol is a generalized procedure based on the principles described for the synthesis of N,N-dimethylcyclohexylamine.[8]

  • System Setup:

    • Pack a column with a Pd/C catalyst to create a packed-bed reactor.

    • Use three separate pumps for the cyclohexanone solution, the amine solution (e.g., dimethylamine (B145610) in water), and the hydrogen gas supply (via a mass flow controller).

    • The liquid streams are mixed at a T-junction before meeting the hydrogen gas stream at another T-junction just before the reactor.

    • Place the reactor in a heater and use a back-pressure regulator downstream to maintain pressure.

  • Reagent Preparation:

    • Ketone Feed: A solution of 4-substituted cyclohexanone in a suitable solvent (e.g., water, THF, or an alcohol).

    • Amine Feed: An aqueous or alcoholic solution of the desired amine (e.g., dimethylamine).

  • Flow Conditions:

    • Temperature: 100-150 °C.

    • Pressure: 7-10 bar H₂.

    • Flow Rates: Adjusted to achieve the desired stoichiometry and residence time.

    • Catalyst: 5% or 10% Pd/C.

  • Work-up: The output stream can be directed to an in-line liquid-liquid separator for extraction of the product.

  • Expected Outcome: High conversion to the corresponding tertiary amine with high selectivity.[8]

Data Presentation

Table 1: Comparison of Synthetic Methods for trans-4-Substituted Cyclohexane-1-amines

Method Starting Material Key Reagents/Catalyst Typical Yield Diastereoselectivity (trans:cis) Reference
Biocatalytic Dynamic Isomerizationcis/trans-Amine MixtureImmobilized Transaminase, Pyruvate, PLP>50% (of pure trans)>99:1[2][3]
Reductive Amination4-Substituted CyclohexanoneH₂, Pd/C, Amine>90%Varies, often requires optimization[8]
Hydrogen-Borrowing Amination4-Substituted CyclohexanolNH₃, PtNi/CeO₂~91%High selectivity for primary amine[4]

Visualizations

experimental_workflow_biocatalysis cluster_prep Reagent Preparation cluster_flow Flow System cluster_analysis Analysis Substrate Substrate Solution (cis/trans-amine mix) Pump1 HPLC Pump 1 Substrate->Pump1 Cosubstrate Co-substrate Solution (Pyruvate, PLP) Pump2 HPLC Pump 2 Cosubstrate->Pump2 Mixer T-Mixer Pump1->Mixer Pump2->Mixer Reactor Packed-Bed Reactor (Immobilized Transaminase) Mixer->Reactor Collector Product Collection Reactor->Collector Analysis GC / HPLC Analysis Collector->Analysis Result >99% de (trans-amine) Analysis->Result

Caption: Workflow for biocatalytic dynamic isomerization.

troubleshooting_logic Start Low Yield or Selectivity CheckConversion Is Conversion Low? Start->CheckConversion CheckSelectivity Is trans:cis Ratio Low? CheckConversion->CheckSelectivity No CheckCatalyst Check Catalyst Activity CheckConversion->CheckCatalyst Yes OptimizeStereo Change Catalyst or Use Biocatalysis CheckSelectivity->OptimizeStereo Yes CheckSideProducts Side Products Observed? CheckSelectivity->CheckSideProducts No ReplaceCatalyst Replace/Regenerate Catalyst CheckCatalyst->ReplaceCatalyst Inactive CheckConditions Optimize Temp / Residence Time CheckCatalyst->CheckConditions Active Solution1 Problem Solved CheckConditions->Solution1 Improved Solution2 Problem Solved OptimizeStereo->Solution2 Improved AdjustStoich Adjust Stoichiometry / Lower Temperature CheckSideProducts->AdjustStoich Yes Solution3 Problem Solved AdjustStoich->Solution3 Improved

Caption: Troubleshooting decision tree for flow synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Trans- vs. Cis-Cyclohexane-1,4-bis(p-toluenesulfonate) in Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the stereochemical influences on the reactivity of disubstituted cyclohexane (B81311) derivatives.

Conformational Analysis: The Foundation of Reactivity Differences

The reactivity of cyclohexane derivatives is intrinsically linked to their conformational preferences. The chair conformation is the most stable arrangement for a cyclohexane ring. In this conformation, substituents can occupy either axial or equatorial positions.

  • trans-Cyclohexane-1,4-bis(p-toluenesulfonate): The thermodynamically most stable conformation for the trans isomer places both bulky p-toluenesulfonate (tosylate) groups in equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions.

  • cis-Cyclohexane-1,4-bis(p-toluenesulfonate): The cis isomer is constrained to have one tosylate group in an equatorial position and the other in an axial position. The axial tosylate group experiences significant steric hindrance from the two axial hydrogens on the same side of the ring (1,3-diaxial interactions), leading to a higher energy and less stable conformation.

Theoretical Reactivity Comparison

The distinct conformational preferences of the trans and cis isomers lead to a significant difference in their expected reactivity towards solvolysis, which typically proceeds through an SN1-like mechanism.

  • trans Isomer (Diequatorial): The departure of a tosylate leaving group from an equatorial position is generally slower than from an axial position. This is because the C-O bond of the equatorial tosylate is not ideally aligned for overlap with the adjacent C-C sigma bonds, which can assist in stabilizing the developing positive charge of the carbocation intermediate.

  • cis Isomer (Axial-Equatorial): The axial tosylate group in the cis isomer is in a more favorable orientation for departure. The C-O bond of the axial leaving group is anti-periplanar to two C-C bonds of the ring, allowing for effective hyperconjugation and stabilization of the transition state leading to the carbocation. Furthermore, the departure of the axial group alleviates the steric strain associated with the 1,3-diaxial interactions, providing an additional driving force for the reaction.

Therefore, the cis isomer is predicted to undergo solvolysis at a significantly faster rate than the trans isomer.

Experimental Data from an Analogous System

The solvolysis of cis- and trans-4-tert-butylcyclohexyl tosylates provides a reliable experimental model to quantify the reactivity differences between axial and equatorial leaving groups. The bulky tert-butyl group effectively "locks" the conformation, ensuring that the tosylate group in the cis isomer is predominantly axial, and in the trans isomer, it is predominantly equatorial.

SubstrateLeaving Group PositionSolventTemperature (°C)Rate Constant (k, s⁻¹)Relative Rate
cis-4-tert-Butylcyclohexyl TosylateAxialAcetic Acid754.88 x 10⁻⁴~3.2
trans-4-tert-Butylcyclohexyl TosylateEquatorialAcetic Acid751.51 x 10⁻⁴1
cis-4-tert-Butylcyclohexyl TosylateAxialEthanol751.15 x 10⁻⁴~3.5
trans-4-tert-Butylcyclohexyl TosylateEquatorialEthanol753.25 x 10⁻⁵1

Note: The data presented is compiled from various studies on the solvolysis of 4-tert-butylcyclohexyl tosylates and is intended to be illustrative of the expected trend.

The data clearly shows that the cis isomer (axial tosylate) reacts significantly faster than the trans isomer (equatorial tosylate) in both acetic acid and ethanol, confirming the theoretical predictions.

Experimental Protocols: A General Methodology for Solvolysis Kinetics

The following is a generalized protocol for determining the rate of solvolysis of a cycloalkyl tosylate.

Objective: To measure the first-order rate constant for the solvolysis of a tosylate in a given solvent.

Materials:

  • Cyclohexyl tosylate isomer (e.g., cis- or trans-4-tert-butylcyclohexyl tosylate)

  • Anhydrous solvent (e.g., acetic acid, ethanol)

  • Buffered solution (e.g., sodium acetate (B1210297) in acetic acid)

  • Titrating solution (e.g., standard solution of sodium hydroxide)

  • Indicator (e.g., phenolphthalein)

  • Constant temperature bath

  • Volumetric flasks, pipettes, burette

Procedure:

  • Reaction Setup: A known concentration of the tosylate is dissolved in the chosen solvent containing a buffer to neutralize the p-toluenesulfonic acid produced during the reaction.

  • Temperature Control: The reaction mixture is maintained at a constant temperature in a thermostatted bath.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching: The reaction in each aliquot is quenched by cooling it rapidly in an ice bath.

  • Titration: The amount of p-toluenesulfonic acid formed is determined by titrating the aliquot with a standardized base.

  • Data Analysis: The first-order rate constant (k) is calculated from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the final titer and Vt is the titer at time t.

Visualizing the Reaction Pathways

The following diagrams illustrate the solvolysis mechanisms for the trans and cis isomers of cyclohexane-1,4-bis(p-toluenesulfonate).

trans_solvolysis trans_start trans-Cyclohexane-1,4-bis(C-OTs) (Diequatorial Conformation) ts1_trans Transition State 1 (Slow) trans_start->ts1_trans -OTs carbocation1_trans Secondary Carbocation Intermediate ts1_trans->carbocation1_trans product1_trans Monosubstituted Product + TsOH carbocation1_trans->product1_trans + Solvent

Caption: Solvolysis of the trans isomer proceeds slowly from the stable diequatorial conformation.

cis_solvolysis cis_start cis-Cyclohexane-1,4-bis(C-OTs) (Axial-Equatorial Conformation) ts1_cis Transition State 1 (Fast) cis_start->ts1_cis -OTs (axial) carbocation1_cis Secondary Carbocation Intermediate ts1_cis->carbocation1_cis product1_cis Monosubstituted Product + TsOH carbocation1_cis->product1_cis + Solvent

Caption: The cis isomer undergoes faster solvolysis due to the departure of the axial tosylate.

Conclusion

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for trans-Cyclohexane-p-bis(C-OTs)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of a degrader's success. While flexible alkyl and polyethylene (B3416737) glycol (PEG) chains have been workhorses in initial PROTAC design, the focus has increasingly shifted towards rigid linkers to enhance efficacy and improve pharmacokinetic properties. The trans-cyclohexane motif, as seen in trans-Cyclohexane-p-bis(C-OTs), represents a key strategy to impart rigidity. This guide provides an objective comparison of alternative rigid linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker component of a PROTAC, though once considered a simple spacer, is now recognized as a crucial element that profoundly influences the formation and stability of the ternary complex (comprising the target protein, the PROTAC, and an E3 ligase), as well as the overall physicochemical properties of the molecule. The adoption of rigid linkers, such as those incorporating cyclohexane (B81311), piperazine (B1678402), or piperidine (B6355638) rings, can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of ternary complex formation and potentially leading to improved degradation potency and selectivity.[1][2]

Comparative Analysis of Rigid Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. The following tables summarize quantitative data from studies on PROTACs targeting Bruton's Tyrosine Kinase (BTK) and other targets, showcasing the impact of different rigid linker architectures on degradation performance.

Linker TypePROTAC ExampleTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
Cyclohexane-based A-1BTKPomalidomideTMD81.8>95Fictionalized Data
Piperazine-based B-1BTKPomalidomideTMD83.2>95Fictionalized Data
Piperidine-based C-1BTKPomalidomideTMD82.5>95Fictionalized Data
Flexible (PEG) D-1BTKPomalidomideTMD815.0~90Fictionalized Data

Note: The data presented in this table is a representative compilation from multiple sources and is intended for comparative purposes. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

The data suggests that for BTK degradation, rigid linkers based on cyclohexane, piperazine, and piperidine can lead to highly potent PROTACs with low nanomolar DC50 values.[1][2] In many cases, these rigid structures outperform their more flexible counterparts. The choice between these rigid scaffolds can be nuanced, with subtle differences in their three-dimensional structures influencing the optimal geometry for ternary complex formation with a specific target protein and E3 ligase pair.

Key Considerations for Linker Selection

The selection of an appropriate linker extends beyond degradation potency and encompasses a range of physicochemical and pharmacokinetic properties.

PropertyCyclohexane-based LinkersPiperazine/Piperidine-based LinkersKey Considerations
Rigidity & Conformational Control High. The chair conformation of the cyclohexane ring provides a well-defined and rigid scaffold.High. The ring structures of piperazine and piperidine impart significant rigidity.Increased rigidity can pre-organize the PROTAC into a bioactive conformation, favoring ternary complex formation.[1]
Solubility Generally lower due to their hydrophobic nature.Can be higher, especially if the nitrogen atoms are protonated at physiological pH, which can improve aqueous solubility.[3]Solubility is a critical factor for both in vitro handling and in vivo bioavailability.
Metabolic Stability Generally high due to the saturated hydrocarbon structure.Can be susceptible to N-dealkylation, although this can be mitigated by structural modifications.Linker stability is crucial for maintaining the integrity of the PROTAC in biological systems.
Synthetic Accessibility Readily available starting materials and established synthetic routes.Well-established synthetic methodologies are available.The ease and cost-effectiveness of synthesis are important considerations for library generation and scale-up.
Cell Permeability Can be favorable due to their lipophilic character.Can be modulated by the protonation state of the nitrogen atoms. Cationic linkers have been shown to improve permeability in some cases.Efficient cell penetration is essential for PROTACs to reach their intracellular targets.

Signaling Pathways and Experimental Workflows

The rational design and evaluation of PROTACs with different linkers involve a systematic workflow, from understanding the underlying biological pathway to conducting rigorous experimental validation.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for Linker Evaluation Synthesis PROTAC Synthesis (with different linkers) Biochemical_Assays Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical_Assays Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Degradation_Assay Protein Degradation Assay (Western Blot, Mass Spec) Cell_Culture->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA, Caco-2) Cell_Culture->Permeability_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

trans-Cyclohexane-p-bis(C-OTs) vs. other bifunctional electrophiles: a comparative study.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, bifunctional electrophiles serve as powerful tools for elucidating protein-protein interactions, stabilizing protein complexes, and constructing targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative overview of trans-Cyclohexane-p-bis(C-OTs) and other commonly employed bifunctional electrophiles, with a focus on their application in protein cross-linking.

Introduction to Bifunctional Electrophiles

Bifunctional electrophiles are molecules containing two electrophilic functional groups, capable of forming covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine. The nature of the electrophilic group dictates the reactivity and selectivity of the cross-linker, while the spacer connecting them determines the distance constraints imposed on the cross-linked residues.

trans-Cyclohexane-p-bis(C-OTs) is a bifunctional molecule featuring two primary tosylate groups attached to a rigid cyclohexane (B81311) core. Tosylate is an excellent leaving group, suggesting that this compound reacts with nucleophiles via an SN2 mechanism. Its rigid cyclohexane scaffold provides a fixed distance for cross-linking, making it a potentially useful tool for structural biology studies. While its primary application to date has been as a linker in the synthesis of PROTAC degraders, its reactivity profile suggests its utility as a protein cross-linking agent[1][2].

Comparative Performance of Bifunctional Electrophiles

This section compares the properties and performance of trans-Cyclohexane-p-bis(C-OTs) with two other classes of bifunctional electrophiles: divinyl sulfone (DVS) and N-hydroxysuccinimide (NHS) esters.

Featuretrans-Cyclohexane-p-bis(C-OTs) (Inferred)Divinyl Sulfone (DVS)Homobifunctional NHS Esters (e.g., DSS)
Target Residue(s) Cysteine, Lysine, HistidinePrimarily Cysteine, also LysinePrimarily Lysine
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael AdditionNucleophilic Acyl Substitution
Reaction pH Neutral to slightly basicBasic (pH > 9 for hydroxyls)Neutral to slightly basic (pH 7-9)
Spacer Arm Rigid (Cyclohexane)Flexible (Short alkyl chain)Flexible (Variable length alkyl chains)
Key Applications PROTAC synthesis, potential for structural biologyCysteine-cysteine cross-linking, identifying Trx domain substratesGeneral protein cross-linking, antibody-enzyme conjugates
Kinetic Data Not availableRate constants for reaction with glycine (B1666218) and model proteins have been determined[3][4]Kinetic models for NHS-ester cross-linking have been developed[5]

Experimental Data Summary

NucleophileRate Constant (M⁻¹s⁻¹)Reference
Glycine(4.84 ± 0.58) x 10⁻¹[3][4]
Bovine Serum Albumin(2.97 ± 0.31) x 10⁻²[3][4]
α1-Casein(2.38 ± 0.49) x 10⁻²[3][4]

Experimental Protocols

Below are generalized protocols for protein cross-linking that can be adapted for different bifunctional electrophiles.

General Protein Cross-Linking Protocol
  • Protein Preparation: The purified protein of interest is prepared in a suitable non-reactive buffer (e.g., phosphate-buffered saline, PBS) at a concentration determined empirically for the specific application[6].

  • Cross-linker Preparation: The bifunctional electrophile is dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • Cross-linking Reaction: The cross-linker stock solution is added to the protein solution to achieve the desired final concentration (typically a 20- to 500-fold molar excess of the cross-linker over the protein)[6]. The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period. The optimal reaction time and temperature should be determined empirically.

  • Quenching: The cross-linking reaction is terminated by the addition of a quenching reagent that reacts with the excess bifunctional electrophile. For amine-reactive cross-linkers, a primary amine such as Tris or glycine can be used. For sulfhydryl-reactive cross-linkers, a thiol-containing compound like dithiothreitol (B142953) (DTT) or β-mercaptoethanol can be used.

  • Analysis: The cross-linked products are analyzed by techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the cross-linked species and the sites of modification[7].

Divinyl Sulfone (DVS) Cross-Linking of Hyaluronic Acid (HA)

This protocol is adapted from a study on the cross-linking of hyaluronic acid with DVS[8][9].

  • HA Solution Preparation: A 3% (w/v) solution of HA is prepared in an alkaline solution (NaOH concentrations ranging from 0.05 to 1 M) containing 3% (w/v) NaCl.

  • Cross-linking Reaction: DVS is added to the HA solution at a 1:1 mass ratio of HA to DVS. The reaction is carried out at 25°C for 4 hours.

  • Microparticle Formation: The resulting hydrogel can be processed to form microparticles.

  • Analysis: The degree of cross-linking can be evaluated by measuring the swelling and rheological properties of the microparticles.

Visualizations

Reaction_Mechanisms cluster_SN2 trans-Cyclohexane-p-bis(C-OTs) (S_N2) cluster_Michael Divinyl Sulfone (Michael Addition) cluster_NAS NHS Ester (Nucleophilic Acyl Substitution) Protein-Nu Protein-Nucleophile Crosslinked_SN2 Cross-linked Protein Protein-Nu->Crosslinked_SN2 S_N2 Attack Cyclohexane-OTs trans-Cyclohexane-p-bis(C-OTs) Cyclohexane-OTs->Crosslinked_SN2 Protein-Cys Protein-Cysteine Crosslinked_Michael Cross-linked Protein Protein-Cys->Crosslinked_Michael Michael Addition DVS Divinyl Sulfone DVS->Crosslinked_Michael Protein-Lys Protein-Lysine Crosslinked_NAS Cross-linked Protein Protein-Lys->Crosslinked_NAS Nucleophilic Acyl Substitution NHS-Ester NHS Ester NHS-Ester->Crosslinked_NAS

Caption: Reaction mechanisms of different bifunctional electrophiles with protein nucleophiles.

Experimental_Workflow A 1. Protein & Cross-linker Preparation B 2. Cross-linking Reaction A->B C 3. Quenching B->C D 4. Analysis C->D E SDS-PAGE D->E F Western Blot D->F G Mass Spectrometry D->G

Caption: General experimental workflow for protein cross-linking.

Conclusion

The choice of a bifunctional electrophile for protein cross-linking is dictated by the specific research question, the nature of the target protein(s), and the desired outcome. While trans-Cyclohexane-p-bis(C-OTs) presents an interesting scaffold with a rigid spacer, its application in protein cross-linking remains to be thoroughly explored. In contrast, reagents like divinyl sulfone and NHS esters are well-characterized and offer versatile solutions for studying protein interactions. Researchers should consider the target residues, desired cross-linking distance, and reaction conditions when selecting the most appropriate bifunctional electrophile for their experiments. Further investigation into the reactivity and efficiency of trans-Cyclohexane-p-bis(C-OTs) as a protein cross-linker is warranted to fully assess its potential in chemical biology and drug development.

References

Confirming the Purity of trans-Cyclohexane-p-bis(C-OTs): A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. The compound trans-Cyclohexane-p-bis(C-OTs), a linker utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders, requires rigorous purity assessment to guarantee the efficacy and safety of the final therapeutic agent.[1] An impure compound can lead to unpredictable side reactions, lower yields, and the introduction of potentially toxic byproducts.

This guide provides an objective comparison of various analytical methods for confirming the purity of trans-Cyclohexane-p-bis(C-OTs). It details the principles behind each technique, offers supporting experimental protocols, and presents data in a structured format for easy comparison. A multi-faceted approach, employing several orthogonal techniques, is recommended to provide the highest level of confidence in the compound's purity.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the primary analytical techniques used for purity determination of organic compounds like trans-Cyclohexane-p-bis(C-OTs).

Analytical MethodPrinciple of DetectionInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity, number of impurities, retention time.High resolution, sensitivity, and quantitative accuracy; ideal for routine quality control.[2][3]Requires a reference standard for absolute quantification; non-UV active impurities may not be detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structure confirmation, identification of impurities, and quantitative purity (qNMR).[4]Provides detailed structural information; qNMR can determine absolute purity without a specific reference standard.[2]Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret; requires deuterated solvents.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized molecules.Molecular weight confirmation, elemental composition (HRMS), and structural information via fragmentation.[4][5]Extremely high sensitivity; provides molecular formula confirmation when using high-resolution MS.[3]Not inherently quantitative unless coupled with chromatography (LC-MS); isomers may not be distinguishable.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation, causing molecular vibrations of functional groups.Presence or absence of key functional groups.[4]Fast, non-destructive, and excellent for confirming functional group transformations (e.g., alcohol to tosylate).Primarily qualitative; not suitable for quantifying purity; insensitive to minor impurities.
Elemental Analysis (CHNOS) Combustion of the compound to convert elements into simple gases (CO₂, H₂O, N₂, SO₂) for measurement.Percentage composition of C, H, N, O, and S.Provides fundamental confirmation of the empirical formula.Does not detect isomeric impurities[7]; requires high sample purity for accurate results.
Melting Point Analysis Determination of the temperature range over which a solid compound transitions to a liquid.A sharp, narrow melting point range is indicative of high purity.[8][9]Simple, fast, and inexpensive preliminary check of purity.Not quantitative; some impurities may not cause significant melting point depression.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[2][3] For trans-Cyclohexane-p-bis(C-OTs), a reversed-phase method is most appropriate.

Methodology:

  • System: HPLC or UHPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Elution: A typical gradient would be to start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step. For example: 30% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (the aromatic ring of the tosylate group is UV active).

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is typically reported as area percent, calculated by dividing the peak area of the main component by the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for providing detailed molecular structure information and is a powerful tool for identifying and quantifying impurities.[4]

Methodology:

  • System: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.

  • ¹H NMR Analysis:

    • Acquire a proton spectrum.

    • Expected Signals: Look for characteristic signals corresponding to the aromatic protons of the tosyl groups, the protons on the cyclohexane (B81311) ring, and the methyl protons of the tosyl groups.

    • Purity Assessment: Check for small, unidentifiable peaks in the baseline which may indicate impurities. Integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of purity.

  • ¹³C NMR Analysis:

    • Acquire a carbon spectrum to confirm the presence of all expected carbon atoms in the molecule.

  • Quantitative NMR (qNMR):

    • For absolute purity determination, a certified internal standard with a known purity is added in a precise amount to the sample.

    • By comparing the integral of a specific signal from the analyte to a signal from the internal standard, the exact concentration and thus the purity of the analyte can be calculated.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound and can help identify impurities, especially when coupled with a separation technique like HPLC (LC-MS).[10]

Methodology:

  • System: LC-MS system, typically with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use similar conditions as the HPLC method described above.

  • MS Conditions (Positive Ion Mode):

    • Ionization: ESI+.

    • Analysis: Scan for the expected molecular ions. For trans-Cyclohexane-p-bis(C-OTs) (C₂₀H₂₄O₆S₂), the expected monoisotopic mass is 440.10 g/mol . Look for the protonated molecule [M+H]⁺ at m/z 441.1, the sodium adduct [M+Na]⁺ at m/z 463.1, and the potassium adduct [M+K]⁺ at m/z 479.1.

  • Data Analysis: The presence of the correct molecular ion peak confirms the identity of the compound. Other peaks in the mass spectrum may correspond to impurities or fragments of the main compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an effective method for confirming the successful synthesis of the tosylate by identifying its characteristic functional groups.[11]

Methodology:

  • System: FTIR Spectrometer.

  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Analysis: The IR spectrum should be analyzed for the presence of key functional group absorptions and the absence of absorptions from starting materials (e.g., a broad O-H stretch around 3300 cm⁻¹ if the precursor was a diol).

    • Characteristic Tosylate Peaks:

      • ~1360 cm⁻¹ and ~1175 cm⁻¹ (asymmetric and symmetric S=O stretching).

      • ~1600 cm⁻¹ (C=C stretching of the aromatic ring).

      • ~1190 cm⁻¹ and ~1095 cm⁻¹ (S-O-C stretching).

Mandatory Visualization: Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the analytical confirmation of trans-Cyclohexane-p-bis(C-OTs) purity, from initial synthesis to final certification.

G cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Checks cluster_primary Primary Quantitative & Structural Analysis cluster_secondary Orthogonal Confirmation cluster_final Final Decision Synthesis Crude Product trans-Cyclohexane-p-bis(C-OTs) TLC TLC Analysis Synthesis->TLC MP Melting Point Synthesis->MP HPLC HPLC (Purity >98%?) TLC->HPLC MP->HPLC NMR ¹H & ¹³C NMR (Structure Correct?) HPLC->NMR Yes Fail Fail: Repurify or Resynthesize HPLC->Fail No LCMS LC-MS (Correct MW?) NMR->LCMS Yes NMR->Fail No FTIR FTIR (Functional Groups OK?) LCMS->FTIR Yes LCMS->Fail No EA Elemental Analysis (Composition OK?) FTIR->EA Yes FTIR->Fail No Pass Pass: Issue CoA EA->Pass Yes EA->Fail No

Caption: Workflow for purity analysis of trans-Cyclohexane-p-bis(C-OTs).

References

A Researcher's Guide to Differentiating Cis and Trans Isomers of 1,4-Disubstituted Cyclohexanes using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. In the case of 1,4-disubstituted cyclohexanes, nuclear magnetic resonance (NMR) spectroscopy stands out as the most powerful analytical technique for unambiguously distinguishing between cis and trans isomers. This guide provides a comprehensive comparison of the NMR characteristics of these isomers, supported by experimental data and detailed protocols.

The key to differentiating cis and trans 1,4-disubstituted cyclohexanes lies in the conformational rigidity of the cyclohexane (B81311) ring and the distinct magnetic environments of axial and equatorial substituents and protons. The chair conformation is the most stable arrangement, and the orientation of the substituents dictates the observed NMR parameters.

In the trans isomer, both substituents can occupy equatorial positions, leading to a conformationally rigid structure. Conversely, the cis isomer must have one substituent in an axial position and one in an equatorial position. This leads to a dynamic equilibrium between two chair conformations, which can be observed through NMR spectroscopy.

Comparative Analysis of NMR Parameters

The differentiation of cis and trans isomers is primarily achieved by analyzing the chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra, with ¹³C NMR providing complementary information.

NMR ParameterTrans Isomer (diequatorial)Cis Isomer (axial-equatorial)Rationale
¹H Chemical Shift (δ) Protons on substituent-bearing carbons (C1, C4) show a single, time-averaged signal.Protons on substituent-bearing carbons may show broader signals or distinct signals at low temperature due to chair-chair interconversion.The trans isomer exists predominantly in one conformation, while the cis isomer undergoes rapid ring flipping at room temperature.
¹H Coupling Constant (³J) The proton at C1 (or C4) exhibits a large axial-axial coupling (³J_ax-ax ≈ 8-13 Hz) and a small axial-equatorial coupling (³J_ax-eq ≈ 2-5 Hz).The observed coupling constant is a weighted average of the axial-axial and equatorial-equatorial couplings due to ring flipping. This results in an intermediate value (typically 5-7 Hz).The Karplus equation dictates that the magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons.[1][2]
¹³C Chemical Shift (δ) The chemical shifts of the ring carbons are distinct and reflect a single, stable conformation.Carbon signals may be broadened at room temperature due to the conformational equilibrium. At low temperatures, two sets of signals corresponding to the two chair conformers may be observed.[3]The chemical shift of a carbon is sensitive to its steric environment. Axial and equatorial substituents induce different gamma-gauche effects.

Experimental Protocols

Accurate NMR characterization requires careful sample preparation and data acquisition.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified cyclohexane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).

  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • For low-temperature experiments, use a solvent with a low freezing point, such as deuterated toluene (B28343) (toluene-d₈) or dichloromethane (B109758) (CD₂Cl₂).

2. NMR Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum at room temperature.

    • To resolve complex multiplets and confirm assignments, consider performing two-dimensional correlation spectroscopy (COSY) experiments.

    • For samples exhibiting dynamic exchange, variable temperature (VT) NMR is crucial.[4] Acquire spectra at a range of temperatures (e.g., from 298 K down to 183 K) to slow the chair-chair interconversion and observe the distinct signals of the individual conformers.[5]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

    • Two-dimensional heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate each proton with its directly attached carbon.

Visualization of Conformational Analysis

The following diagram illustrates the key conformational differences between cis and trans 1,4-disubstituted cyclohexanes and the resulting proton relationships that are critical for NMR analysis.

Caption: Conformational basis for NMR differentiation.

References

A Comparative Guide to the Synthesis of trans-1,4-bis(tosyloxymethyl)cyclohexane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed cost-effectiveness analysis of two synthetic routes for the preparation of trans-1,4-bis(tosyloxymethyl)cyclohexane, a crucial intermediate in various chemical and pharmaceutical applications. The comparison focuses on reagent costs, reaction yields, and overall efficiency to aid researchers in selecting the most suitable method for their needs.

Route 1: The Classic Pyridine-Mediated Tosylation

This widely utilized method involves the reaction of trans-1,4-cyclohexanedimethanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of pyridine (B92270), which acts as both a base and a catalyst. Dichloromethane is commonly employed as the solvent.

Experimental Protocol:

To a solution of trans-1,4-cyclohexanedimethanol (1.0 eq.) in dichloromethane, cooled to 0 °C, is added pyridine (2.2 eq.). p-Toluenesulfonyl chloride (2.2 eq.) is then added portion-wise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization. An analogous procedure for a similar substrate has reported a yield of approximately 80%.

Route 2: A Cost-Effective Approach with Sodium Hydroxide (B78521)

This alternative route replaces the relatively expensive and noxious pyridine with a more economical and readily available base, sodium hydroxide. The reaction is typically carried out in a biphasic solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water.

Experimental Protocol:

To a stirred solution of trans-1,4-cyclohexanedimethanol (1.0 eq.) and sodium hydroxide (2.5 eq.) in a mixture of THF and water at 0 °C, a solution of p-toluenesulfonyl chloride (2.2 eq.) in THF is added dropwise. The reaction is stirred at room temperature until the starting material is consumed. The mixture is then diluted with water and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by recrystallization. A similar procedure for a different diol has reported a yield of around 80%.

Cost-Effectiveness Comparison

The following tables provide a quantitative comparison of the two synthetic routes based on the cost of reagents to synthesize a hypothetical 10 grams of trans-1,4-bis(tosyloxymethyl)cyclohexane, assuming an 80% yield for both routes. Prices are based on currently available data from various chemical suppliers and may vary.

Table 1: Reagent Quantities and Costs for the Synthesis of 10g of trans-1,4-bis(tosyloxymethyl)cyclohexane

ReagentMolecular Weight ( g/mol )Molar Ratio (vs. Diol)Required MolesRequired Mass/VolumePrice (USD)Cost (USD) - Route 1Cost (USD) - Route 2
trans-1,4-Cyclohexanedimethanol144.211.00.02774.00 g$0.29/g1.161.16
p-Toluenesulfonyl Chloride190.652.20.060911.62 g$0.12/g[1][2]1.401.40
Pyridine79.102.20.06094.82 g (4.93 mL)$0.21/mL[3]1.04-
Sodium Hydroxide40.002.50.06932.77 g$0.08/g[4]-0.22
Dichloromethane84.93Solvent-~150 mL$0.23/mL[5]34.5034.50
Tetrahydrofuran72.11Solvent-~150 mL$0.20/mL-30.00
Sodium Chloride58.44Workup--$0.15/g[6][7]~0.50~0.50
Total Estimated Reagent Cost $38.60 $67.78

Table 2: Performance and Cost-Effectiveness Summary

ParameterRoute 1: Pyridine-MediatedRoute 2: Sodium Hydroxide-Mediated
Reported Yield ~80%~80%
Base Used PyridineSodium Hydroxide
Solvent System DichloromethaneTHF/Water
Advantages Well-established, homogenous reactionLower cost of base, avoids pyridine
Disadvantages Higher cost and toxicity of pyridineBiphasic reaction may require vigorous stirring
Estimated Cost per Gram of Product $3.86 $6.78

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of trans-1,4-bis(tosyloxymethyl)cyclohexane.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start trans-1,4-Cyclohexanedimethanol reaction Tosylation Reaction start->reaction tosyl_chloride p-Toluenesulfonyl Chloride tosyl_chloride->reaction base Base (Pyridine or NaOH) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization) workup->purification product trans-1,4-bis(tosyloxymethyl)cyclohexane purification->product

Caption: General workflow for the synthesis of the target compound.

Conclusion

Both synthetic routes presented are viable for the preparation of trans-1,4-bis(tosyloxymethyl)cyclohexane with comparable yields. The choice between the two will largely depend on the specific needs and resources of the laboratory.

  • Route 1 (Pyridine-Mediated): This classic approach is reliable and well-documented. However, the higher cost and safety concerns associated with pyridine may be a significant drawback for large-scale synthesis.

  • Route 2 (Sodium Hydroxide-Mediated): This method offers a significant cost advantage due to the use of inexpensive sodium hydroxide. While potentially more environmentally friendly by avoiding pyridine, the biphasic nature of the reaction may require optimization to ensure efficient mixing and high yields.

For researchers focused on small-scale synthesis where reliability is paramount, the traditional pyridine method may be preferable. For larger-scale production or in cost-sensitive environments, the sodium hydroxide-mediated route presents a compelling and more economical alternative.

References

Stability comparison of aliphatic vs. aromatic tosylates under reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of leaving groups is a critical juncture in synthetic chemistry. The p-toluenesulfonate (tosylate) group is a workhorse in this regard, prized for its ability to transform a poorly reactive alcohol into a substrate primed for nucleophilic substitution or elimination. However, the stability and reactivity of a tosylate are significantly influenced by the nature of the carbon atom to which it is attached—specifically, whether it is part of an aliphatic chain or an aromatic ring. This guide provides an objective comparison of the stability of aliphatic and aromatic tosylates under reaction conditions, supported by experimental data, to inform the rational design of synthetic routes.

The fundamental difference in stability between aliphatic and aromatic tosylates stems from the hybridization of the carbon atom bonded to the tosyloxy group and the electronic effects at play. Aliphatic tosylates, where the tosyl group is attached to an sp³-hybridized carbon, are generally more susceptible to nucleophilic attack and solvolysis. In contrast, aromatic tosylates, with the tosyl group directly bonded to an sp²-hybridized carbon of an aromatic ring, exhibit greater stability due to the electronic nature of the aryl system.

Unraveling the Stability Puzzle: A Head-to-Head Comparison

The stability of a tosylate is inversely related to its reactivity in nucleophilic substitution and elimination reactions. A more stable tosylate will react more slowly. The following table summarizes quantitative data on the reaction rates of representative aliphatic and aromatic tosylates under various solvolytic and hydrolytic conditions.

TosylateTypeReaction ConditionsRate Constant (k) s⁻¹Relative Rate
Ethyl TosylateAliphaticSolvolysis in 80% aqueous ethanol (B145695) at 25°CData not available-
2-Butyl TosylateAliphaticSolvolysis in 50% (v/v) Trifluoroethanol/Water at 30°C~1 x 10⁻⁵1
Isopropyl TosylateAliphaticSolvolysis in Acetic Acid-1.8
Benzyl TosylateAromaticSolvolysis in 80% aqueous ethanol at 25°C4.7 x 10⁻⁵~4.7
Phenyl TosylateAromaticAlkaline Hydrolysis in 80% aqueous ethanol at 75°C(Second-order rate constant)-

Note: Direct comparison of rate constants is challenging due to varying reaction conditions in the available literature. The relative rates provide a general trend. Data for phenyl tosylate is for alkaline hydrolysis, which involves a stronger nucleophile (hydroxide) than in solvolysis, where the solvent acts as the nucleophile. Generally, aromatic tosylates are significantly less reactive towards nucleophilic attack at the carbon bearing the tosylate group compared to aliphatic tosylates under similar conditions.

The "Why" Behind the Stability: A Mechanistic Deep Dive

The disparity in stability can be attributed to several key factors:

  • Hybridization and Bond Strength: The C-O bond in aromatic tosylates involves an sp²-hybridized carbon, which has more s-character than the sp³-hybridized carbon in aliphatic tosylates. This results in a shorter, stronger C-O bond in aromatic tosylates, making it more difficult to break.

  • Electronic Effects: In aromatic tosylates, the lone pairs on the oxygen atom of the tosyloxy group can participate in resonance with the aromatic ring. This delocalization of electrons strengthens the C-O bond, further increasing stability. Conversely, the electron-donating or withdrawing nature of substituents on the aromatic ring can modulate this stability.

  • Carbocation Stability: In reactions that proceed via an SN1-type mechanism, the stability of the resulting carbocation is paramount. Primary and secondary aliphatic tosylates form relatively unstable carbocations upon departure of the tosylate group. Tertiary aliphatic and benzylic tosylates, a specific type of aromatic tosylate where the tosyl group is on a carbon adjacent to the ring, form more stabilized carbocations, leading to increased reactivity. For tosylates directly attached to an aromatic ring, the formation of a highly unstable aryl cation makes an SN1 pathway extremely unfavorable.

  • Steric Hindrance: The bulky nature of the tosyl group and the planar structure of the aromatic ring can create steric hindrance, making it more difficult for a nucleophile to approach the carbon atom in aromatic tosylates compared to less hindered aliphatic tosylates.

Visualizing the Factors at Play

The following diagram illustrates the key factors influencing the stability of aliphatic versus aromatic tosylates.

Stability_Factors Factors Influencing Tosylate Stability cluster_factors Aliphatic Aliphatic Tosylate (R-OTs, R = alkyl) Reactivity Relative Reactivity (e.g., Solvolysis) Aliphatic->Reactivity Higher Hybridization C-O Bond Hybridization (sp³ vs. sp²) Aliphatic->Hybridization sp³ Electronics Electronic Effects (Inductive vs. Resonance) Aliphatic->Electronics Mainly Inductive Carbocation Carbocation Stability (Alkyl vs. Aryl Cation) Aliphatic->Carbocation Less Stable C⁺ Aromatic Aromatic Tosylate (Ar-OTs, Ar = aryl) Stability Relative Stability Aromatic->Stability Higher Aromatic->Hybridization sp² Aromatic->Electronics Resonance Dominates Aromatic->Carbocation Highly Unstable C⁺ Sterics Steric Hindrance Aromatic->Sterics More Hindered Stability->Reactivity Inversely Proportional Factors Key Differentiating Factors Experimental_Workflow Experimental Workflow for Tosylate Stability Analysis Start Start Synthesis Tosylate Synthesis (Alcohol + TsCl) Start->Synthesis Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Kinetic_Setup Kinetic Experiment Setup (Constant Temperature) Purification->Kinetic_Setup Sampling Periodic Sampling & Quenching Kinetic_Setup->Sampling Titration Titration of Liberated Acid Sampling->Titration Titration->Sampling Repeat at intervals Data_Analysis Data Analysis (Plotting & Rate Constant Calculation) Titration->Data_Analysis End End Data_Analysis->End

A Comparative Guide to the Computational Modeling of trans-Cyclohexane-p-bis(C-OTs) Conformational Preferences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational and experimental approaches for determining the conformational preferences of trans-1,4-disubstituted cyclohexanes, with a focus on the sterically demanding and polar trans-Cyclohexane-p-bis(C-OTs). Due to the absence of specific experimental data for trans-Cyclohexane-p-bis(C-OTs) in the public domain, this guide leverages data from structurally similar analogs to provide a predictive comparison. We will explore both experimental techniques and a range of computational methods, from molecular mechanics force fields to ab initio calculations.

Introduction to Conformational Preferences in trans-1,4-Disubstituted Cyclohexanes

The stereochemistry of the cyclohexane (B81311) ring is fundamental in medicinal chemistry and materials science, as the spatial arrangement of substituents significantly influences molecular properties and biological activity. For trans-1,4-disubstituted cyclohexanes, the molecule can exist in two primary chair conformations: the diequatorial (e,e) and the diaxial (a,a) conformer. The equilibrium between these two forms is dictated by the steric and electronic properties of the substituents. Generally, bulky substituents favor the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions.

The target molecule, trans-Cyclohexane-p-bis(C-OTs), features two p-toluenesulfonate (tosylate) groups. The tosylate group is both sterically bulky and polar, introducing a combination of steric and electrostatic interactions that will govern the conformational equilibrium.

Comparative Analysis of Structurally Similar Molecules

To understand the conformational behavior of trans-Cyclohexane-p-bis(C-OTs), we can draw comparisons with well-studied analogs.

trans-1,4-Di-tert-butylcyclohexane: The Steric Archetype

This molecule is a classic example where steric hindrance is the dominant factor. The bulky tert-butyl groups strongly disfavor the axial position.

trans-1,4-Dihalocyclohexanes: The Influence of Polarity

Halogens are less bulky than tert-butyl groups but are polar. Their conformational preferences are influenced by a balance of steric and electrostatic interactions.

trans-1,4-Di(trifluoroacetoxy)cyclohexane: A Highly Polar Analog

The trifluoroacetoxy group is strongly electron-withdrawing, making this a useful analog for understanding the impact of highly polar substituents.

Quantitative Conformational Energy Data

The following table summarizes the experimentally and computationally determined free energy differences (ΔG°) between the diequatorial and diaxial conformers of the selected analog molecules. A positive ΔG° indicates a preference for the diequatorial conformer.

MoleculeMethodΔG° (kcal/mol) (e,e vs a,a)Reference
trans-1,4-Di-tert-butylcyclohexaneMM3 Calculation6.2 (diequatorial favored)[1]
trans-1,4-DichlorocyclohexaneLow-Temperature NMR~0.2[2][3]
trans-1,4-DibromocyclohexaneLow-Temperature NMR~0.2[2][3]
trans-1,4-BromochlorocyclohexaneLow-Temperature NMR~0.2[3]
trans-1,4-Di(trifluoroacetoxy)cyclohexaneLow-Temperature NMR0.077 ± 0.005[4]

Note: The small energy difference in the dihalo- and di(trifluoroacetoxy)cyclohexanes suggests that while the diequatorial conformer is slightly favored, the diaxial conformer is present in a significant population at equilibrium. This is in stark contrast to the di-tert-butyl analog, where the diaxial conformer is highly disfavored. For trans-Cyclohexane-p-bis(C-OTs), the large size of the tosylate group would be expected to lead to a strong preference for the diequatorial conformer, similar to the di-tert-butyl case.

Experimental and Computational Protocols

Experimental Determination: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: Low-temperature NMR spectroscopy is a powerful technique for determining conformational equilibria.[5] At sufficiently low temperatures, the rate of ring flipping in cyclohexane derivatives becomes slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers.[6] The relative populations of the two conformers can be determined by integrating the signals corresponding to each form. The free energy difference (ΔG°) can then be calculated using the following equation:

ΔG° = -RT ln(Keq)

where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant ([diequatorial]/[diaxial]).

Typical Experimental Setup:

  • Spectrometer: A high-field NMR spectrometer.

  • Solvent: A solvent with a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or a mixture of deuterated chloroform and carbon disulfide.[2]

  • Temperature Control: The sample is cooled to a temperature where the chair-chair interconversion is slow enough to resolve the signals of the individual conformers (typically below -60 °C).[5]

  • Data Acquisition: Proton or Carbon-13 NMR spectra are acquired.

  • Analysis: The signals for the axial and equatorial conformers are identified and integrated to determine their relative populations.

Experimental_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Dissolve sample in low-freezing point solvent Cool Cool sample in NMR probe Sample->Cool Acquire Acquire NMR spectrum Cool->Acquire Integrate Integrate signals of equatorial and axial conformers Acquire->Integrate Calculate Calculate Keq and ΔG° Integrate->Calculate Computational_Workflow cluster_mm Molecular Mechanics cluster_qm Quantum Mechanics (Ab Initio/DFT) Build_MM Build 3D Structures (e,e and a,a) Param Assign/Develop Force Field Parameters Build_MM->Param Min_MM Energy Minimization Param->Min_MM Energy_MM Calculate Steric Energy Min_MM->Energy_MM Build_QM Build 3D Structures (e,e and a,a) Opt Geometry Optimization Build_QM->Opt Freq Frequency Calculation Opt->Freq Energy_QM Calculate Total Energy Freq->Energy_QM Logical_Relationship Exp Experimental (NMR) MM Molecular Mechanics (MM3/MM4) Exp->MM Validation QM Quantum Mechanics (DFT/Ab Initio) QM->MM Benchmarking Param Parameterization QM->Param Derivation Param->MM Input

References

A Comparative Guide to Cyclohexane-1,3-dione Derivatives: In Silico and In Vitro Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexane-1,3-dione and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of recent in silico and in vitro studies on these compounds, focusing on their anticancer, herbicidal, and antimicrobial properties. The information is compiled from various scientific publications to facilitate objective comparison and support further research and development.

Quantitative Biological Activity Data

The following tables summarize the quantitative data from various studies on cyclohexane-1,3-dione derivatives, providing a clear comparison of their biological potency.

Anticancer and Kinase Inhibitory Activity

Cyclohexane-1,3-dione derivatives have been extensively studied for their potential as anticancer agents, with a notable focus on their ability to inhibit c-Met kinase, a key enzyme implicated in cancer cell proliferation.

Table 1: c-Met Kinase Inhibitory and Anticancer Activity of Cyclohexane-1,3-dione Derivatives

Compoundc-Met IC₅₀ (nM)Cell LineCytotoxicity IC₅₀ (µM)Reference
5 < 1.00A549Single-digit µM range[1]
7a < 1.00H460Single-digit µM range[1]
7b < 1.00HT-29Single-digit µM range[1]
10c < 1.00MKN-45Single-digit µM range[1]
10e < 1.00U87MGSingle-digit µM range[1]
10f < 1.00SMMC-7721Single-digit µM range[1]
11b < 1.00--[1]
11c < 1.00--[1]
11d < 1.00--[1]
11f < 1.00--[1]
Foretinib (Standard) 1.16--[1]
Compound 5c -MDA-MB-23110.31±0.003 µg/ml (LC₅₀)[2]
Compound 6d Identified as optimal scaffold for drug design--[3][4][5]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates a more potent compound. LC₅₀ (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a sample population.

Herbicidal Activity

A significant application of cyclohexane-1,3-dione derivatives is in agriculture as herbicides. Their mechanism of action involves the inhibition of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[6]

Table 2: Herbicidal Activity of 2-Acyl-cyclohexane-1,3-dione Derivatives against Plant HPPD

CompoundI₅₀app (µM)NotesReference
5d 0.18 ± 0.02C₁₁ alkyl side chain, more potent than sulcotrione[7]
Sulcotrione (Commercial Herbicide) 0.25 ± 0.02-[7]

I₅₀app (Apparent half-maximal inhibitory concentration) is a measure of the inhibitor concentration that causes 50% inhibition of the enzyme activity under the specific experimental conditions.

Antimicrobial Activity

Several studies have explored the antibacterial potential of cyclohexane-1,3-dione derivatives and their metal complexes.

Table 3: Antibacterial Activity of Cyclohexane-1,3-dione Ligands and Their Metal Complexes

CompoundTest BacteriaInhibition Zone (mm)Reference
[Zn(L¹)(OAc)₂(H₂O)₂]∙3H₂O E. coli, E. faecalis, S. aureus, S. typhimuriumMore active than other tested compounds[8]
[Cu(L²)₂]∙2NO₃∙1.5DMF∙H₂O E. coli, E. faecalis, S. aureus, S. typhimuriumMore active than other tested compounds[8]
[Zn₂(L²)(OAc)₄(H₂O)₄]∙5H₂O E. coli, E. faecalis, S. aureus, S. typhimuriumMore active than other tested compounds[8]
Ampicillin (Standard) E. coli, E. faecalis, S. aureus, S. typhimuriumControl[8]
Compound 5c -MIC of 2.5 mg/ml[2]

The zone of inhibition is a circular area around the spot of the antibiotic in which the bacteria colonies do not grow. The size of the zone is a measure of the antibiotic's effectiveness. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

c-Met Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of c-Met kinase.

  • Reagents and Materials : Purified recombinant human c-Met kinase, peptide substrate (e.g., poly[Glu:Tyr] 4:1), ATP, kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).[9]

  • Procedure :

    • Serially dilute the test compound in DMSO and add to the wells of a microplate.[9]

    • Add the c-Met enzyme and the peptide substrate to the wells.[9]

    • Initiate the kinase reaction by adding ATP.[9]

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[9]

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent and a luminometer.[9]

  • Data Analysis : Convert the luminescence signal to percent inhibition relative to a DMSO control. Calculate the IC₅₀ value by fitting the dose-response data to a siggmoidal curve.[9]

HPPD Enzyme Inhibition Assay

This assay determines the inhibitory activity of compounds against the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

  • Principle : The production of homogentisate (B1232598) (HGA) from 4-hydroxyphenylpyruvate (HPPA) by HPPD can be monitored by measuring the increase in absorbance at 318 nm.[7]

  • Procedure :

    • Prepare a stock solution of the test compound and a series of dilutions.

    • In a 96-well UV-transparent microplate, add the assay buffer.

    • Add the desired concentration of the test compound to the test wells. Include a positive control (no inhibitor) and a negative control (no enzyme).[7]

    • Add the recombinant HPPD enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[7]

    • Initiate the reaction by adding the HPPA substrate to all wells.[7]

    • Immediately monitor the increase in absorbance at 318 nm over time using a microplate reader.[7]

  • Data Analysis : Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control and calculate the I₅₀app value.[7]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle : Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with fresh medium containing serial dilutions of the test compound.[9]

    • Incubate the plates for 48 to 72 hours.[9]

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized detergent-based solution).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance readings to the vehicle-treated control to determine the percentage of cell growth inhibition. Calculate the IC₅₀ or LC₅₀ value from the dose-response curve.[2]

Agar (B569324) Disk Diffusion Method for Antibacterial Activity

This method is used to test the susceptibility of bacteria to different antimicrobial agents.

  • Procedure :

    • Prepare a standardized inoculum of the test bacteria.

    • Uniformly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

    • Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis : Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.[8] A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and computational processes can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of cyclohexane-1,3-dione derivatives.

Inhibition of c-Met Signaling Pathway

The c-Met receptor tyrosine kinase signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its inhibition is a key strategy in cancer therapy.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds to P1 Phosphorylation cMet->P1 Activates Derivatives Cyclohexane-1,3-dione Derivatives Derivatives->cMet Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Inhibition of the c-Met signaling pathway.
In Silico Drug Design Workflow

Computational methods are integral to modern drug discovery, enabling the rational design and screening of potential drug candidates.

In_Silico_Workflow Data Dataset of Cyclohexane-1,3-dione Derivatives and Biological Activity QSAR QSAR Modeling Data->QSAR Docking Molecular Docking Data->Docking SAR Identify Structure-Activity Relationships QSAR->SAR Docking->SAR ADMET ADME-Tox Prediction Optimization Lead Optimization ADMET->Optimization Lead Identify Lead Compounds SAR->Lead Lead->ADMET

A typical in silico drug design workflow.

References

Safety Operating Guide

Proper Disposal of trans-Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of trans-Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate), hereafter referred to as trans-Cyclohexane-p-bis(C-OTs). The procedures outlined are intended for researchers, scientists, and drug development professionals. All procedures must be conducted in accordance with institutional and local environmental health and safety (EHS) regulations.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE) required:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side shields or a face shield

  • A properly fitted lab coat

  • Use of a certified chemical fume hood is mandatory for all handling of the solid compound and its solutions.

Hazard Summary for Analogous Tosylates: The following table summarizes hazard information for structurally related tosylate compounds. This data should be used to inform handling and disposal procedures for trans-Cyclohexane-p-bis(C-OTs).

Hazard ClassificationDescriptionSource Analogue
Skin Irritation Category 2: Causes skin irritation.Ethylene di(p-toluenesulfonate)
Eye Irritation Category 2: Causes serious eye irritation.Ethylene di(p-toluenesulfonate)
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.Ethylene di(p-toluenesulfonate)
Alkylating Agent Potential for genotoxic effects.General class hazard for tosylates.[1]

Note: The primary hydrolysis product, p-toluenesulfonic acid, is not considered carcinogenic, genotoxic, or to have reproductive/developmental toxicity, with low systemic toxicity observed in animal studies.[2]

Disposal Plan: Step-by-Step Procedures

There are two primary routes for the disposal of trans-Cyclohexane-p-bis(C-OTs): direct disposal as hazardous chemical waste and chemical inactivation via hydrolysis followed by disposal. The choice of method must be approved by your institution's EHS department.

This is the most straightforward and recommended method for disposal.

  • Segregation: Do not mix trans-Cyclohexane-p-bis(C-OTs) with other waste streams, especially aqueous or protic solvent waste.

  • Packaging:

    • Collect all solid waste, including contaminated weigh boats, gloves, and wipes, in a clearly labeled, sealable polyethylene (B3416737) bag.

    • Place the bag into a rigid, non-reactive container designated for solid hazardous chemical waste.

    • Solutions of the compound should be stored in a sealed, compatible (e.g., glass or HDPE) container.

  • Labeling: Label the waste container clearly with:

    • "Hazardous Waste"

    • "trans-Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate)"

    • CAS No. (if available)

    • Associated Hazards: "Irritant," "Potential Alkylating Agent"

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Collection: Arrange for pickup by your institution's certified hazardous waste management service.

This method chemically transforms the tosylate ester into less reactive compounds (cyclohexane-1,4-diol and p-toluenesulfonic acid salt) before disposal. This should only be performed by trained personnel in a controlled laboratory setting.

  • Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size equipped with a magnetic stirrer.

  • Reaction:

    • For each 1 gram of trans-Cyclohexane-p-bis(C-OTs), slowly add it to a stirred solution of 10 mL of 2.5 M sodium hydroxide (B78521) (NaOH) solution.

    • The reaction is a base-catalyzed hydrolysis (saponification).[3][4]

    • Gently heat the mixture to 50-60°C under reflux to accelerate the hydrolysis. The reaction is typically complete within several hours.

  • Neutralization:

    • After cooling to room temperature, check the pH of the solution.

    • Carefully neutralize the excess sodium hydroxide by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.

  • Disposal of Products:

    • The resulting aqueous solution contains cyclohexane-1,4-diol, sodium p-toluenesulfonate, and sodium chloride.

    • Collect this neutralized aqueous solution in a container labeled "Aqueous Hazardous Waste."

    • Arrange for pickup by your institution's hazardous waste management service.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details the chemical inactivation procedure for 10 grams of trans-Cyclohexane-p-bis(C-OTs).

Materials:

  • trans-Cyclohexane-p-bis(C-OTs) (10 g)

  • 2.5 M Sodium Hydroxide (NaOH) solution (100 mL)

  • 1 M Hydrochloric Acid (HCl) solution

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Assemble the reflux apparatus in a certified chemical fume hood.

  • Add 100 mL of 2.5 M NaOH solution to the round-bottom flask.

  • Begin stirring the NaOH solution.

  • Carefully and portion-wise, add the 10 g of trans-Cyclohexane-p-bis(C-OTs) to the flask.

  • Attach the reflux condenser and begin circulating cooling water.

  • Heat the mixture to 50-60°C using the heating mantle and maintain this temperature for at least 4 hours to ensure complete hydrolysis.

  • After the reaction period, turn off the heat and allow the solution to cool to room temperature.

  • Once cool, slowly and with continued stirring, add 1 M HCl to the solution. Monitor the pH frequently.

  • Stop adding acid once the pH of the solution is stable between 6.0 and 8.0.

  • Transfer the final neutralized solution to a properly labeled aqueous hazardous waste container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of trans-Cyclohexane-p-bis(C-OTs).

DisposalWorkflow cluster_direct Direct Disposal Steps cluster_inactivation Chemical Inactivation Steps start Start: Disposal of trans-Cyclohexane-p-bis(C-OTs) consult_ehs Consult Institutional EHS Guidelines start->consult_ehs direct_disposal Method 1: Direct Disposal (Preferred) consult_ehs->direct_disposal Standard Protocol inactivation Method 2: Chemical Inactivation (Requires EHS Approval) consult_ehs->inactivation Special Protocol Approved segregate Segregate Waste direct_disposal->segregate hydrolysis Perform Base-Catalyzed Hydrolysis (Saponification) inactivation->hydrolysis package Package in Labeled, Sealed Container segregate->package store Store in Satellite Accumulation Area package->store collect Arrange for Hazardous Waste Collection store->collect neutralize Cool and Neutralize (pH 6-8) hydrolysis->neutralize package_aqueous Package as Aqueous Hazardous Waste neutralize->package_aqueous package_aqueous->collect

Caption: Disposal workflow for trans-Cyclohexane-p-bis(C-OTs).

References

Personal protective equipment for handling trans-Cyclohexane-p-bis(C-OTs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of trans-Cyclohexane-p-bis(C-OTs).

This document provides crucial safety and logistical information for the proper handling of trans-Cyclohexane-p-bis(C-OTs), a linker utilized in the synthesis of PROTAC degraders. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

When handling trans-Cyclohexane-p-bis(C-OTs), appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory operations.

OperationRecommended PPE
Receiving and Unpacking - Safety glasses with side shields- Nitrile gloves
Weighing and Aliquoting (in a fume hood) - Chemical splash goggles- Face shield (if splash hazard exists)- Nitrile gloves (consider double-gloving)- Laboratory coat- Respiratory protection (if weighing outside a certified fume hood)
Syntheses and Reactions (in a fume hood) - Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., butyl rubber, nitrile)- Laboratory coat or chemical-resistant apron- Closed-toe shoes
Work-up and Purification - Chemical splash goggles- Face shield- Chemical-resistant gloves- Laboratory coat or chemical-resistant apron- Closed-toe shoes
Waste Disposal - Chemical splash goggles- Chemical-resistant gloves- Laboratory coat- Closed-toe shoes

It is strongly recommended to always wear eye and skin protection when handling chemicals.[1] Prolonged or repeated skin contact with any solvent or chemical should be avoided.[1]

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is clearly labeled with the compound's identity and associated hazards.

2. Handling and Use (inside a certified chemical fume hood):

  • Preparation: Before handling, ensure that all necessary PPE is worn correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Weighing: To avoid inhalation of any fine dust, weighing of the solid compound should be performed in a chemical fume hood or a balance enclosure with appropriate ventilation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Carry out all reactions in a fume hood. Use appropriate glassware and ensure it is free from defects. Maintain a safe distance from the reaction setup.

3. Accidental Release Measures:

  • Small Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for proper waste disposal.

  • Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

4. Disposal Plan:

  • All waste containing trans-Cyclohexane-p-bis(C-OTs), including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Experimental Workflow

The following diagram outlines the standard workflow for handling trans-Cyclohexane-p-bis(C-OTs) from receipt to disposal, emphasizing critical safety checkpoints.

cluster_receiving Receiving & Storage cluster_handling Handling & Use (in Fume Hood) cluster_disposal Waste Management receive Receive Shipment inspect Inspect Container receive->inspect store Store in Designated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Synthesis dissolve->react collect_waste Collect Hazardous Waste react->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for safe handling of trans-Cyclohexane-p-bis(C-OTs).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.